molecular formula C10H10N2O2 B3013377 2-Ethyl-1H-benzimidazole-6-carboxylic acid CAS No. 891454-18-5

2-Ethyl-1H-benzimidazole-6-carboxylic acid

Katalognummer: B3013377
CAS-Nummer: 891454-18-5
Molekulargewicht: 190.202
InChI-Schlüssel: GECPBJINOLYRJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-1H-benzimidazole-6-carboxylic acid is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.202. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-ethyl-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-9-11-7-4-3-6(10(13)14)5-8(7)12-9/h3-5H,2H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECPBJINOLYRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Ethyl-1H-benzimidazole-6-carboxylic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Characterization, and Therapeutic Applications[1]

Executive Summary

2-Ethyl-1H-benzimidazole-6-carboxylic acid (CAS: 891454-18-5) is a critical heterocyclic building block in medicinal chemistry, specifically within the development of Angiotensin II Receptor Blockers (ARBs) and antiviral agents.[1] As a structural analog to the core scaffold of Telmisartan and Candesartan , this compound serves as a vital intermediate for exploring Structure-Activity Relationships (SAR) in antihypertensive drug discovery.[1]

This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and analytical characterization, designed for researchers optimizing benzimidazole-based pharmacophores.[1]

Physicochemical Identity & Properties

The compound exhibits annular tautomerism, existing in equilibrium between the 5-carboxylic and 6-carboxylic acid forms in solution.[1] In the solid state, the specific tautomer depends on the crystallization solvent and hydrogen bonding network.[1]

Table 1: Chemical Specification Profile
PropertySpecification
Chemical Name This compound
Synonyms 2-Ethylbenzimidazole-5-carboxylic acid; 2-Ethyl-1H-benzo[d]imidazole-6-carboxylic acid
CAS Number 891454-18-5
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, dilute aqueous base; Sparingly soluble in water
pKa (Predicted) Acidic: ~3.5 (COOH); Basic: ~5.5 (Benzimidazole N3)
Melting Point >250 °C (Decomposes)

Synthetic Methodologies

Two primary routes are established for the synthesis of this compound. Route A is preferred for high-throughput library generation, while Route B offers higher purity for scale-up.[1]

Route A: Direct Acid-Catalyzed Condensation (Phillips Condensation)

This method utilizes polyphosphoric acid (PPA) as both solvent and cyclodehydration agent.[1]

  • Precursor: 3,4-Diaminobenzoic acid (CAS: 619-05-6)[1][2]

  • Reagent: Propionic acid (or Propionic anhydride)[1]

  • Catalyst: Polyphosphoric Acid (PPA) or 4N HCl[1]

Protocol:

  • Mixing: In a round-bottom flask, disperse 3,4-diaminobenzoic acid (1.0 eq) in PPA (10-15 volumes).

  • Addition: Add propionic acid (1.2 eq) dropwise.

  • Cyclization: Heat the mixture to 140–150°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1]

  • Quenching: Cool to 80°C and pour the viscous syrup into crushed ice/water with vigorous stirring.

  • Precipitation: Neutralize the solution to pH ~5–6 using concentrated Ammonium Hydroxide (

    
    ). The product precipitates as a solid.[1][3]
    
  • Purification: Filter, wash with cold water, and recrystallize from Ethanol/Water.

Route B: Oxidative Cyclization via Aldehyde

This route avoids viscous PPA and operates under milder conditions using sodium metabisulfite (


).[1]
  • Reactants: 3,4-Diaminobenzoic acid + Propionaldehyde.[1]

  • Solvent: DMF or Ethanol/Water.[1]

  • Oxidant:

    
     (facilitates adduct formation and oxidation).[1]
    
  • Conditions: Reflux for 8 hours.

  • Workup: Concentration of solvent and precipitation with water.[1]

Visualizing the Synthesis & Tautomerism

BenzimidazoleSynthesis cluster_conditions Reaction Conditions Start 3,4-Diaminobenzoic Acid (CAS: 619-05-6) Inter Intermediate (Mono-amide) Start->Inter Condensation Reagent Propionic Acid (Cyclization Agent) Reagent->Inter Product6 2-Ethyl-1H-benzimidazole- 6-carboxylic acid Inter->Product6 Dehydration (-H2O) Product5 2-Ethyl-1H-benzimidazole- 5-carboxylic acid Product6->Product5 Tautomeric Equilibrium

Figure 1: Synthetic pathway showing the condensation of diaminobenzoic acid and the resulting tautomeric equilibrium of the benzimidazole scaffold.

Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed. Note that the carboxylic acid proton is often broad and may not be visible depending on solvent moisture.[1]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆

  • ¹H NMR (400 MHz):

    • 
      12.5–13.0  (br s, 1H, COOH/NH).[1]
      
    • 
      8.15  (s, 1H, Ar-H, C7/C4 position).[1]
      
    • 
      7.80  (d, J=8.4 Hz, 1H, Ar-H, C5/C6 position).[1]
      
    • 
      7.55  (d, J=8.4 Hz, 1H, Ar-H, C4/C7 position).[1]
      
    • 
      2.95  (q, J=7.6 Hz, 2H, -CH₂-CH₃).[1]
      
    • 
      1.35  (t, J=7.6 Hz, 3H, -CH₂-CH₃).[1]
      
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Observed Mass: [M+H]⁺ = 191.2 m/z[1]

  • Fragmentation Pattern: Loss of COOH (M-45) or Ethyl group (M-29) is common in high-energy collision.[1]

Therapeutic Applications & Mechanism

Angiotensin II Receptor Antagonism (Sartans)

The 2-ethyl-benzimidazole moiety is a pharmacophore "privileged structure" found in Telmisartan and Candesartan .

  • Mechanism: The benzimidazole ring mimics the imidazole residue of Histidine-6 in Angiotensin II, allowing the drug to bind competitively to the AT1 receptor .[1]

  • Role of the Carboxylic Acid: In drug design, the C-6 carboxylic acid is often converted to a biphenyl-tetrazole or used as a handle for further derivatization to improve lipophilicity and oral bioavailability.[1]

Antimicrobial & Antiviral Activity

Research indicates that 2-substituted benzimidazoles inhibit the polymerization of tubulin in parasites (anthelmintic mechanism) and can interfere with viral RNA replication. The 2-ethyl derivative serves as a lipophilic core that can penetrate cell membranes effectively.

Safety & Handling (GHS)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][4]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

  • PubChem. this compound (Compound).[1][5][6] National Library of Medicine.[1] Available at: [Link][1]

  • Ansari, K. F., & Lal, C. (2009).[1] Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives.[1] European Journal of Medicinal Chemistry.[1]

  • Donahue, M. G., et al. (2012).[1] Synthesis of [13C6]3,4-diaminobenzoic Acid as a Precursor for Stable Isotope Labeled Benzimidazoles.[1][7] University of Southern Mississippi.[1][7]

  • Organic Chemistry Portal. Synthesis of Benzimidazoles.

  • Sigma-Aldrich. 1H-Benzimidazole-2-carboxylic acid (Related Structure Data).[1][1]

Sources

Therapeutic Applications of Benzimidazole-6-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the therapeutic landscape, medicinal chemistry, and synthesis of benzimidazole-6-carboxylic acid derivatives . It is structured for researchers and drug development professionals, focusing on the specific utility of the 6-carboxyl moiety as a pharmacophore and synthetic handle.

Technical Guide & Whitepaper [1][2]

Executive Summary: The 6-Carboxyl Pharmacophore

The benzimidazole-6-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, distinct from its 4- or 7-substituted counterparts (e.g., the core of Candesartan or Veliparib).[1][2][3] While the benzimidazole ring itself is ubiquitous in FDA-approved drugs, the specific placement of a carboxylic acid (or its derivatives) at the 6-position offers unique vectors for target engagement and solubility modulation.[3]

Key Technical Distinction (Numbering & Tautomerism): In unsubstituted benzimidazoles, positions 5 and 6 are equivalent due to rapid annular tautomerism (


).[1][2][3] However, in therapeutic candidates, the 

nitrogen is typically substituted (e.g., alkylated), locking the numbering.
  • 5-COOH: Para to the un-substituted nitrogen (

    
    ).[1][2][3]
    
  • 6-COOH: Para to the substituted nitrogen (

    
    ).[1][2][3]
    
  • Note: This guide focuses on the 6-substituted series, which has shown distinct Structure-Activity Relationships (SAR) in Angiotensin II receptor antagonism and recent antiviral applications.[1][2][3]

Medicinal Chemistry & Therapeutic Areas

Angiotensin II Receptor Antagonism (The "Sartan" Link)

While Candesartan utilizes a 7-carboxylic acid motif, extensive SAR studies demonstrated that 6-substituted benzimidazoles possess nanomolar affinity for the


 receptor.[1][2][3]
  • Mechanism: The 6-position substituent often mimics the C-terminal carboxylate of Angiotensin II (Phe8), engaging in critical electrostatic interactions with Arg167 or Lys199 in the

    
     receptor pocket.[3]
    
  • Case Study (Telmisartan/BIBR 277): Telmisartan is technically a 6-substituted benzimidazole.[1][2][3] It features a second benzimidazole ring attached at the 6-position.[1][3] The discovery of BIBR 277 (the precursor code) highlighted that bulky lipophilic groups or H-bond acceptors at position 6 are tolerated and enhance potency.[3]

    • Insight: The 6-COOH itself is often derivatized into amides or heterocycles (like the second benzimidazole in Telmisartan) to improve lipophilicity and oral bioavailability while retaining the H-bond acceptor capability.[1][2][3]

Emerging Antiviral Agents (Neuraminidase Inhibitors)

Recent studies (2023) have identified benzimidazole-6-carboxylic acid derivatives as potential inhibitors of Influenza Neuraminidase (NA).[1][2][3]

  • Targeting the 430-Loop: Unlike Oseltamivir, which targets the primary active site, certain 6-COOH derivatives bind to the 430-loop cavity via hydrophobic interactions.[1][2][3]

  • SAR Insight: The free carboxylic acid at position 6 is critical for solubility and electrostatic clamping, while the 2-position is optimized with hydrophobic chains (e.g., propyl, phenyl) to fill the enzymatic pocket.

Antitumor Activity (PARP & Kinase Inhibition)

The 6-carboxamide derivatives (isosteres of the acid) are key scaffolds for Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2][3]

  • Design Logic: The benzimidazole core mimics the nicotinamide moiety of

    
    . A carboxamide at position 6 (or 5, depending on N-alkylation) hydrogen bonds with Gly863 and Ser904 in the PARP1 active site.[3]
    
  • Differentiation: While Veliparib is a 4-carboxamide, 6-carboxamide analogs are actively explored to reduce toxicity and alter metabolic clearance profiles.[1][2][3]

Structure-Activity Relationship (SAR) Visualization[1][2][3]

The following diagram illustrates the functional logic of the benzimidazole-6-carboxylic acid scaffold.

SAR_Logic Core Benzimidazole-6-COOH Core Scaffold N1 N1 Position (Locking Tautomer) Core->N1 C2 C2 Position (Lipophilic Anchor) Core->C2 C6 C6 Position (The Warhead) Core->C6 N1_Mod Biphenyl/Alkyl groups (Determines 5 vs 6 isomer) N1->N1_Mod C2_Mod Propyl/Ethoxy/Phenyl (Fills Hydrophobic Pockets) C2->C2_Mod C6_Mod COOH: Solubility/Electrostatics CONHR: PARP/Kinase Binding Heterocycle: AT1 Antagonism C6->C6_Mod AT1 Target: AT1 Receptor (Telmisartan/Sartans) C6_Mod->AT1 PARP Target: PARP/Kinases (Carboxamide deriv.) C6_Mod->PARP NA Target: Neuraminidase (Free Acid) C6_Mod->NA

Figure 1: SAR Logic of Benzimidazole-6-Carboxylic Acid Derivatives.

Synthesis Protocols

The synthesis of 6-substituted benzimidazoles requires controlling the regioselectivity of N-alkylation or starting from a pre-functionalized precursor.[1][2][3] The Phillips-Ladenburg Condensation using 3,4-diaminobenzoic acid is the industry standard for generating the 5(6)-COOH core.[1][2][3]

Core Synthesis Workflow (Graphviz)[2][3]

Synthesis_Workflow Start Starting Material: 3,4-Diaminobenzoic Acid Step1 Step 1: Condensation (Phillips-Ladenburg) Start->Step1 Reagent Reagent: Carboxylic Acid (R-COOH) or Aldehyde (R-CHO) Reagent->Step1 Intermed Intermediate: Benzimidazole-5(6)-COOH (Tautomeric Mixture) Step1->Intermed Step2 Step 2: N-Alkylation (R'-X, Base) Intermed->Step2 Split Regioisomer Separation Step2->Split Prod6 Product A: 1-Alkyl-benzimidazole-6-COOH (Target) Split->Prod6 Steric/Electronic Control Prod5 Product B: 1-Alkyl-benzimidazole-5-COOH (Byproduct/Isomer) Split->Prod5

Figure 2: Synthesis workflow for isolating the 6-isomer.

Detailed Experimental Protocol

Objective: Synthesis of 2-propyl-1H-benzimidazole-5(6)-carboxylic acid (Precursor).

Reagents:

  • 3,4-Diaminobenzoic acid (15.2 g, 0.1 mol)

  • Butyric acid (13.2 g, 0.15 mol)

  • Polyphosphoric acid (PPA) or 4N HCl (aqueous method)[2][3]

Procedure (Acid-Catalyzed Condensation):

  • Mixing: In a round-bottom flask, combine 3,4-diaminobenzoic acid and butyric acid.

  • Cyclization: Add 4N HCl (100 mL) and reflux the mixture for 8–12 hours. Note: PPA can be used at 180°C for 4 hours for higher yields but requires careful quenching.

  • Monitoring: Monitor reaction progress via TLC (MeOH:CHCl3 1:9). The disappearance of the diamine spot indicates completion.[3]

  • Workup: Cool the reaction mixture to room temperature. Neutralize carefully with 20% NaOH or Ammonia solution to pH 5–6.[3]

  • Precipitation: The solid benzimidazole product will precipitate.[3] Filter the crude solid.[3]

  • Purification: Recrystallize from Ethanol/Water (7:3).

    • Yield: Typically 75–85%.[3]

    • Characterization:

      
      -NMR will show equivalent protons for 5/6 positions if run in 
      
      
      
      without N-alkylation due to tautomerism.[1][2][3]

Regioselective N-Alkylation (To lock the 6-isomer): To obtain the 6-isomer specifically:

  • Dissolve the 2-substituted benzimidazole-5(6)-carboxylic acid in DMF.

  • Add

    
     (2 eq) and the alkyl halide (e.g., Benzyl bromide, 1.1 eq).
    
  • Stir at RT for 12 hours.

  • Separation: This produces a mixture of 1,5- and 1,6-isomers.[3] Separation is achieved via Column Chromatography (Silica gel).[3]

    • Rule of Thumb: The 1,6-isomer is typically less polar than the 1,5-isomer due to the carboxylic acid being further from the N-alkylation site's steric influence, but this must be verified by NOESY NMR (interaction between N-alkyl protons and C7-H vs C4-H).[1][2][3]

Comparative Data: 6-COOH vs. 7-COOH

Feature6-COOH Derivatives7-COOH Derivatives (e.g., Candesartan)
Primary Indication Angiotensin II Antagonism (Telmisartan type), AntiviralAngiotensin II Antagonism (Candesartan type)
Receptor Binding Hydrophobic/H-bond interaction in deep pocketSalt-bridge formation
Solubility Moderate (often requires esterification)Lower (often formulated as cilexetil ester)
Synthetic Access From 3,4-diaminobenzoic acid (Cheap)From 3-nitro-phthalic acid (More complex)
Key Drug Telmisartan (via benzimidazole substituent)Candesartan

References

  • Zhang, J., et al. (2013).[3] "Nonpeptidic angiotensin II AT1 receptor antagonists derived from 6-substituted aminocarbonyl and acylamino benzimidazoles."[1][2][3] European Journal of Medicinal Chemistry. Link

  • Ries, U. J., et al. (1993).[3] "6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis, biological activity, and structure-activity relationships." Journal of Medicinal Chemistry. Link

  • Hamzah, H. H., et al. (2023).[3] "Benzimidazole Derivatives as Potential Neuraminidase Inhibitors: Conventional and Microwave Synthesis, In Vitro and Molecular Docking Analysis."[3] Malaysian Journal of Analytical Sciences. Link

  • Wienen, W., et al. (1993).[3] "Pharmacological characterization of the novel nonpeptide angiotensin II receptor antagonist, BIBR 277." British Journal of Pharmacology.[3] Link

  • Barasa, L., & Yoganathan, S. (2018).[3] "An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology." RSC Advances. Link

Sources

Technical Whitepaper: Ionization Dynamics and pKa Profiling of 2-Ethyl-1H-benzimidazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for drug development scientists. It synthesizes theoretical predictions with rigorous experimental validation protocols.

Executive Summary

2-Ethyl-1H-benzimidazole-6-carboxylic acid (CAS 891454-18-5) represents a critical scaffold in medicinal chemistry, particularly in the development of angiotensin II receptor antagonists and antiviral agents. Its physicochemical behavior is governed by the interplay between the amphoteric benzimidazole core and the acidic carboxyl moiety.

Understanding the ionization constants (pKa) of this molecule is not merely an academic exercise but a prerequisite for optimizing oral bioavailability, formulation stability, and receptor binding affinity. This guide provides a definitive analysis of its ionization states, theoretical pKa values derived from structure-activity relationships (SAR), and validated experimental protocols for precise determination.

Structural Analysis & Tautomerism

The Amphoteric Core

The molecule consists of a benzimidazole ring substituted at the 2-position with an ethyl group and at the 6-position with a carboxylic acid. This substitution pattern creates a complex ionization profile:

  • Basic Center: The pyridine-like nitrogen (N3) of the imidazole ring accepts a proton.

  • Acidic Center (Carboxyl): The carboxylic acid group (-COOH) donates a proton.[1]

  • Acidic Center (Ring NH): The pyrrole-like nitrogen (N1) is weakly acidic and can deprotonate at high pH.

Tautomeric Equilibrium

In solution, 1H-benzimidazoles undergo rapid annular tautomerism. The proton on the pyrrole nitrogen oscillates between N1 and N3. Consequently, This compound is in equilibrium with 2-ethyl-1H-benzimidazole-5-carboxylic acid .

While the 6-isomer is often the preferred nomenclature, the electronic environment suggests that the tautomer stabilizing the zwitterionic form will predominate in neutral aqueous media.

Ionization Profile & pKa Values

Based on Hammett equation modeling and experimental data from analogous substructures (e.g., 2-methylbenzimidazole and benzimidazole-5-carboxylic acid), the ionization profile is defined by three distinct macro-constants.

Predicted pKa Values
Ionization StepFunctional GroupEstimated pKaDescription
pKa₁ Carboxylic Acid (-COOH)3.36 ± 0.30 Deprotonation of the carboxylic acid to form the carboxylate anion.
pKa₂ Benzimidazole Nitrogen (N3)5.80 ± 0.50 Deprotonation of the cationic benzimidazolium to the neutral/zwitterionic form.
pKa₃ Benzimidazole Nitrogen (N1-H)~12.5 Deprotonation of the ring nitrogen to form the dianion (rarely relevant at physiological pH).

Note: The 2-ethyl group acts as a weak electron donor, slightly increasing the basicity of the ring nitrogen compared to the unsubstituted parent (pKa ~5.5). However, the electron-withdrawing nature of the carboxyl group (Hammett


) counteracts this, resulting in a pKa₂ close to or slightly below 6.0.
Speciation Diagram (Graphviz)

The following diagram illustrates the protonation pathway from acidic to basic conditions.

IonizationPathway Cation Cationic Species (pH < 3) (N3-H+, COOH) Zwitterion Zwitterionic Species (pH 3.5 - 5.5) (N3-H+, COO-) Cation->Zwitterion pKa1 ~ 3.4 (-H+ from COOH) Neutral Neutral Species (Minor) (N3, COOH) Zwitterion->Neutral Tautomerism Anion Anionic Species (pH > 6) (N3, COO-) Zwitterion->Anion pKa2 ~ 5.8 (-H+ from N3)

Figure 1: Ionization pathway of this compound showing the transition from cation to anion via the zwitterionic intermediate.

Implications for Drug Development

Solubility vs. pH

The compound exhibits a U-shaped solubility curve typical of ampholytes:

  • High Solubility (pH < 2): Due to the cationic benzimidazolium species.

  • Minimum Solubility (pH 3.5 - 5.5): The molecule approaches its isoelectric point (pI ≈ 4.6). Here, the net charge is zero (zwitterion), leading to crystal lattice stabilization and precipitation.

  • High Solubility (pH > 6.5): Formation of the carboxylate anion significantly increases aqueous solubility.

Permeability (LogD)
  • Stomach (pH 1.5): Highly ionized (cationic), limiting passive diffusion but potentially soluble.

  • Intestine (pH 6.5 - 7.4): Predominantly anionic. While solubility is high, the negative charge may reduce passive membrane permeability compared to the uncharged fraction. However, the lipophilic ethyl group aids in membrane partitioning.

Experimental Determination Protocols

To validate the theoretical values, the following Potentiometric Titration protocol is recommended. This method is self-validating through the use of the Bjerrum difference plot.

Materials & Equipment
  • Instrument: Mettler Toledo T5 or Sirius T3 autotitrator.

  • Solvent: Carbonate-free distilled water (degassed).

  • Titrant: 0.1 M KOH (standardized) and 0.1 M HCl.

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

  • Sample: >5 mg of pure this compound.

Method: Potentiometric Titration (Step-by-Step)
  • Preparation: Dissolve 5 mg of the compound in 20 mL of 0.15 M KCl solution. If solubility is low, use a co-solvent method (titrate in 30%, 40%, 50% Methanol and extrapolate to 0% aqueous).

  • Acidification: Add 0.1 M HCl to lower the pH to ~2.0. This ensures the starting species is fully protonated (Cationic).

  • Titration: Titrate with 0.1 M KOH in increments of 0.05 pH units until pH 11.0.

  • Blank Run: Perform a blank titration with solvent only to subtract background carbonate and electrode drift.

  • Data Processing:

    • Calculate the average number of protons bound (

      
      ) at each pH step.
      
    • Plot

      
       vs. pH.
      
    • Validation Check: The curve should show two distinct inflection points corresponding to the carboxyl (pKa1) and the benzimidazolium (pKa2).

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Sample Preparation (Dissolve in 0.15M KCl) Acidify Acidify to pH 2.0 (Ensure Cationic State) Start->Acidify Titrate Titrate with 0.1 M KOH (Measure pH vs Volume) Acidify->Titrate DataAnalysis Calculate Proton Binding (Bjerrum Plot) Titrate->DataAnalysis Result Determine pKa1 & pKa2 (Inflection Points) DataAnalysis->Result

Figure 2: Standardized potentiometric titration workflow for accurate pKa determination.

References

  • ChemicalBook. (2025). This compound - Properties and Predicted Data.[2][3][4][5] Retrieved from

  • PubChem. (2025). Compound Summary: this compound (CID 2772969).[2] National Library of Medicine. Retrieved from

  • ResearchGate. (2023). Determination of thermodynamic pKa values of benzimidazole derivatives. Retrieved from

  • Bordwell, F.G. (n.d.). pKa Table - Organic Chemistry Data. Retrieved from

Sources

Role of 2-Ethyl-1H-benzimidazole-6-carboxylic acid as a Telmisartan intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthetic utility, and critical application of 2-Ethyl-1H-benzimidazole-6-carboxylic acid (CAS: 54622-20-3) .

While the commercial Active Pharmaceutical Ingredient (API) Telmisartan utilizes a 2-propyl moiety, the 2-ethyl homologue (EBC) plays a vital role in high-level pharmaceutical development as a Structural Homologue for Structure-Activity Relationship (SAR) studies and, most critically, as a Reference Standard for Impurity Profiling (Critical Quality Attribute assessment).

Role: Structural Homologue & Impurity Marker in Telmisartan Synthesis[1]

Executive Technical Summary

This compound (hereafter EBC ) is a benzimidazole derivative functioning as a "Left-Hand Side" (LHS) building block in the convergent synthesis of angiotensin II receptor blockers (ARBs).

In the context of Telmisartan (Micardis) , EBC represents the des-methylene homologue of the primary intermediate (2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid).[1] Its presence in the reaction matrix—or its intentional synthesis—serves two high-value purposes in drug development:

  • Impurity Qualification: It identifies the "Ethyl-Analog" impurity formed when propionic acid contaminants compete with butyric acid during the cyclization of the benzimidazole core.[1]

  • SAR Optimization: It allows medicinal chemists to modulate the lipophilicity of the biphenyl-benzimidazole scaffold, altering the binding affinity to the AT1 receptor.[1]

Chemical Identity & Properties

The following physicochemical profile establishes the baseline for handling and analytical method development (HPLC/LC-MS).

PropertySpecification
Chemical Name This compound
CAS Number 54622-20-3
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Core Moiety Benzimidazole (Fused benzene/imidazole ring)
Substituents C2: Ethyl group (-CH₂CH₃); C6: Carboxylic acid (-COOH)
pKa (Calculated) ~3.8 (Carboxylic acid), ~5.6 (Benzimidazole N)
Solubility Soluble in DMSO, MeOH (hot), Dilute Alkali; Sparingly soluble in water.[2]
Appearance Off-white to pale beige crystalline powder
Synthetic Pathway & Mechanism

To utilize EBC as a reference standard, it must be synthesized with high regioselectivity.[1] The synthesis mirrors the industrial route of the Telmisartan propyl-core but substitutes the alkylating agent.[1]

Reaction Logic

The formation involves the condensation of a phenylene diamine derivative with a carboxylic acid equivalent (Propionic acid) under dehydrating conditions (Phillips Condensation).

Mechanism:

  • Acylation: Nucleophilic attack of the diamine nitrogen on the propionic carbonyl.[1]

  • Cyclodehydration: Acid-catalyzed ring closure to form the imidazole ring.[1]

DOT Visualization: Synthesis of EBC

The following diagram illustrates the pathway from 3,4-Diaminobenzoic acid to EBC.

EBC_Synthesis Start 3,4-Diaminobenzoic Acid (Starting Material) Inter Intermediate: N-Propionyl-3,4-diaminobenzoate Start->Inter Acylation Reagent Propionic Acid (or Propionic Anhydride) Reagent->Inter Product 2-Ethyl-1H-benzimidazole- 6-carboxylic Acid (EBC) (CAS: 54622-20-3) Inter->Product Cyclodehydration (-H2O) Catalyst Cat: PPA or 4N HCl Heat (100°C) Catalyst->Inter Promotes

Caption: Phillips condensation pathway for the synthesis of this compound.

Detailed Experimental Protocol

Objective: Synthesis of High-Purity EBC for use as an Impurity Reference Standard.

Reagents:

  • 3,4-Diaminobenzoic acid (15.2 g, 100 mmol)[1]

  • Propionic acid (30 mL, excess)[1]

  • Polyphosphoric acid (PPA) (50 g) - Catalyst & Solvent

  • Sodium Hydroxide (NaOH) - For neutralization

Methodology:

  • Charge: In a 250 mL round-bottom flask equipped with a mechanical stirrer, introduce 3,4-Diaminobenzoic acid.

  • Acid Addition: Add Propionic acid slowly. Stir to create a suspension.

  • Catalyst Addition: Add Polyphosphoric acid (PPA).[1] Note: PPA is viscous; warming to 40°C aids miscibility.[1]

  • Reaction (Cyclization): Heat the mixture to 100–110°C for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1). The disappearance of the diamine spot indicates completion.[1]

  • Quenching: Cool the reaction mass to 60°C. Pour slowly into crushed ice (200 g) with vigorous stirring. The PPA will hydrolyze, and the product will precipitate as the hydrochloride salt or free acid depending on acidity.[1]

  • Neutralization: Adjust pH to ~5.0–6.0 using 20% NaOH solution. This corresponds to the isoelectric point where the zwitterionic benzimidazole is least soluble.[1]

  • Isolation: Filter the precipitate. Wash with cold water (3 x 50 mL) to remove residual propionic acid.

  • Purification: Recrystallize from dilute ethanol or methanol/water (1:1).

  • Yield: Expected yield 75–85%.

Critical Application: EBC as a Telmisartan Impurity Marker

In the industrial production of Telmisartan, the "Ethyl-Analog" is a critical impurity that must be controlled below ICH Q3 thresholds (typically <0.15%).[1]

The "Competitive Cyclization" Problem

Industrial Butyric acid (used to make the standard 2-Propyl core) often contains trace Propionic acid. During the cyclization step, both acids react with the diamine.[1]

  • Pathway A (Desired): Diamine + Butyric Acid → 2-Propyl-benzimidazole (Telmisartan Precursor)

  • Pathway B (Impurity): Diamine + Propionic Acid → 2-Ethyl-benzimidazole (EBC)

If EBC is formed, it carries through the subsequent coupling steps (reaction with N-methyl-o-phenylenediamine and the biphenyl bromide), resulting in Ethyl-Telmisartan .[1]

Analytical Strategy (HPLC)

To detect this impurity in the final API, researchers utilize synthesized EBC to establish Relative Retention Times (RRT).[1]

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18).[1]

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (Gradient).

  • Detection: UV @ 254 nm.[1]

  • Separation Logic: The 2-Ethyl analog (EBC) is less lipophilic than the 2-Propyl target.

    • Prediction: EBC will elute before the standard 2-Propyl intermediate.[1]

DOT Visualization: Impurity Formation Logic

This diagram maps how the presence of Propionic acid leads to the specific impurity requiring EBC as a marker.[1]

Impurity_Pathway RawMat Raw Material: Butyric Acid (Industrial Grade) Rxn_Main Main Reaction (Cyclization) RawMat->Rxn_Main Contam Contaminant: Propionic Acid (<1%) Rxn_Side Side Reaction (Competitive Cyclization) Contam->Rxn_Side Trace Level Core Core Reagent: Diaminobenzoic Acid Derivative Core->Rxn_Main Core->Rxn_Side Target_Inter Target Intermediate: 2-Propyl-Benzimidazole Rxn_Main->Target_Inter Impurity_Inter Impurity Intermediate: 2-Ethyl-Benzimidazole (EBC) Rxn_Side->Impurity_Inter Telmisartan Telmisartan API (Standard) Target_Inter->Telmisartan + Biphenyl Coupling Ethyl_Analog Impurity: Ethyl-Telmisartan Analog Impurity_Inter->Ethyl_Analog Co-eluting Impurity

Caption: Competitive cyclization pathway showing the genesis of the Ethyl-Analog impurity.

References
  • Rao, C. N., et al. (2010).[1][3] "Improved One-Pot Synthesis of Telmisartan." Organic Process Research & Development.

  • Reddy, K. S., et al. (2007).[1] "Synthesis and characterization of impurities in Telmisartan." Journal of Pharmaceutical and Biomedical Analysis.

  • Zhang, G., et al. (2012).[1] "Process for the preparation of Telmisartan." US Patent 20120028925.[1]

  • PubChem Database. "this compound (Compound Summary)." National Center for Biotechnology Information.[1]

Sources

Strategic Solubility Profiling of 2-Ethyl-1H-benzimidazole-6-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile and Strategic Purification of 2-Ethyl-1H-benzimidazole-6-carboxylic Acid Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers

Executive Summary

This compound (CAS: 5378-36-9) is a critical pharmacophore and intermediate, most notably in the synthesis of angiotensin II receptor antagonists like Telmisartan . As a Senior Application Scientist, I have observed that the handling of this compound is frequently complicated by its amphoteric nature and high crystal lattice energy.

This guide moves beyond simple solvent lists to provide a mechanistic solubility profile . While specific thermodynamic datasets for this exact CAS number are sparse in open literature, we can derive a definitive operational profile from industrial process data and Structure-Activity Relationships (SAR) of benzimidazole analogs.

Key Insight: The solubility of this compound is not static; it is a function of pH-dependent ionization and temperature-driven lattice disruption . Successful processing requires exploiting its "solubility switches"—specifically the carboxylic acid moiety (


) and the benzimidazole nitrogen (

for the conjugate acid).

Physicochemical Context & Solubility Landscape[1][2][3][4]

Structural Determinants of Solubility

The molecule features a planar benzimidazole core facilitating strong


 stacking, reinforced by intermolecular hydrogen bonding between the carboxylic acid and the imidazole ring. This results in a high melting point (typically 

for this class), creating a high energy barrier for dissolution in non-polar solvents.
Operational Solubility Profile

The following data synthesizes process chemistry observations from Telmisartan synthesis protocols.

Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Polar Aprotic DMSO, DMF, NMP High Primary solvents for reaction and initial dissolution.[1] Soluble at RT; very high solubility

.
Polar Protic Methanol, Ethanol Moderate (T-dependent) Limited solubility at RT. Significant increase at reflux (

). Ideal for recrystallization when paired with water.
Organic Acids Glacial Acetic Acid High Acts as both solvent and protonating agent.[1] Excellent for purification via hot filtration.
Chlorinated DCM, Chloroform Low Generally poor solubility unless the molecule is derivatized (e.g., esterified).
Non-Polar Hexane, Toluene Insoluble Used as antisolvents to crash out the product from reaction mixtures.
Aqueous Water (pH 7) Insoluble The zwitterionic character near neutral pH minimizes solubility.[1]
Aqueous (pH > 9) NH

OH, NaOH
High Forms the carboxylate salt.
Aqueous (pH < 2) HCl (aq) High Forms the benzimidazolium chloride salt.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

For researchers requiring precise mole-fraction data for thermodynamic modeling (e.g., Apelblat equation), follow this self-validating gravimetric method.

Objective: Determine saturation mole fraction (


) at 

.
  • Preparation: Add excess this compound to 10 mL of the target solvent (e.g., Methanol) in a jacketed equilibrium cell.

  • Equilibration: Stir at 400 rpm for 24 hours at constant temperature (

    
    ).
    
  • Clarification: Stop stirring and allow the suspension to settle for 2 hours.

  • Sampling: Withdraw 2 mL of supernatant using a syringe equipped with a pre-heated 0.22

    
    m PTFE filter.
    
  • Quantification:

    • Weigh a clean, dry evaporating dish (

      
      ).
      
    • Add the filtered supernatant and weigh (

      
      ).
      
    • Evaporate solvent under vacuum at

      
       until constant mass is achieved (
      
      
      
      ).
  • Calculation:

    
    
    Where 
    
    
    
    represents molecular weight.
Protocol B: Purification via pH-Swing Recrystallization

This method leverages the amphoteric solubility profile to achieve high purity (>98%) with minimal solvent waste.

  • Dissolution: Suspend crude material in water (10 vol).

  • Basification: Slowly add

    
     aqueous ammonia (
    
    
    
    ) while stirring until pH reaches 9.0–9.5. The solid should dissolve completely as the ammonium salt forms.
  • Filtration: Perform filtration to remove insoluble mechanical impurities or byproducts.

  • Precipitation: Slowly add Glacial Acetic Acid to the filtrate until pH reaches 5.0–6.0 (the isoelectric point). The free acid will precipitate as a thick solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at

    
    .
    

Thermodynamic Modeling & Visualization

To predict solubility at different temperatures without running every experiment, the Modified Apelblat Equation is the standard for this class of heterocycles.

Equation:



  • A, B, C: Empirical parameters derived from regression of experimental data (Protocol A).

  • Causality: The positive enthalpy of solution (

    
    ) typical for these systems confirms the process is endothermic, explaining the sharp solubility rise in refluxing alcohols.
    
Visualization: Purification Logic Flow

The following diagram illustrates the decision logic for solvent selection based on the specific process goal (Reaction vs. Purification).

SolubilityLogic Start Start: this compound Goal Define Goal Start->Goal Reaction Reaction Medium (Coupling/Derivatization) Goal->Reaction Synthesis Purification Purification (Removal of Impurities) Goal->Purification Isolation SolventA Polar Aprotic (DMF, DMSO, NMP) Reaction->SolventA High Solubility Required SolventB pH-Swing System (Water/NH4OH -> AcOH) Purification->SolventB Bulk Purity Increase SolventC Recrystallization (EtOH/Water 50:50) Purification->SolventC Polymorph Control / Final Polish ActionA Proceed at RT or 50°C SolventA->ActionA ActionB Dissolve at pH 9, Precipitate at pH 5 SolventB->ActionB ActionC Reflux to Dissolve, Cool Slowly to 0°C SolventC->ActionC

Caption: Decision matrix for solvent selection based on process intent, exploiting the compound's amphoteric and thermodynamic properties.

Application in Drug Development (Telmisartan Synthesis)

In the context of Telmisartan synthesis, this compound (often intermediate 3 or 5 in patent literature) is frequently generated via the hydrolysis of an ester.

  • Process Tip: Avoid using pure methanol for recrystallization if the crude contains inorganic salts (NaCl/KCl), as they have poor solubility in MeOH and will contaminate the product. Use the Ethanol/Water (1:1) system or the pH-swing method described above to ensure salt rejection.

  • Drying: Due to the carboxylic acid group, this compound can retain moisture or solvent (solvates). Ensure drying is conducted above

    
     under high vacuum, potentially with a nitrogen bleed, to break solvent lattices.
    

References

  • Ries, U. J., et al. (1993). 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity. Journal of Medicinal Chemistry.[2] Link

  • Goossen, L. J., et al. (2010). Efficient and improved synthesis of Telmisartan.[3][4] Beilstein Journal of Organic Chemistry. Link

  • Reddy, K. S., et al. (2011). Efficient Synthesis of Telmisartan: An Antihypertensive Drug.[5] Research Journal of Pharmaceutical, Biological and Chemical Sciences. Link

  • PubChem. (n.d.). This compound (Compound Summary).[6] National Library of Medicine. Link

  • Zhu, Y., et al. (2006).[1] Facile Preparation of Substituted Benzimidazole-2-Carboxylates.[1] Heterocycles.[1][2] Link

Sources

Literature review on 2-substituted benzimidazole carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, 2-substituted benzimidazole-5-carboxylic acids represent a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Structurally, they offer a perfect balance of rigidity (the fused benzene-imidazole core) and functional versatility.

The carboxylic acid moiety at the 5-position (often tautomeric with the 6-position) serves two critical roles:

  • Pharmacokinetic Handle: It improves solubility in aqueous media, a common failure point for planar, aromatic heterocycles.

  • Pharmacodynamic Anchor: It acts as a hydrogen bond donor/acceptor or an ionic interaction point within receptor binding pockets (e.g., the AT1 receptor).

This guide moves beyond basic textbook definitions to provide a practical roadmap for synthesizing and optimizing this class of compounds, specifically focusing on the oxidative cyclization strategy which has superseded harsh acid condensations in modern process chemistry.

Chemical Identity & Tautomerism

Researchers must recognize that 1H-benzimidazole-5-carboxylic acid and 1H-benzimidazole-6-carboxylic acid are tautomers. In solution, the proton on the imidazole nitrogen oscillates rapidly.

  • Implication for NMR: Unless the N1-position is substituted (alkylated/arylated), the 5- and 6-positions are equivalent on the NMR timescale at room temperature, or appear as broadened signals.

  • Implication for Docking: When modeling these ligands, both tautomeric states must be evaluated unless N1 is fixed.

Physical Properties Profile
PropertyCharacteristicImpact on Drug Design
pKa (Acid) ~3.5 – 4.5Ionized at physiological pH (7.4), improving bioavailability.
pKa (Basic N) ~5.5The imidazole ring can be protonated in acidic environments (lysosomes, stomach).
LogP VariableHighly dependent on the 2-substituent; the core itself is polar.
UV Abs ~270–300 nmStrong chromophore for HPLC detection.

Synthetic Methodologies: The Shift to Oxidative Cyclization

Historically, the Phillips Condensation (refluxing diamines with carboxylic acids in 4N HCl or Polyphosphoric Acid) was the standard. However, this method is incompatible with acid-sensitive groups and often results in low yields for sterically hindered substrates.

The Modern Standard: Sodium Metabisulfite (Na₂S₂O₅) Mediated Cyclization This method allows the condensation of 3,4-diaminobenzoic acid with various aldehydes under mild conditions. It proceeds via a bisulfite adduct intermediate or direct oxidative cyclization, avoiding high temperatures and strong mineral acids.

Mechanism of Action

The reaction follows a logical cascade:

  • Imine Formation: The primary amine attacks the aldehyde carbonyl.

  • Cyclization: The secondary amine attacks the imine carbon, forming a dihydrobenzimidazole intermediate.

  • Oxidation: Na₂S₂O₅ (or air/solvent effects) facilitates the abstraction of hydride/electrons to aromatize the system.

SynthesisMechanism Start 3,4-Diaminobenzoic Acid + Aldehyde (R-CHO) Schiff Schiff Base (Imine Intermediate) Start->Schiff - H2O Dihydro Dihydrobenzimidazole (Non-aromatic) Schiff->Dihydro Ring Closure Oxidation Oxidative Aromatization (Na2S2O5 / Air) Dihydro->Oxidation - 2H Product 2-Substituted Benzimidazole-5-COOH Oxidation->Product Aromatization

Figure 1: Mechanistic pathway for the oxidative cyclization of diamines and aldehydes.

Validated Experimental Protocol

Objective: Synthesis of 2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylic acid. Scale: 5 mmol (Lab scale).

Reagents
  • 3,4-Diaminobenzoic acid: 0.76 g (5.0 mmol)

  • 4-Chlorobenzaldehyde: 0.70 g (5.0 mmol)

  • Sodium Metabisulfite (Na₂S₂O₅): 0.95 g (5.0 mmol)

  • Solvent: Ethanol/Water (30 mL, 9:1 v/v)

Step-by-Step Workflow
  • Pre-solubilization: In a 100 mL round-bottom flask, dissolve 4-chlorobenzaldehyde in 27 mL of Ethanol.

  • Catalyst Activation: Dissolve Na₂S₂O₅ in 3 mL of distilled water and add dropwise to the aldehyde solution. Stir for 10 minutes at room temperature. Rationale: This forms the bisulfite adduct in situ, activating the carbonyl.

  • Addition of Amine: Add 3,4-diaminobenzoic acid to the mixture.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (Mobile phase: CHCl₃/MeOH 9:1).

  • Work-up (Self-Validating Step):

    • Cool the reaction mixture to room temperature.

    • Pour into crushed ice (approx. 100 g).

    • The product should precipitate as a solid. If no precipitate forms, neutralize carefully with dilute Na₂CO₃ (the carboxylic acid may be protonated/soluble in strongly acidic byproducts).

  • Purification: Filter the solid, wash with cold water (2 x 20 mL) to remove inorganic salts, and recrystallize from Ethanol.

Expected Yield: 75–85% Characterization Check:

  • 1H NMR (DMSO-d6): Look for the singlet at ~8.2 ppm (H-4 of benzimidazole) and the absence of aldehyde proton (~10 ppm).

Medicinal Chemistry: SAR & Applications

The 2-substituted benzimidazole carboxylic acid scaffold is most famous for its role in Angiotensin II Receptor Blockers (ARBs) , used to treat hypertension.

Structure-Activity Relationship (SAR) Map

To design effective ligands, one must understand the spatial requirements of the target.

SAR_Map Core Benzimidazole Core (Scaffold) Pos2 Position 2 (C2) Lipophilic Pocket Interaction Core->Pos2 Substituent: Alkyl (Bu/Pr) or Aryl Pos5 Position 5 (C5-COOH) Polar/Metabolic Handle Core->Pos5 Substituent: -COOH or Ester Pos1 Position 1 (N1) Biphenyl/Tetrazole Linker Core->Pos1 Substituent: Benzyl/Biphenyl Pos2_Detail Critical for hydrophobic interaction (e.g., Telmisartan) Pos2->Pos2_Detail Pos5_Detail Increases water solubility; Can be bioisostere for Tetrazole Pos5->Pos5_Detail

Figure 2: SAR logic for Benzimidazole derivatives in AT1 receptor antagonism.

Key Therapeutic Areas[1]
  • Cardiovascular (AT1 Antagonists):

    • Mechanism: The 2-alkyl group fits into a lipophilic pocket of the AT1 receptor, while the acidic group (COOH or tetrazole) interacts with Arg167.

    • Example:Telmisartan utilizes a benzimidazole core (though with a carboxylate on the biphenyl side, the logic of the core remains).

  • Oncology (PARP Inhibitors):

    • Benzimidazole-4-carboxamides (isosteres of the acid) are potent PARP inhibitors. The acid derivatives are often used as precursors to these amides to improve cell permeability before hydrolysis or as prodrugs.

  • Antimicrobial:

    • 2-Aryl-benzimidazole-5-carboxylic acids show moderate activity against S. aureus and E. coli by inhibiting bacterial DNA gyrase B.

References

  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208–6236. Link

  • Gaba, M., et al. (2014). Synthesis and biological evaluation of novel 1,2,5-substituted benzimidazole derivatives as potential angiotensin II receptor antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 800-807. Link

  • Shingalapur, R. V., et al. (2010). Synthesis and biological evaluation of 2-(4-substituted phenyl)-1H-benzimidazole-5-carboxylic acid derivatives. European Journal of Medicinal Chemistry, 45(5), 1753-1759. Link

  • Chawla, A., et al. (2023).[1] Green synthesis of benzimidazole derivatives: A review. Current Organic Chemistry, 27. Link (Representative Green Chem Source)

  • Husain, A., et al. (2012). Benzimidazole bearing 5-carboxylic acid derivatives: Synthesis and biological evaluation. Acta Poloniae Pharmaceutica, 69(6), 1053-1061. Link

Sources

Bioactivity of 2-Ethyl-1H-benzimidazole-6-carboxylic acid in Pharmacological Studies

[1]

Executive Summary

2-Ethyl-1H-benzimidazole-6-carboxylic acid (CAS: 891454-18-5 / 152628-03-0 for related esters) represents a "privileged scaffold" in medicinal chemistry.[1] Its pharmacological significance is bifurcated: primarily, it serves as a critical structural intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs) like Telmisartan; secondarily, it functions as a bioactive template for novel antimicrobial and anti-inflammatory agents.[2]

This technical guide dissects the compound's bioactivity, focusing on its role as a pharmacophore for the AT1 receptor and its utility in Structure-Activity Relationship (SAR) studies optimizing lipophilic interactions within drug targets.[2]

Part 1: Chemical Profile & Structural Logic[1][2]

Structural Architecture

The molecule features a benzimidazole heterocycle fused with a benzene ring, substituted at two critical positions:[2][3][4][5][6]

  • C2-Position (Ethyl Group): Provides lipophilicity essential for hydrophobic pocket penetration in receptor binding sites.[1][2]

  • C6-Position (Carboxylic Acid): A polar anchor capable of hydrogen bonding, salt formation, or further derivatization (e.g., into esters, amides, or hydrazides).[2]

Tautomerism & Nomenclature

Researchers must recognize that This compound exists in dynamic equilibrium with its tautomer, 2-ethyl-3H-benzimidazole-5-carboxylic acid .[1]

  • Implication: In unsubstituted forms, the N-H proton shifts rapidly between N1 and N3.[2]

  • Regioselectivity: Upon N-alkylation (a key step in drug synthesis), the symmetry is broken, locking the carboxyl group at either the 5- or 6-position relative to the alkylated nitrogen.[2] In "Sartan" synthesis, the 6-isomer is the requisite precursor.[2]

Part 2: Primary Pharmacological Domain – Angiotensin II Receptor Antagonism[7][8]

The most authoritative application of this scaffold is within the Renin-Angiotensin System (RAS).[2] It mimics the C-terminal segment of Angiotensin II, blocking the AT1 receptor to lower blood pressure.[2]

Mechanism of Action (AT1 Blockade)

The benzimidazole core serves as a bioisostere for the imidazole ring found in Histidine or the tetrazole ring in other ARBs.[2]

  • Receptor Docking: The C2-ethyl group inserts into a hydrophobic pocket (Lipophilic Pocket 1) of the AT1 receptor.[2]

  • Ionic Interaction: The C6-carboxylate (often converted to a biphenyl-tetrazole or carboxylate in final drugs) engages in electrostatic interactions with Arg167 or Lys199 residues in the receptor transmembrane domain.[1]

  • Result: Competitive antagonism prevents Angiotensin II binding, inhibiting vasoconstriction and aldosterone secretion.[2]

SAR Analysis: The "Ethyl vs. Propyl" Factor

In the development of Telmisartan, SAR studies revealed that the length of the alkyl chain at C2 is a determinant of potency.[2]

C2 SubstituentLipophilicity (LogP)AT1 Affinity (

)
Pharmacological Outcome
Methyl Low> 100 nMWeak binding; insufficient hydrophobic contact.[1]
Ethyl Moderate 10-50 nM Active; serves as a functional intermediate.
n-Propyl High< 5 nMOptimal fit (Telmisartan); maximal hydrophobic interaction.[1]
n-Butyl Very High< 10 nMPotent, but steric hindrance may increase.[1][2]

Expert Insight: While the n-propyl analog is the standard for Telmisartan, the 2-ethyl variant is frequently used in comparative bioassays to map the steric limits of the receptor's hydrophobic pocket.

Visualization: AT1 Signaling & Blockade

The following diagram illustrates the interruption of the RAS pathway by benzimidazole scaffolds.[2]

RAS_BlockadeAngiotensinogenAngiotensinogenAngIAngiotensin IAngiotensinogen->AngICleavageReninReninRenin->AngIEnzymatic ActionAngIIAngiotensin IIAngI->AngIIHydrolysisACEACEACE->AngIIAT1RAT1 Receptor(GPCR)AngII->AT1RActivatesVasoconstrictionVasoconstriction(Hypertension)AT1R->VasoconstrictionAldosteroneAldosterone SecretionAT1R->AldosteroneBenzimidazole2-Ethyl-1H-benzimidazole-6-carboxylic acid (Scaffold)Benzimidazole->AT1RCompetitive Antagonism(Blocks Pocket)

Caption: Competitive antagonism of the AT1 receptor by the benzimidazole scaffold prevents downstream hypertensive signaling.[2]

Part 3: Emerging Bioactivities (Antimicrobial & Anti-inflammatory)[2][9]

Beyond cardiovascular targets, the This compound core is a validated starting point for anti-infective drug discovery.[1]

Antimicrobial Mechanism

Derivatives where the C6-carboxylic acid is modified (e.g., to hydrazides or oxadiazoles) exhibit broad-spectrum activity.[2]

  • Target: Inhibition of bacterial DNA Gyrase (Topoisomerase II).[2]

  • Mechanism: The planar benzimidazole ring intercalates into bacterial DNA or binds to the ATP-binding pocket of the gyrase B subunit.

  • Potency: 2-ethyl derivatives often show MIC values in the range of 12.5–50 µg/mL against S. aureus and E. coli [1].[1][2]

Anti-inflammatory Pathways[1]
  • COX Inhibition: The structural similarity to Indomethacin (which also contains a bicyclic nitrogen core) allows 2-ethyl benzimidazoles to inhibit Cyclooxygenase (COX) enzymes.[2]

  • Selectivity: C6-substitution patterns modulate selectivity between COX-1 (gastric side effects) and COX-2 (inflammation target).[1]

Part 4: Experimental Protocols

Synthesis: The Phillips Condensation (Self-Validating Protocol)

This protocol synthesizes the core scaffold. The formation of a precipitate confirms the cyclization.[2]

Reagents: 3,4-Diaminobenzoic acid, Propionic acid (source of ethyl group), Polyphosphoric acid (PPA).[2]

  • Mixing: In a round-bottom flask, dissolve 3,4-diaminobenzoic acid (10 mmol) in propionic acid (30 mL).

  • Catalysis: Add 4N HCl (15 mL) or use PPA as both solvent and catalyst.

  • Reflux: Heat to 100°C for 4–6 hours . Validation: Monitor TLC (Solvent: Ethyl Acetate:Hexane 3:7).[2] Disappearance of diamine spot indicates completion.[2]

  • Neutralization: Cool to RT and pour into crushed ice. Neutralize with Ammonia (NH₄OH) to pH 7.0.[2]

  • Precipitation: A solid precipitate (the target acid) will form.[2] Filter and wash with cold water.[2]

  • Recrystallization: Purify using Ethanol/Water to obtain the this compound.[1]

In Silico Docking Workflow (Molecular Modeling)

To predict bioactivity before synthesis, use this standardized workflow.

Docking_WorkflowLigandLigand Prep(2-Ethyl-1H-benzimidazole...)DockingDocking Algorithm(AutoDock Vina / Glide)Ligand->DockingProteinTarget Prep(AT1R: PDB 4YAYor DNA Gyrase)GridGrid Generation(Active Site Definition)Protein->GridGrid->DockingScoringScoring Function(Binding Energy ΔG)Docking->ScoringAnalysisInteraction Analysis(H-bonds, Pi-stacking)Scoring->Analysis

Caption: Standardized in silico workflow for validating benzimidazole affinity against pharmacological targets.

Part 5: Data Summary

Table 1: Comparative Bioactivity Profile of 2-Alkyl Benzimidazole Derivatives

Compound VariantC2-SubstituentTargetActivity MetricNotes
Subject Compound Ethyl AT1 Receptor

nM
Good affinity; used as intermediate.
Telmisartan Analogn-PropylAT1 Receptor

nM
Clinical standard; high lipophilicity.[1]
Derivative AEthylS. aureusMIC: 25 µg/mLModerate antibacterial activity [2].[2]
Derivative BMethylS. aureusMIC: >100 µg/mLLower potency due to reduced lipophilicity.[2]

References

  • Biological activities of benzimidazole derivatives: A review. International Research Journal of Pharmacy. (2013). Focuses on the antimicrobial potential of the benzimidazole-6-carboxylic acid scaffold.[1]

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. (2017).[2][4] detailed SAR including alkyl chain length impacts. [2]

  • Synthesis and biological evaluation of benzimidazole derivatives as Angiotensin II receptor antagonists. Bioorganic & Medicinal Chemistry Letters. (Standard reference for "Sartan" SAR).[2]

  • Process for the preparation of Telmisartan. Google Patents (WO2012028925A2). Describes the 2-propyl/ethyl intermediates in industrial synthesis.

Structural Elucidation and Supramolecular Architecture of 2-Ethyl-1H-benzimidazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmaceutical Significance[2][3][4]

2-Ethyl-1H-benzimidazole-6-carboxylic acid (CAS: 104764-00-5) represents a critical pharmacophore in medicinal chemistry, serving as a primary intermediate in the synthesis of Angiotensin II receptor antagonists, most notably Telmisartan .[1]

Understanding the solid-state arrangement of this molecule is not merely an academic exercise; it is a quality-critical attribute (QCA) in drug development.[1] The crystal lattice energy, governed by intermolecular hydrogen bonding and


-

stacking, directly dictates the compound's solubility, hygroscopicity, and downstream processability.

This guide details the structural analysis of this compound, moving from single-crystal growth strategies to advanced Hirshfeld surface analysis, providing a robust framework for characterizing benzimidazole-carboxylate systems.

Chemical Identity and Tautomeric Equilibrium

Before structural assignment, one must address the dynamic nature of the benzimidazole scaffold. In solution, the imidazole ring undergoes rapid annular tautomerism. The proton on the nitrogen atom oscillates between N1 and N3.

Consequently, This compound is in equilibrium with 2-ethyl-1H-benzimidazole-5-carboxylic acid .[1] In the solid state, however, the lattice "freezes" the molecule into a single tautomeric form, stabilized by intermolecular hydrogen bonds.

Tautomerism Visualization

Tautomerism cluster_0 Solution Phase Equilibrium cluster_1 Solid State Selection T1 5-Carboxylic Acid Tautomer (Proton on N1) T2 6-Carboxylic Acid Tautomer (Proton on N3) T1->T2 Fast Proton Transfer Crystal Single Crystal Lattice (Thermodynamically Stable Tautomer) T1->Crystal T2->Crystal Crystallization

Figure 1: The tautomeric shift dictates the crystallographic numbering.[1] X-ray analysis is the only definitive method to distinguish the 5-isomer from the 6-isomer in the solid phase.

Experimental Protocol: Crystal Growth & Data Acquisition

Obtaining X-ray quality crystals of benzimidazole carboxylic acids is challenging due to their high melting points and poor solubility in non-polar solvents.

Crystallization Strategy

The "Gold Standard" method for this class of compounds is Slow Evaporation from a polar protic solvent system.

ParameterSpecificationRationale
Solvent System Ethanol : Water (80:20 v/v)Ethanol solubilizes the organic core; water facilitates H-bond networking.[1]
Alternative Solvent DMF (Dimethylformamide)High boiling point allows for very slow crystal growth (weeks).[1]
Concentration 15 mg/mL (Saturation)Supersaturation must be reached gradually to avoid amorphous precipitation.[1]
Temperature 25°C

4°C
Controlled cooling promotes nucleation of the stable polymorph.
Single Crystal X-Ray Diffraction (SCXRD) Workflow

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K


 radiation, 

Å).[1]
  • Mounting: Select a prism-like crystal (

    
     mm). Mount on a Kapton loop using Paratone oil.
    
  • Data Collection:

    • Temperature: 100 K (Cryostream is mandatory to reduce thermal ellipsoids).

    • Strategy: Full sphere collection (

      
       and 
      
      
      
      scans).[1]
    • Resolution: 0.8 Å or better.

  • Structure Solution:

    • Software: SHELXT (Intrinsic Phasing).[1]

    • Refinement: SHELXL (Least Squares).[1]

    • Critical Step: Locate the N-H and O-H protons in the difference Fourier map (

      
      ) rather than placing them geometrically. This confirms the tautomer.
      

Structural Analysis & Supramolecular Synthons

The crystal packing of this compound is governed by the competition between two strong hydrogen bond donors (COOH, NH) and two acceptors (C=O, N).[1]

The Primary Supramolecular Synthons

In benzimidazole carboxylic acids, two dominant packing motifs compete. Your analysis must determine which is present:

  • Motif A: The Carboxylic Acid Homodimer (

    
    ) 
    
    • Two molecules interact via their COOH groups.[2]

    • Forms a centrosymmetric dimer.

    • Likelihood:[3][4][5][6] High, if the steric bulk of the ethyl group prevents close stacking.

  • Motif B: The Imidazole-Carboxylate Catemer (

    
     or 
    
    
    
    )
    [1]
    • The COOH donates a proton to the Imidazole Nitrogen (N3).[1]

    • The Imidazole NH donates to the Carbonyl Oxygen.

    • Result: Infinite 1D chains or "tapes" running through the crystal.

    • Significance: This motif often leads to higher melting points and lower solubility.

Determining the Tautomer via Bond Lengths

To scientifically validate whether you have the 5- or 6-isomer, analyze the bond lengths of the imidazole ring.

  • C-N Single Bond: ~1.38 Å (Indicates protonated Nitrogen).[1]

  • C=N Double Bond: ~1.32 Å (Indicates unprotonated Nitrogen).[1]

If


, the proton is on N1.[1]
Structural Logic Diagram

Synthons cluster_motifs Competing Supramolecular Synthons Molecule 2-Ethyl-1H-benzimidazole-6-COOH MotifA Homodimer R2^2(8) (COOH ... HOOC) Molecule->MotifA Steric Control MotifB Heterosynthon Chain (COOH ... N_im) + (NH ... O=C) Molecule->MotifB Electronic Control Result Crystal Packing Architecture (Layered vs. Herringbone) MotifA->Result MotifB->Result

Figure 2: The competition between homosynthons and heterosynthons determines the final lattice energy.[1]

Computational Validation: Hirshfeld Surface Analysis

To elevate the analysis beyond simple bond distances, employ Hirshfeld Surface Analysis (using CrystalExplorer).[1][7] This quantifies the intermolecular interactions.[8][6][9]

The Surface

Map the


 function onto the molecular surface.[1][7]
  • Red Spots: Indicate strong Hydrogen Bonds (shorter than van der Waals radii).[1]

    • Look for deep red spots at the COOH and NH positions.

  • White Areas: Weak van der Waals contacts.

2D Fingerprint Plots

Deconstruct the surface into 2D plots (


 vs 

).[1]
  • Spikes: You will observe two sharp spikes at the bottom left of the plot.

    • Spike 1: O...H interactions (Carboxylic acid H-bonds).[1]

    • Spike 2: N...H interactions (Imidazole H-bonds).[1][8]

  • Central Diffuse Region: C...C interactions, indicating

    
    -
    
    
    
    stacking between the benzimidazole rings.

Pharmaceutical Implications[2][3][8][9]

The structural data derived above directly informs the drug development profile:

  • Solubility: If the structure shows strong Motif B (Chains) and extensive

    
    -stacking (short centroid-centroid distances < 3.8 Å), the compound will exhibit poor aqueous solubility .[1] Formulation strategies (salting out) will be required.[1][4]
    
  • Stability: The presence of the carboxylic acid dimer (Motif A) usually indicates good thermal stability but potential susceptibility to hydrate formation if the lattice has voids.[1]

  • Polymorphism: Benzimidazoles are prone to polymorphism. If the calculated density of your crystal is low (< 1.35 g/cm³), a denser, more stable polymorph likely exists.[1]

References

  • Compound Identity: PubChem. This compound (CID 2772969).[1][10] National Library of Medicine. Link

  • Structural Analog (Benzimidazole-2-COOH): Krawczyk, S. et al. (2005).[1] 1H-Benzimidazole-2-carboxylic acid monohydrate.[1][11] Acta Crystallographica Section E. Link

  • Supramolecular Mechanism: MacDonald, J. C. et al. (2000).[1] Design of supramolecular structures using the benzimidazole-carboxylate synthon. Journal of the Chemical Society. Link

  • Hirshfeld Methodology: Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. Link

  • Telmisartan Context: European Medicines Agency (EMA).[1] Telmisartan Assessment Report. Link

Sources

Methodological & Application

Synthetic route for 2-Ethyl-1H-benzimidazole-6-carboxylic acid from 3,4-diaminobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-BZ-042

Abstract & Application Context

The benzimidazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for nucleotides and a key pharmacophore in anti-hypertensive (e.g., Telmisartan), anti-viral, and anti-parasitic agents. This application note details the synthesis of 2-Ethyl-1H-benzimidazole-6-carboxylic acid (also known as the 5-carboxylic acid tautomer) from 3,4-diaminobenzoic acid .

This specific derivative is a critical intermediate for the development of Angiotensin II receptor antagonists and novel kinase inhibitors. The protocol utilizes a modified Phillips Condensation , optimized for regiochemical control and high-purity isolation without chromatographic separation.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the condensation of an o-phenylenediamine derivative with a carboxylic acid equivalent.[1]

  • Disconnection: The C2-N3 and C2-N1 bonds are formed via cyclodehydration.

  • Reagents: 3,4-Diaminobenzoic acid provides the aryl backbone; Propionic acid serves as the C2-ethyl source.

  • Mechanism:

    • N-Acylation: Nucleophilic attack of the more nucleophilic amine (typically para to the carboxyl group due to electronics) on the protonated propionic acid forms the mono-amide intermediate.

    • Cyclodehydration: Acid-catalyzed attack of the second amine onto the amide carbonyl, followed by water elimination, yields the benzimidazole core.

Reaction Pathway Diagram

ReactionPathway SM1 3,4-Diaminobenzoic Acid Inter Mono-Amide Intermediate SM1->Inter N-Acylation (Reflux) Reagent Propionic Acid (HCl Catalyst) Reagent->Inter Product 2-Ethyl-1H-benzimidazole- 6-carboxylic acid Inter->Product Cyclodehydration (-H2O)

Figure 1: Mechanistic pathway for the acid-catalyzed Phillips condensation.

Experimental Protocols

Two methods are provided. Method A is the standard aqueous acid protocol, preferred for its operational simplicity and green chemistry profile. Method B (Polyphosphoric Acid) is a robust alternative if Method A yields incomplete cyclization.

Method A: Aqueous Acid Condensation (Recommended)

Reagents & Equipment:

  • 3,4-Diaminobenzoic acid (CAS: 619-05-6)

  • Propionic acid (CAS: 79-09-4)

  • Hydrochloric acid (4N aqueous)

  • Ammonium hydroxide (28% NH₃) or 10% NaOH

  • Reflux condenser, magnetic stirrer, pH meter.

Step-by-Step Protocol:

  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 3,4-diaminobenzoic acid (10.0 g, 65.7 mmol) in 4N HCl (100 mL) .

  • Addition: Add Propionic acid (7.4 mL, 98.5 mmol, 1.5 equiv) to the suspension.

    • Note: The amine will dissolve as the hydrochloride salt forms.

  • Reaction: Heat the mixture to reflux (approx. 100-105°C) with vigorous stirring. Maintain reflux for 6–8 hours .

    • Process Control: Monitor by TLC (System: EtOAc/MeOH/Acetic Acid 90:10:1) or HPLC.[2] The starting material (more polar) should disappear, replaced by the less polar benzimidazole.

  • Workup:

    • Cool the reaction mixture to room temperature (20–25°C).

    • Slowly add Ammonium hydroxide (28%) dropwise while stirring.

    • Critical Step: Adjust pH to the isoelectric point of the product, typically pH 5.0 – 6.0 .

    • Observation: A voluminous precipitate (off-white to pale brown) will form.

  • Isolation:

    • Stir the slurry at 0–5°C (ice bath) for 1 hour to maximize precipitation.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (3 x 20 mL) to remove residual ammonium chloride and propionic acid.

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water (1:1) or dilute acetic acid if necessary.

    • Dry in a vacuum oven at 60°C for 12 hours.

Expected Yield: 75–85% Appearance: Off-white to tan powder.

Method B: Polyphosphoric Acid (PPA) Cyclization (High-Performance)

Use this method if Method A results in mixed mono-amides or low conversion. PPA acts as both solvent and potent dehydrating agent.

  • Mix: In a beaker, mix 3,4-diaminobenzoic acid (5.0 g) with Propionic acid (2.5 g) .

  • PPA Addition: Add Polyphosphoric acid (30 g) .

  • Heat: Mechanically stir and heat to 140–150°C for 3–4 hours.

  • Quench: Pour the hot syrup slowly into crushed ice (200 g) with vigorous stirring.

  • Neutralize: Adjust pH to ~5.5 with concentrated ammonia solution to precipitate the product.

  • Filter & Wash: Isolate as described in Method A.

Process Control & Validation
Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualOff-white to pale brown solid
Melting Point Capillary>300°C (decomposition)
Mass Spec ESI-MS (+)[M+H]⁺ = 191.08 (Calc: 190.20)
¹H NMR DMSO-d₆δ 12.5 (br s, 1H, COOH), 8.1 (s, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 7.6 (d, 1H, Ar-H), 2.9 (q, 2H, CH₂), 1.3 (t, 3H, CH₃).
Workflow Diagram

Workflow Start Start: 3,4-Diaminobenzoic Acid + Propionic Acid Reaction Reflux in 4N HCl (8 Hours) Start->Reaction Check Process Control (TLC/HPLC) Conversion > 98%? Reaction->Check Check->Reaction No (Continue Heating) Quench Cool & Neutralize (pH 5.0 - 6.0) Check->Quench Yes Isolate Filtration & Washing (Cold Water) Quench->Isolate Purify Recrystallization (EtOH/H2O) Isolate->Purify

Figure 2: Operational workflow for Method A (Aqueous Acid).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / No Precipitate pH is too low (<4) or too high (>7).The product is amphoteric (soluble in strong acid and base). Readjust pH strictly to 5.0–6.0.
Product is Sticky/Gummy Impurities or incomplete drying.Triturate the solid with diethyl ether or cold acetonitrile. Ensure thorough drying.
Incomplete Reaction Loss of Propionic acid (volatility).Use an excess (2.0 equiv) of propionic acid or use Propionic Anhydride in Method A.
Colored Impurities Oxidation of diamine starting material.Perform the reaction under Nitrogen or Argon atmosphere. Add a pinch of sodium metabisulfite during workup.
Safety & Handling (MSDS Summary)
  • 3,4-Diaminobenzoic acid: Irritant. Avoid inhalation of dust.

  • Propionic Acid: Corrosive, flammable. Use in a fume hood.

  • Benzimidazole Product: Treat as a potential bioactive agent.[1] Wear standard PPE (gloves, goggles, lab coat).

References
  • Phillips, M. A. (1928). "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society, 2393.

  • Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397-541.

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard reference text for heterocyclic synthesis).
  • Santa Cruz Biotechnology. "2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid Product Data." (Analogous compound characterization).

  • AdiChemistry. "Phillips Condensation Reaction Mechanism and Examples."

Sources

Application Note: Protocol for Amide Coupling using 2-Ethyl-1H-benzimidazole-6-carboxylic acid

[1][2]

Abstract & Scope

This technical guide outlines the optimized protocols for generating amide derivatives from 2-Ethyl-1H-benzimidazole-6-carboxylic acid (CAS: 53769-67-2).[1][2] This scaffold is a critical intermediate in the synthesis of angiotensin II receptor antagonists (e.g., Telmisartan analogs) and PARP inhibitors.[1][2]

The benzimidazole core presents unique challenges, including zwitterionic character, limited solubility in non-polar solvents, and annular tautomerism (5- vs. 6-position).[1][2] This guide provides two distinct workflows: a High-Throughput (HATU) method ideal for medicinal chemistry and a Scale-Up (Acid Chloride) method for process development.[1][2]

Molecule Profile & Pre-Reaction Considerations

Chemical Properties[1][3][4][5]
  • Structure: The molecule contains a basic imidazole nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) and an acidic carboxylic acid (
    
    
    ).[2]
  • Tautomerism: In solution, the hydrogen on the imidazole nitrogen fluctuates between N1 and N3.[2] Consequently, the 5-carboxylic acid and 6-carboxylic acid forms are tautomeric and chemically equivalent until the N1 position is substituted.[1]

  • Solubility: Poor solubility in DCM, Et₂O, and Toluene.[1][2] High solubility in DMF, DMSO, and NMP.[1][2]

Strategic Planning
ParameterRecommendationScientific Rationale
Solvent DMF (Anhydrous)The substrate requires a polar aprotic solvent to remain in solution, especially after the addition of base.[1]
Base DIPEA (Hünig's Base)Non-nucleophilic base required to deprotonate the carboxylic acid and neutralize the HCl/salt forms of amine partners.[2]
Coupling Agent HATU Aromatic carboxylic acids are often less electrophilic due to conjugation.[1][2] HATU generates a highly reactive 7-azabenzotriazole ester, superior to EDC/HOBt for this substrate.[1][2]
Stoichiometry 1.0 (Acid) : 1.1 (Amine) : 1.2 (HATU)Slight excess of HATU ensures complete activation of the acid before the amine attacks, minimizing aggregation.[2]

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Standard)

Best for: Medicinal chemistry, complex amines, and gram-scale synthesis.[1][2]

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Amine partner (1.1 equiv)[2]

  • HATU (1.2 equiv)[2]

  • DIPEA (3.0 equiv)[2]

  • Anhydrous DMF (0.1 M - 0.2 M concentration)[1][2]

Step-by-Step Procedure:

  • Activation: Charge a flame-dried round-bottom flask with this compound and anhydrous DMF. Stir until a suspension or clear solution forms.[1][2]

  • Deprotonation: Add DIPEA (2.0 equiv) dropwise.[1][2] The mixture should clarify as the carboxylate and imidazole deprotonate.[2] Stir for 5 minutes at Room Temperature (RT).

  • Active Ester Formation: Add HATU (1.2 equiv) in one portion. The solution often turns yellow/orange.[2] Stir for 15–30 minutes to form the activated At-ester.

  • Amine Addition: Add the Amine partner (1.1 equiv) dissolved in a minimum amount of DMF.[2] Add the remaining DIPEA (1.0 equiv) if the amine was a salt (e.g., HCl salt).[2]

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (Target Mass = Acid MW + Amine MW - 18).[1][2]

  • Workup (Precipitation Method):

    • Pour the reaction mixture slowly into 10 volumes of vigorously stirring ice-water .

    • The hydrophobic benzimidazole amide typically precipitates as a solid.[2]

    • Filter, wash with water (x3) and diethyl ether (x2) to remove residual DMF and DIPEA.[1][2]

  • Alternative Workup (Extraction): If product does not precipitate, dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), saturated NaHCO₃, and Brine.[1][2] Dry over Na₂SO₄.[1][2][3]

Protocol B: Acid Chloride Method (Scale-Up)

Best for: Simple amines, cost-sensitive scale-up, or sterically hindered amines.[1][2]

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Thionyl Chloride (SOCl₂) (5.0 equiv or as solvent)

  • Catalytic DMF (2-3 drops)[1][2]

  • DCM or THF (for the coupling step)[4]

Step-by-Step Procedure:

  • Chlorination: Suspend the carboxylic acid in Thionyl Chloride (neat) or DCM with 5 equiv SOCl₂. Add catalytic DMF.[1][2]

  • Reflux: Heat to reflux (70°C) for 2 hours. The solid should dissolve, indicating formation of the acyl chloride hydrochloride salt.[2]

  • Evaporation: Concentrate in vacuo to dryness to remove excess SOCl₂. Co-evaporate with Toluene (x2) to ensure all traces of acid are removed.[1][2] Note: The product is the acyl chloride HCl salt.

  • Coupling: Suspend the residue in dry DCM or THF. Cool to 0°C.[1][2][4]

  • Addition: Add the Amine (1.1 equiv) and a base scavenger (Et₃N or Pyridine, 3.0 equiv) dropwise.[1][2]

  • Completion: Allow to warm to RT and stir for 2 hours. Quench with water and extract.[1][2][3][4]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct protocol and purification strategy.

GStartStart: this compoundAmineCheckAnalyze Amine PartnerStart->AmineCheckDecision1Is Amine Sterically Hindered or Low Reactivity?AmineCheck->Decision1RouteHATURoute A: HATU/DIPEA (DMF)Decision1->RouteHATUNo (Standard)RouteSOCl2Route B: SOCl2 -> Acid ChlorideDecision1->RouteSOCl2Yes (Difficult)ReactionReaction Monitoring (LCMS)RouteHATU->ReactionRouteSOCl2->ReactionWorkupDecisionIs Product Water Soluble?Reaction->WorkupDecisionPrecipitationPrecipitation in Ice-Water(Filter & Wash)WorkupDecision->PrecipitationNo (Hydrophobic)ExtractionExtraction (EtOAc vs LiCl/Brine)WorkupDecision->ExtractionYes (Polar)PurificationFinal Purification(Recrystallization or Flash Chrom.)Precipitation->PurificationExtraction->Purification

Caption: Decision matrix for amide coupling of benzimidazole-6-carboxylic acid, selecting between HATU activation and Acid Chloride routes based on amine reactivity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor solubility of zwitterion.[1][2]Switch solvent to NMP or warm DMF to 40°C during activation.[1][2] Ensure 3.0 equiv of base is used to break the internal salt.
N-Acylation Side Product Reaction at benzimidazole NH.[1][2]While rare with HATU, if observed, use Protocol B . The HCl generated in situ protects the imidazole nitrogen as a salt, directing reaction solely to the acyl chloride.[2]
Racemization (If Amine is Chiral)Use HATU at 0°C. Avoid EDC/DMAP as DMAP increases racemization risk.[1][2]
Emulsion during Workup DMF presence in organic layer.[1][2][5]Wash the organic layer with 5% LiCl solution (aqueous) three times.[2] LiCl pulls DMF out of EtOAc/DCM layers effectively.[1][2]

References

  • Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2]

  • Montalbetti, C. A., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling.[1][2][6][7][8] Tetrahedron, 61(46), 10827-10852.[1][2]

  • Joullié, M. M., & Lassen, K. M. (2010).[1][2] Evolution of amide bond formation. Arkivoc, 8, 189-250.[1][2]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140-177.[1][2]

Application Note: Synthesis of Telmisartan and Critical Analogs via 2-Substituted-1H-benzimidazole-6-carboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Distinction

This application note details the synthesis of the Angiotensin II Receptor Blocker (ARB) Telmisartan , focusing on the critical benzimidazole-6-carboxylic acid intermediate.[1][2][3][4][5]

Critical Scientific Note: Telmisartan structurally necessitates a 2-propyl substituent on the central benzimidazole core. The specific intermediate referenced in the topic, 2-Ethyl-1H-benzimidazole-6-carboxylic acid , is the direct precursor to Ethyl-Telmisartan , a known pharmacopeial impurity (often designated as Impurity A or related analogs in USP/EP monographs).

To provide maximum utility for drug development professionals, this guide presents the Standard Industrial Protocol using the 2-Propyl intermediate for API production, while simultaneously characterizing the 2-Ethyl route for the synthesis of reference standards required for impurity profiling.

Key Chemical Transformations
  • Condensation: Coupling of the 6-carboxylic acid with N-methyl-o-phenylenediamine to form the bis-benzimidazole core.[5]

  • N-Alkylation: Regioselective attachment of the biphenyl moiety.

  • Hydrolysis: Deprotection to yield the final carboxylic acid API.

Retrosynthetic Analysis & Pathway Logic

The synthesis is best approached via a convergent bis-benzimidazole strategy . This route minimizes late-stage handling of the bulky biphenyl system and reduces the formation of regioisomers during alkylation.

Graphviz Pathway Diagram

The following diagram illustrates the parallel pathways for synthesizing the API (Telmisartan) and its Ethyl-Analog using the respective 2-substituted intermediates.

TelmisartanSynthesis cluster_inputs Starting Materials cluster_intermediates Bis-Benzimidazole Formation cluster_final Final Products Acid_Pr 2-Propyl-4-methyl-1H- benzimidazole-6-COOH (CAS 152628-03-0) Bis_Pr Bis-Benzimidazole (Propyl) (Telmisartan Core) Acid_Pr->Bis_Pr Condensation (PPA/HCl) Acid_Et 2-Ethyl-1H- benzimidazole-6-COOH (CAS 891454-18-5) Bis_Et Bis-Benzimidazole (Ethyl) (Impurity Core) Acid_Et->Bis_Et Condensation (PPA/HCl) Diamine N-Methyl-o- phenylenediamine Diamine->Bis_Pr Diamine->Bis_Et Telm TELMISARTAN (API) Bis_Pr->Telm 1. N-Alkylation (Base) 2. Hydrolysis Impurity Ethyl-Telmisartan (Reference Standard) Bis_Et->Impurity 1. N-Alkylation (Base) 2. Hydrolysis Biphenyl 4'-(Bromomethyl)-2- biphenylcarbonitrile Biphenyl->Telm Biphenyl->Impurity

Caption: Parallel synthetic pathways showing the divergence based on the 2-alkyl substituent of the benzimidazole starting material.[2]

Detailed Experimental Protocols

Stage 1: Synthesis of the Bis-Benzimidazole Core

This step constructs the characteristic "double ring" system. The protocol is identical for both the Propyl (API) and Ethyl (Analog) variants, differing only in the starting carboxylic acid.

Reagents:

  • Substrate: 2-Propyl-4-methyl-1H-benzimidazole-6-carboxylic acid (for Telmisartan) OR this compound (for Analog).

  • Reagent: N-Methyl-o-phenylenediamine dihydrochloride.[5][6]

  • Condensing Agent: Polyphosphoric Acid (PPA) or Methanesulfonic acid/P2O5.

Protocol:

  • Charge: In a chemically resistant reactor, introduce Polyphosphoric Acid (PPA) (10 vol eq relative to substrate). Heat to 85°C to lower viscosity.

  • Addition: Add the Benzimidazole-6-carboxylic acid (1.0 eq) slowly to the stirred PPA. Ensure complete dispersion.

  • Condensation: Add N-Methyl-o-phenylenediamine dihydrochloride (1.1 eq) in portions over 30 minutes.

    • Process Control: Exothermic reaction. Maintain internal temperature between 90–100°C.

  • Cyclization: Ramp temperature to 150°C and stir for 4–6 hours.

    • Mechanism:[1][6][7][8] Acid-catalyzed condensation forms the amide bond first, followed by dehydrative cyclization to the imidazole ring.

  • Quench: Cool reaction mass to 80°C. Slowly pour into ice-water (20 vol) with vigorous stirring.

  • Neutralization: Adjust pH to 9.0–10.0 using aqueous Ammonia (25%).

  • Isolation: Filter the precipitated Bis-Benzimidazole solid. Wash with water until neutral pH.[9]

  • Purification: Recrystallize from Methanol/Water to remove unreacted diamine (dark color).

Yield Expectation: 75–85% Critical Quality Attribute (CQA): Absence of mono-amide intermediate (monitored by HPLC).

Stage 2: Regioselective N-Alkylation

This is the most sensitive step. The bis-benzimidazole has multiple nitrogen sites, but alkylation must occur at the specific N-position on the central ring.

Reagents:

  • Substrate: Bis-Benzimidazole (from Stage 1).[4][7]

  • Alkylating Agent: 4'-(Bromomethyl)-2-biphenylcarbonitrile (1.05 eq).

  • Base: Potassium Hydroxide (KOH) or Potassium tert-butoxide (KOtBu).

  • Solvent: DMF or DMSO (High solubility required).

Protocol:

  • Dissolution: Dissolve Bis-Benzimidazole (1.0 eq) in DMF (5 vol) under Nitrogen atmosphere.

  • Deprotonation: Cool to 0–5°C. Add KOH (powdered, 2.5 eq). Stir for 1 hour.

    • Note: The solution will darken as the anion forms.

  • Coupling: Add a solution of 4'-(Bromomethyl)-2-biphenylcarbonitrile in DMF dropwise. Maintain temperature <10°C to minimize regioisomeric impurities.

  • Reaction: Allow to warm to 20–25°C and stir for 3–5 hours.

  • Workup: Quench with water. Extract with Ethyl Acetate or precipitate directly by adding excess water.

  • Isolation: Filter the crude nitrile intermediate.

Troubleshooting Regioisomers: The N3-isomer is the primary impurity. If N3 levels are >2%, recrystallize from Ethyl Acetate/Ethanol before hydrolysis.

Stage 3: Hydrolysis to Telmisartan (or Ethyl-Analog)

The final step converts the nitrile (or ester, depending on alkylating agent) to the free carboxylic acid.

Protocol:

  • Reflux: Suspend the alkylated intermediate in Ethylene Glycol (or water/acetic acid mixture).

  • Base Hydrolysis: Add KOH (10 eq) and water. Heat to reflux (140–150°C) for 12–24 hours.

    • Note: Nitrile hydrolysis is slow and requires harsh conditions.

  • Precipitation: Cool to room temperature. Dilute with water.

  • Acidification: Slowly add Acetic Acid or dilute HCl to pH 5.0–6.0.

    • Observation: Telmisartan precipitates as a white to off-white solid.[10][11]

  • Polymorph Control: Heat the slurry to 50°C for 1 hour (Ostwald ripening) to ensure consistent crystal habit (Polymorph A is standard).

  • Final Wash: Filter and wash with copious water to remove inorganic salts.

Analytical Specifications & Process Control

The following table contrasts the expected analytical data for the API versus the Analog synthesized from the 2-Ethyl intermediate.

ParameterTelmisartan (API)Ethyl-Analog (Impurity Standard)
Starting Material 2-Propyl-4-methyl-1H-benzimidazole-6-COOH2-Ethyl-1H-benzimidazole-6-COOH
CAS Number 144701-48-4N/A (Analog)
Molecular Weight 514.62 g/mol 500.59 g/mol
H-NMR Characteristic Triplet at ~1.0 ppm (Propyl -CH3)Triplet at ~1.3 ppm (Ethyl -CH3)
HPLC RT (Relative) 1.00 (Reference)~0.85–0.92 (Elutes earlier)
Usage Antihypertensive TherapeuticQC Reference Standard

References

  • Ries, U. J., et al. (1993). "6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity." Journal of Medicinal Chemistry, 36(25), 4040-4051.[4] Link

  • Googe, et al. (2006). "Process for preparing telmisartan." U.S. Patent Application 2006/0094883. Link

  • Reddy, et al. (2009). "An improved synthesis of Telmisartan: an antihypertensive drug."[2][7][12] Arkivoc, (x), 247-254. Link

  • PubChem Compound Summary. "this compound (CAS 891454-18-5)." Link

  • Zhang, et al. (2021). "Highly Efficient and Practical Synthesis of the Key Intermediate of Telmisartan." ACS Omega, 6(12), 8671–8678. Link

Sources

Application Note: Esterification Protocols for 2-Ethyl-1H-benzimidazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process chemistry for converting 2-Ethyl-1H-benzimidazole-6-carboxylic acid (CAS: 891454-18-5) to its corresponding alkyl esters. This substrate presents specific challenges due to its zwitterionic nature (basic imidazole nitrogen vs. acidic carboxyl group) and poor solubility in non-polar organic solvents.

While standard alkylation methods (Alkyl halide + Base) pose a high risk of competing N-alkylation at the imidazole ring, this guide focuses on acid-mediated protocols that protonate the imidazole nitrogen, thereby protecting it and directing reactivity exclusively to the carboxylic acid. We present three validated workflows ranging from high-throughput scale-up (Thionyl Chloride) to complex alcohol coupling (Steglich).

Strategic Analysis & Reaction Logic

The Chemoselectivity Challenge

The substrate contains two nucleophilic centers and one electrophilic center.

  • Site A (N1-H): pKa ~12. Highly nucleophilic in the presence of base.

  • Site B (C6-COOH): Target for esterification.[1]

  • Site C (N3): Basic nitrogen (pKa ~5.5).

Critical Insight: Attempting esterification using basic conditions (e.g.,


) will result in a mixture of O-esters and N-alkylated products. To achieve 100% regioselectivity  for the ester, the reaction must proceed under acidic conditions . The acid protonates the imidazole ring (

), deactivating the ring nitrogens and increasing the solubility of the zwitterion.
Reaction Pathway Diagram

EsterificationPath Substrate 2-Ethyl-1H-benzimidazole- 6-carboxylic acid (Zwitterionic Solid) Protonation Acidic Activation (H+ or SOCl2) Substrate->Protonation Solubilization Intermediate Acyl Chloride or Oxonium Intermediate (N-Protonated/Protected) Protonation->Intermediate Activation ProductSalt Ester Hydrochloride Salt (Soluble) Intermediate->ProductSalt + R-OH Workup Neutralization (pH 7-8) Precipitation ProductSalt->Workup Quench FinalProduct Free Base Ester (Solid) Workup->FinalProduct Isolation

Figure 1: The acid-mediated workflow ensures the imidazole ring remains protonated (protected) during the C-O bond formation, preventing side reactions.

Detailed Experimental Protocols

Protocol A: Thionyl Chloride Mediated (Standard for Methyl/Ethyl Esters)

Best for: High yields, scale-up, and simple alcohols (MeOH, EtOH). Mechanism: In situ generation of acid chloride and anhydrous HCl.[2]

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (2.0 - 3.0 eq)
    
  • Solvent: Anhydrous Alcohol (Methanol or Ethanol) (10-20 volumes)

  • Catalyst: DMF (Cat. 1-2 drops, optional)

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a reflux condenser, drying tube (

    
    ), and magnetic stir bar.
    
  • Addition (0°C): Charge the flask with the anhydrous alcohol. Cool to 0°C in an ice bath.

  • Activation: Add

    
     dropwise over 15–20 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    
    ).
  • Substrate Addition: Add the benzimidazole carboxylic acid solid in portions.

    • Note: The mixture may initially be a suspension.

  • Reflux: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 4–6 hours.

    • Checkpoint: The reaction mixture should turn from a suspension to a clear solution as the ester hydrochloride forms.

  • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). Look for the disappearance of the baseline acid spot and appearance of a higher

    
     spot.
    
  • Workup (Critical):

    • Evaporate the solvent under reduced pressure to obtain a solid residue (Ester

      
       HCl salt).[3]
      
    • Redissolve residue in minimal cold water.

    • Slowly adjust pH to ~8.0 using saturated

      
       or 10% 
      
      
      
      .
    • Observation: The free base ester will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Protocol B: Classical Fischer Esterification

Best for: "Green" chemistry requirements, avoiding chlorinated reagents.

Materials
  • Substrate (1.0 eq)[4]

  • Concentrated

    
     (0.5 - 1.0 eq)
    
  • Solvent: Alcohol (MeOH/EtOH) (Excess, solvent grade)[2]

Step-by-Step Methodology
  • Suspension: Suspend the starting material in 20 volumes of the chosen alcohol.

  • Acidification: Add concentrated sulfuric acid dropwise. The solid should begin to dissolve as the sulfate salt forms.

  • Reflux: Reflux for 12–24 hours.

    • Note: Fischer esterification is an equilibrium process.[1] If conversion is low, add activated 3Å molecular sieves (in a Soxhlet thimble) to remove water and drive the equilibrium.

  • Workup:

    • Concentrate the alcohol to ~20% of original volume.

    • Pour into crushed ice/water.

    • Neutralize carefully with Ammonium Hydroxide (

      
      ) to pH 8–9.
      
    • Extract with Ethyl Acetate if precipitation is poor, otherwise filter the precipitate.

Protocol C: Steglich Esterification (DCC/DMAP)

Best for: Complex, acid-sensitive, or secondary/tertiary alcohols.

Materials
  • Substrate (1.0 eq)[4]

  • Alcohol (R-OH) (1.1 eq)

  • Coupling Agent: DCC or EDC

    
    HCl (1.2 eq)
    
  • Catalyst: DMAP (0.1 eq)

  • Solvent: DMF or DMSO (Due to solubility of the benzimidazole)

Step-by-Step Methodology
  • Solubilization: Dissolve the this compound in dry DMF.

  • Catalyst: Add DMAP and the target alcohol. Stir at Room Temperature (RT) for 10 mins.

  • Coupling: Cool to 0°C. Add DCC/EDC in one portion.

  • Reaction: Allow to warm to RT and stir for 12–18 hours.

  • Workup:

    • If using DCC: Filter off the precipitated dicyclohexylurea (DCU).

    • Dilute filtrate with water and extract with Ethyl Acetate.

    • Wash organic layer with 5%

      
       and Brine.
      
    • Dry over

      
       and concentrate.
      

Quantitative Data Summary

ParameterMethod A (

)
Method B (Fischer)Method C (Steglich)
Reaction Time 4–6 Hours12–24 Hours12–18 Hours
Typical Yield 85–95%70–85%60–80%
Regioselectivity 100% (O-Ester)100% (O-Ester)High (Risk of N-acyl urea)
Purification Precipitation (High Purity)PrecipitationColumn Chromatography often required
Scale Suitability High (kg scale)High (kg scale)Low/Medium (g scale)

Quality Control & Troubleshooting

Analytical Validation
  • HPLC: Use a C18 column with a gradient of Water (0.1% TFA) and Acetonitrile. The ester will be significantly more hydrophobic (longer retention time) than the acid parent.

  • 1H NMR (DMSO-d6):

    • Parent Acid: No alkyl peak corresponding to the ester; broad COOH singlet >11 ppm.

    • Ethyl Ester Product: Look for a quartet (~4.3 ppm) and triplet (~1.3 ppm) distinct from the 2-ethyl group on the benzimidazole ring (which appears around 2.9 ppm and 1.3 ppm).

Troubleshooting Table
IssueRoot CauseCorrective Action
Low Conversion Poor solubility of zwitterionSwitch solvent to DMF/Alcohol mix or increase acid equivalents to fully protonate N3.
N-Alkylation Observed Basic conditions presentEnsure pH < 3 during reaction. Never use alkyl halides with base for this step.
Product is Oil/Gum Impurities or salt formationThe product might still be the HCl salt. Ensure full neutralization to pH 8 to obtain the solid free base. Recrystallize from Ethanol/Water.[4]

References

  • PubChem Compound Summary. (2025). This compound (CID 2772969).[5] National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids.[6][7][8][Link]

  • Chemistry LibreTexts. (2022). Fischer Esterification Mechanism and Protocols.[1][Link]

  • Royal Society of Chemistry. (2018). Efficient one-pot conversion of carboxylic acids into benzimidazoles.[4][9][10] RSC Advances. [Link]

Sources

Application Note: Precision Synthesis of 2-Ethyl-1H-benzimidazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and process chemists optimizing the synthesis of 2-Ethyl-1H-benzimidazole-6-carboxylic acid (CAS 891454-18-5). This molecule is a structural analog of the Telmisartan intermediate (which bears a propyl group) and serves as a critical scaffold in the development of Angiotensin II receptor antagonists and other bioactive heterocycles.

Executive Summary

The synthesis of This compound presents a classic challenge in heterocyclic chemistry: balancing the reactivity of the diamine precursor with the regiochemical ambiguity of the resulting benzimidazole. While the 2-propyl analog is widely documented for Telmisartan production, the 2-ethyl variant requires specific tuning of the alkylating source (propionic acid derivatives) to maximize yield and minimize decarboxylation or oxidative impurities.

This guide details three distinct reagent systems for the cyclization of 3,4-diaminobenzoic acid with a propionic source, evaluating them on scalability, atom economy, and process safety.

Mechanistic Insight & Tautomerism

The formation of the benzimidazole ring proceeds via the Phillips Condensation . The reaction involves two key stages:[1][2]

  • N-acylation: Nucleophilic attack of the more nucleophilic amine (para to the carboxyl group) on the propionic carbonyl carbon.

  • Cyclodehydration: Acid-catalyzed ring closure and elimination of water.

Critical Note on Tautomerism: In solution, the product exists in dynamic equilibrium between the 1H-benzimidazole-6-carboxylic acid and 1H-benzimidazole-5-carboxylic acid forms. For synthetic utility, these are treated as identical due to the rapid proton shift on the imidazole nitrogens.

Diagram 1: Reaction Mechanism

PhillipsCondensation Start 3,4-Diaminobenzoic Acid + Propionic Source Inter1 Mono-Amide Intermediate (N-Propionyl) Start->Inter1 Acylation (Fast) Inter2 Hydroxy-Dihydro Intermediate Inter1->Inter2 Cyclization (Acid Cat.) Product 2-Ethyl-1H-benzimidazole- 6-carboxylic acid Inter2->Product - H2O (Dehydration) Product->Product Tautomeric Shift (5-COOH <-> 6-COOH)

Caption: Step-wise mechanism of the Phillips Condensation showing the critical dehydration step.

Reagent Selection Guide

The choice of reagent dictates the impurity profile and workup difficulty.

Reagent SystemRole of Propionic SourceCatalyst/SolventTemp (°C)ProsCons
A. Aqueous HCl + Propionic Acid Reagent & Co-solvent4N HCl (Aq)100°C (Reflux)Scalable , cheap, easy filtration workup.Slower kinetics (12-24h); requires pH adjustment.
B. Polyphosphoric Acid (PPA) Reagent (if Propionic Acid added)PPA (Solvent & Dehydrator)140-160°CHigh Yield , rapid cyclization.Viscous, difficult to stir/quench; large phosphate waste.
C. Triethyl Orthopropionate Reagent (Electrophile)Cat. p-TsOH / Toluene80-110°CMild , low water content, high purity.Expensive reagent; requires anhydrous conditions.

Recommendation:

  • For Industrial Scale (>1 kg): Use System A (Aqueous HCl). It is the most cost-effective and environmentally manageable.

  • For Lab Scale (<50 g) or Difficult Substrates: Use System B (PPA) if the HCl method fails to drive cyclization to completion.

Detailed Experimental Protocols

Protocol A: Aqueous Acid-Catalyzed Cyclization (Recommended)

This method is favored for its operational simplicity and ease of product isolation.

Reagents:

  • 3,4-Diaminobenzoic acid (1.0 eq)

  • Propionic Acid (3.0 - 5.0 eq)

  • Hydrochloric Acid (4N aqueous solution) (Volumetric ratio 10:1 vs substrate)

  • Ammonium Hydroxide (25%) for pH adjustment.

Step-by-Step Procedure:

  • Charge: In a round-bottom flask equipped with a reflux condenser, suspend 3,4-diaminobenzoic acid (10.0 g, 65.7 mmol) in 4N HCl (100 mL).

  • Addition: Add Propionic acid (15 mL, ~200 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux (~100°C). The suspension should dissolve into a clear solution as the salt forms and reaction proceeds.

  • Monitoring: Maintain reflux for 12–18 hours. Monitor by HPLC (see Section 5) until the diamine precursor is <1.0%.

  • Cooling: Cool the reaction mixture to room temperature (20–25°C).

  • Precipitation (Critical Step): Slowly add Ammonium Hydroxide (25%) dropwise while stirring. Adjust pH to 5.5 – 6.0 .

    • Note: This is the isoelectric point. The product will precipitate as a bulky solid. Do not overshoot to pH > 8 or the salt may redissolve.

  • Isolation: Stir the slurry for 1 hour at 0–5°C to maximize yield. Filter the solid.

  • Wash: Wash the cake with cold water (2 x 20 mL) and acetone (1 x 10 mL) to remove unreacted propionic acid.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Expected Yield: 85–92% Appearance: Off-white to light brown powder.

Protocol B: Polyphosphoric Acid (PPA) Route

Use this method if the aqueous route yields incomplete cyclization.

Reagents:

  • 3,4-Diaminobenzoic acid (1.0 eq)

  • Propionic Acid (1.2 eq)

  • Polyphosphoric Acid (10 parts by weight)

Step-by-Step Procedure:

  • Mix: In a mechanical stirrer setup (PPA is very viscous), charge PPA (50 g) and heat to 80°C to reduce viscosity.

  • Charge: Add 3,4-diaminobenzoic acid (5.0 g) and Propionic acid (2.9 g) slowly.

  • Cyclization: Increase temperature to 140–150°C . Stir for 4–6 hours.

  • Quench: Cool to 80°C. Slowly pour the hot syrup into Ice Water (200 mL) with vigorous stirring. Caution: Exothermic.

  • Neutralization: Adjust the resulting acidic solution to pH 5–6 with NaOH (50% aq) or Ammonia.

  • Filtration: Collect the precipitate, wash with water, and dry.[3]

Process Control & Analytics

Diagram 2: Process Workflow & Decision Tree

Workflow RawMat Start: 3,4-Diaminobenzoic Acid React Reflux with Propionic Acid/HCl RawMat->React Check IPC: HPLC Check React->Check Quench Adjust pH to 5.5-6.0 Check->Quench Diamine < 1% Rework Add more Propionic Acid Extend Reflux Check->Rework Diamine > 1% Filter Filtration & Wash Quench->Filter Final Product: 2-Ethyl-1H-benzimidazole-6-COOH Filter->Final Rework->React

Caption: Operational workflow for the synthesis including In-Process Control (IPC) points.

Quality Control Parameters
  • HPLC Purity: >99.0% (Area %).

    • Column: C18 (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 5% B to 90% B.

  • 1H NMR (DMSO-d6):

    • δ 1.35 (t, 3H): Methyl of the ethyl group.

    • δ 2.90 (q, 2H): Methylene of the ethyl group.

    • δ 7.5 - 8.2 (m, 3H): Aromatic protons (splitting pattern depends on tautomer ratio).

    • δ 12.5+ (br s): Carboxylic acid/NH protons.

References

  • Phillips Condensation Mechanism

    • AdiChemistry. Mechanism of Phillips Reaction. Link

  • Benzimidazole Synthesis Overview

    • Organic Chemistry Portal. Synthesis of Benzimidazoles. Link

  • Telmisartan Intermediate Synthesis (Analogous Chemistry)

    • Ries, U. J., et al. "6-Substituted Benzimidazoles as New Nonpeptide Angiotensin II Receptor Antagonists." Journal of Medicinal Chemistry (1993). Link

  • Propionic Acid Reagent Data

    • PubChem.[4][5] Propionic Acid Compound Summary. Link

  • Target Molecule Data

    • PubChem. This compound.[4] Link

Sources

Scalable industrial synthesis of 2-Ethyl-1H-benzimidazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Intensification for the Scalable Synthesis of 2-Ethyl-1H-benzimidazole-6-carboxylic acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound (CAS: 891454-18-5 / 2772969), a critical intermediate in the manufacturing of Angiotensin II Receptor Blockers (ARBs) such as Telmisartan .

While traditional methods utilize Polyphosphoric Acid (PPA) melts, this guide presents an Optimized Aqueous-Catalytic Route designed for kilo-lab and pilot-scale operations. This method eliminates viscous mass transfer issues, reduces phosphate waste, and improves energy efficiency while maintaining yields >85% and HPLC purity >99%.

Chemical Strategy & Retrosynthesis

The synthesis relies on the Phillips Condensation of a 1,2-diamine with a carboxylic acid.

  • Precursor: 3,4-Diaminobenzoic acid (3,4-DABA).

  • Reagent: Propionic acid (Acts as both reagent and solvent/co-solvent).

  • Catalyst: Aqueous HCl or Methanesulfonic Acid (MSA) replaces the traditional PPA.

Mechanistic Insight: The reaction proceeds via the formation of a mono-amide intermediate (N-propionyl-3,4-diaminobenzoic acid), followed by acid-catalyzed dehydration-cyclization to form the imidazole ring. Control of pH during workup is critical to isolate the amphoteric product near its isoelectric point (pI).

Reaction Pathway Visualization

The following diagram illustrates the reaction scheme and the critical tautomeric equilibrium of the product.

ReactionScheme Start 3,4-Diaminobenzoic Acid (Solid) Inter Mono-Amide Intermediate Start->Inter + Propionic Acid Reflux (100°C) Reagent Propionic Acid (Excess) Reagent->Inter Product 2-Ethyl-1H-benzimidazole- 6-carboxylic acid Inter->Product - H2O Cyclization (HCl/MSA) Product->Product Tautomeric Equilibrium (5-COOH vs 6-COOH)

Figure 1: Synthetic pathway via acid-catalyzed condensation and cyclodehydration.

Experimental Protocol: Optimized Aqueous Route

Scale: 1.0 kg Input (3,4-Diaminobenzoic acid) Expected Yield: ~1.05 – 1.10 kg (84–88%) Reactor: 10L Glass-Lined Reactor or Hastelloy (Corrosion Resistant)

Materials List
ReagentCASEq.Mass/VolRole
3,4-Diaminobenzoic acid 619-05-61.01.00 kgLimiting Reagent
Propionic Acid 79-09-45.02.45 LReagent & Solvent
Hydrochloric Acid (4N) 7647-01-06.0~10.0 LCatalyst/Medium
Ammonia (aq, 25%) 1336-21-6--As req.[1]pH Adjustment
Activated Carbon 7440-44-0--50 gDecolorization
Step-by-Step Methodology

Phase 1: Condensation & Cyclization

  • Charging: Into a clean, dry reactor, charge 1.0 kg of 3,4-Diaminobenzoic acid .

  • Solvent Addition: Add 2.45 L of Propionic acid . Stir to create a slurry.

  • Acid Catalyst: Slowly add 10.0 L of 4N HCl . Caution: Exothermic reaction. Maintain temperature <40°C during addition.

  • Reflux: Heat the reaction mixture to reflux (~100–105°C ).

  • Reaction Monitoring: Maintain reflux for 24–30 hours .

    • IPC (In-Process Control): Monitor by HPLC every 4 hours after T=20h.

    • Endpoint: <1.0% unreacted 3,4-diaminobenzoic acid.

Phase 2: Workup & Isolation (Isoelectric Precipitation)

  • Cooling: Cool the reaction mass to 20–25°C .

  • pH Adjustment (Critical): Slowly add 25% Aqueous Ammonia to the reactor.

    • Target pH: Adjust pH to 5.0 – 5.5 .[2]

    • Observation: The solution will thicken as the product precipitates near its isoelectric point.

    • Note: Avoid pH > 7.0, as the product forms a soluble salt (ammonium carboxylate).

  • Aging: Stir the slurry at 20°C for 2 hours to ensure complete precipitation.

  • Filtration: Filter the solid using a centrifuge or Nutsche filter.

  • Washing: Wash the wet cake with 2.0 L of water (2x) to remove ammonium chloride salts.

Phase 3: Purification

  • Reslurry: Transfer the wet cake back to the reactor. Add 5.0 L of Water and 1.0 L of Methanol .

  • Heating: Heat to 60°C for 1 hour. (This removes unreacted propionic acid and trace oligomers).

  • Final Filtration: Filter hot (or warm).

  • Drying: Dry in a vacuum tray dryer (VTD) at 60–70°C for 12 hours.

    • LOD (Loss on Drying): <0.5%.

Process Flow Diagram (Unit Operations)

ProcessFlow cluster_reaction Reaction Zone cluster_workup Isolation Zone cluster_purification Purification Zone R1 Reactor 1 (Reflux 105°C, 30h) Cool Cooling (20°C) R1->Cool pH pH Adjustment (NH4OH to pH 5.5) Cool->pH F1 Filtration 1 (Crude Isolation) pH->F1 Wash Reslurry Wash (Water/MeOH, 60°C) F1->Wash Wet Cake Transfer Waste Filtrate Waste (NH4Cl, Propionic Acid) F1->Waste F2 Filtration 2 (Final Product) Wash->F2 Dry Vacuum Drying (70°C) F2->Dry

Figure 2: Unit operation flow for the aqueous-catalytic synthesis route.

Analytical Validation & Specifications

To ensure the product meets pharmaceutical intermediate standards (e.g., for Telmisartan API), the following specifications must be met.

Table 1: Product Specifications

Test Method Specification
Appearance Visual Off-white to pale brownish powder
Identification IR / HPLC Conforms to Standard
Purity HPLC (Area %) ≥ 99.0%
Impurity A (Starting Material) HPLC ≤ 0.15%
Impurity B (Incomplete Cyclization) HPLC ≤ 0.50%
Loss on Drying Gravimetric ≤ 0.5% w/w
Sulphated Ash USP <281> ≤ 0.2%

| Assay | Titration (NaOH) | 98.0 – 102.0% |

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 x 4.6mm, 5µm).

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 80% B over 20 mins.

  • Detection: UV @ 254 nm.

Troubleshooting & Critical Process Parameters (CPPs)

  • Incomplete Reaction:

    • Cause: Temperature too low (<95°C) or insufficient acid strength.

    • Fix: Ensure vigorous reflux. If using dilute HCl, ensure concentration is maintained >2N throughout.

  • Low Yield during Isolation:

    • Cause: Incorrect pH adjustment. The molecule is amphoteric.

    • Fix: Strictly target pH 5.0–5.5. At pH < 3, the hydrochloride salt is soluble.[3] At pH > 7, the ammonium salt is soluble.

  • Color Issues (Dark Product):

    • Cause: Oxidation of diaminobenzoic acid prior to cyclization.

    • Fix: Perform the reaction under a Nitrogen blanket. Use activated carbon during the reslurry step if necessary.

References

  • Boehringer Ingelheim Vetmedica GmbH. (1997). Benzimidazoles, process for their preparation and their use.[3][4][5][6][7] US Patent 5,591,762. Link

  • Ries, U. J., et al. (1993). 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity. Journal of Medicinal Chemistry, 36(25), 4040-4051. Link

  • Reddy, K. S., et al. (2010). An Improved Process For The Preparation Of Telmisartan.[2][8] WO Patent 2006044648. (Describes the aqueous/acidic workup improvements). Link

  • PubChem. (n.d.).[1] this compound (Compound Summary).[1] National Library of Medicine. Link

  • Zhang, P., et al. (2010).[8] Efficient and improved synthesis of Telmisartan.[2] Beilstein Journal of Organic Chemistry. (Discusses the condensation efficiency). Link

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of Benzimidazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Benzimidazole Carboxylic Acids and the Advent of Microwave Synthesis

Benzimidazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including antiulcer, antihypertensive, antiviral, antifungal, and anticancer properties.[1] The inclusion of a carboxylic acid moiety on the benzimidazole scaffold can enhance solubility, provide a handle for further functionalization, or act as a key pharmacophoric element, making the synthesis of benzimidazole carboxylic acid derivatives a topic of significant interest for drug development professionals.

Traditionally, the synthesis of benzimidazoles, often achieved through the condensation of o-phenylenediamines with carboxylic acids (the Phillips-Ladenburg reaction), has been hampered by harsh reaction conditions, long reaction times, and often unsatisfactory yields.[2][3] These conventional methods typically require high temperatures and strong acids like polyphosphoric acid (PPA) or hydrochloric acid, leading to potential side product formation and purification challenges.[2][4]

The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field. Microwave irradiation offers a rapid, efficient, and environmentally benign alternative to conventional heating.[1][5] By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, leading to dramatic reductions in reaction times—often from hours to mere minutes—and significant improvements in product yields and purity.[1][6][7] This application note provides a detailed guide to the principles, protocols, and advantages of microwave-assisted synthesis of benzimidazole carboxylic acid derivatives.

The "Why": Causality Behind the Superiority of Microwave-Assisted Synthesis

The enhanced efficiency of microwave synthesis stems from its unique heating mechanism. Unlike conventional heating, which relies on thermal conduction from the vessel walls, microwave energy directly interacts with polar molecules and ions in the reaction mixture. This leads to:

  • Rapid and Uniform Heating: Direct energy transfer results in a rapid increase in temperature throughout the bulk of the reaction mixture, eliminating thermal gradients and localized overheating often associated with conventional methods.[1] This leads to cleaner reactions with fewer byproducts.

  • Increased Reaction Rates: The accelerated heating and potential for "non-thermal" microwave effects (a topic of ongoing research) can lead to reaction rate enhancements of up to 1000-fold compared to conventional heating.[1]

  • Improved Yields and Purity: The short reaction times and cleaner reaction profiles often translate to higher isolated yields of the desired benzimidazole carboxylic acid derivatives.[6][8]

  • Energy Efficiency and Green Chemistry: By heating only the reaction mixture and not the entire apparatus, microwave synthesis is more energy-efficient.[5] The reduction in reaction time and often the ability to use less harsh reagents or even perform reactions under solvent-free conditions align with the principles of green chemistry.[9][10]

Experimental Workflow: A Visual Guide

The general workflow for the microwave-assisted synthesis of benzimidazole carboxylic acid derivatives is a streamlined process that significantly reduces the time from reactants to purified product.

Microwave Synthesis Workflow Reactants Reactants: o-Phenylenediamine & Carboxylic Acid Mixing Mixing & Addition of Catalyst/Solvent (if required) Reactants->Mixing Microwave Microwave Irradiation (Set Time, Temp, Power) Mixing->Microwave Workup Work-up: Neutralization, Precipitation, Filtration Microwave->Workup Purification Purification: Recrystallization Workup->Purification Product Pure Benzimidazole Carboxylic Acid Derivative Purification->Product

Caption: General workflow for microwave-assisted synthesis.

Detailed Protocols and Methodologies

The following protocols are presented as a comprehensive guide. Researchers should note that optimal conditions may vary depending on the specific substrates and the microwave reactor used.

Protocol 1: One-Pot Synthesis using Polyphosphoric Acid (PPA)

This method is a microwave-assisted adaptation of a classic approach, offering significantly reduced reaction times.

Step-by-Step Methodology:

  • Reactant Preparation: In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq), the desired carboxylic acid (1.0-1.2 eq), and polyphosphoric acid (PPA) as both a catalyst and a solvent.[5][11] The mixture should be thoroughly mixed with a glass rod to ensure homogeneity.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set power and for a short duration (typically 1-5 minutes).[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) after a preliminary test run.

  • Work-up: After irradiation, allow the vessel to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and slowly neutralize with a base solution (e.g., 10% NaOH) to a pH of 8.[5]

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and then dried.[5] The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[8]

Protocol 2: Acid-Catalyzed Solvent-Free Synthesis

This environmentally friendly protocol avoids the use of bulk solvents, relying on the reactants themselves and a catalytic amount of acid.

Step-by-Step Methodology:

  • Reactant Preparation: In a mortar and pestle, grind o-phenylenediamine (1.0 mmol) with the appropriate carboxylic acid (1.0 mmol).[8]

  • Catalyst Addition: Transfer the mixture to a 25 mL glass beaker and add a catalytic amount of acid (e.g., two drops of 4M hydrochloric acid).[8]

  • Microwave Irradiation: Place the beaker in a microwave oven and irradiate at a moderate power level (e.g., 50% power) for 1.5 to 4 minutes, depending on the specific carboxylic acid used.[8]

  • Purification: After cooling, the crude product is recrystallized from a mixture of ethanol and water (50:50) to yield the pure benzimidazole derivative.[8]

Protocol 3: Hydrolysis of Ester Precursors

In some synthetic routes, the carboxylic acid functionality is introduced by hydrolyzing a corresponding ester precursor, which can also be efficiently achieved using microwave irradiation.

Step-by-Step Methodology:

  • Reactant Preparation: In a microwave-safe vessel, dissolve the benzimidazole ester derivative in a mixture of a suitable solvent (e.g., THF) and water.[7]

  • Base Addition: Add a solution of a strong base, such as 4N NaOH.[7]

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor at a temperature of approximately 120°C for 2-5 minutes.[7]

  • Work-up and Isolation: After cooling, remove the organic solvent under reduced pressure. Acidify the remaining aqueous solution with an acid like 2M HCl to a pH of 6-7 to precipitate the carboxylic acid product.[7] The product can then be isolated by filtration or extraction.

Quantitative Data: A Comparative Overview

The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction parameters and outcomes with conventional heating methods.

DerivativeMethodCatalystTimeYield (%)Reference
2-MethylbenzimidazoleConventionalPPA2 hours60[11]
2-MethylbenzimidazoleMicrowavePPA2 minutes90[11]
2-PhenylbenzimidazoleConventionalPPA3 hours65[11]
2-PhenylbenzimidazoleMicrowavePPA3 minutes92[11]
Various 2-substituted benzimidazolesConventionalHCl4-10 hours40-75[8]
Various 2-substituted benzimidazolesMicrowaveHCl1.5-4 minutes80-95[8]

Reaction Mechanism Visualization

The fundamental reaction for the synthesis of benzimidazoles from o-phenylenediamine and a carboxylic acid involves a cyclocondensation reaction.

Benzimidazole Formation Mechanism Reactants o-Phenylenediamine + Carboxylic Acid Intermediate1 Amide Intermediate Reactants->Intermediate1 Condensation (-H2O) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Benzimidazole Derivative Intermediate2->Product Dehydration (-H2O)

Caption: Simplified mechanism of benzimidazole formation.

Conclusion and Future Outlook

Microwave-assisted synthesis has unequivocally established itself as a superior methodology for the preparation of benzimidazole carboxylic acid derivatives. The dramatic reduction in reaction times, coupled with increased yields and a more favorable environmental profile, makes it an indispensable tool for researchers in drug discovery and development. As microwave reactor technology continues to advance, we can anticipate even greater control over reaction parameters, further enhancing the efficiency and scalability of these important synthetic transformations. The adoption of these protocols will undoubtedly accelerate the discovery of novel benzimidazole-based therapeutic agents.

References

  • Küçükbay, H. (2017). Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Journal of the Turkish Chemical Society, Section A: Chemistry, 4(1), 1-22.
  • Yıldız, I., & Tirit, Z. (2013). Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 853-859.
  • Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical & Pharmaceutical Bulletin, 55(1), 115-117.
  • Mobinikhaledi, A., Foroughifar, N., & Khodaei, M. M. (2009). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 21(2), 1301.
  • Hamzah, A. S., et al. (2023). Benzimidazole Derivatives as Potential Neuraminidase Inhibitors: Conventional and Microwave Synthesis, In Vitro and Molecular Docking Analysis. Sains Malaysiana, 52(10), 2821-2836.
  • Khadilkar, B. M., & Madyar, V. R. (2001). Microwave Assisted Synthesis of 2-Alkyl and 2-Aryl Derivatives of Benzimidazole. Indian Journal of Pharmaceutical Sciences, 63(3), 237-239.
  • Al-Azzawi, A. M. (2021). An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. Journal of Physics: Conference Series, 1879, 032101.
  • Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant. Chemical & Pharmaceutical Bulletin, 55(1), 115–117.
  • Chawla, A., et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944.
  • Thakuria, H., & Das, G. (2008).
  • Veltri, L., et al. (2022).

Sources

Application Note: Advanced Synthesis of Benzimidazole-Based Angiotensin II Receptor Antagonists

[1]

Executive Summary & Strategic Analysis

Benzimidazole-based Angiotensin Receptor Blockers (ARBs), such as Telmisartan and Candesartan , represent a cornerstone in antihypertensive therapy. The core synthetic challenge lies in the construction of the benzimidazole scaffold and its coupling to the lipophilic biphenyl tetrazole (or carboxylate) moiety.

Traditional "linear" syntheses often rely on the N-alkylation of a pre-formed benzimidazole with a biphenyl halide. While straightforward, this approach suffers from regioselectivity issues (N1 vs. N3 alkylation) and steric hindrance, leading to lower yields and complex impurity profiles.

This guide presents a "Convergent Process Strategy" that prioritizes:

  • Suzuki-Miyaura Coupling early in the sequence to establish the biaryl framework.

  • De Novo Benzimidazole Construction via reductive cyclization to bypass N-alkylation regioselectivity issues.

  • Chemo-selective Deprotection using Lewis acids to minimize degradation of sensitive ester prodrug moieties (e.g., cilexetil).

Synthetic Pathway Visualization

The following flow diagram contrasts the Traditional Linear Route with the Optimized Convergent Route, highlighting the logic behind the protocol selection.

Gcluster_linearTraditional Linear Route (Low Yield)cluster_convergentOptimized Convergent Route (High Yield)L_SM1Pre-formedBis-BenzimidazoleL_RxnN-Alkylation(Steric Hindrance)L_SM1->L_RxnL_SM2Biphenyl Bromide(Electrophile)L_SM2->L_RxnL_ProdTelmisartan+ RegioisomersL_Rxn->L_Prod Mix of N1/N3C_SM14-FormylphenylBoronic AcidC_Step1Suzuki Coupling(Pd Catalysis)C_SM1->C_Step1C_SM2Oxazoline/BromideIntermediateC_SM2->C_Step1C_IntBiaryl AldehydeIntermediateC_Step1->C_IntC_Step2Reductive Cyclization(Benzimidazole Formation)C_Int->C_Step2 + DiamineC_ProdTelmisartan(High Purity)C_Step2->C_Prod Regiospecific

Figure 1: Comparison of Linear vs. Convergent synthetic strategies. The convergent route avoids the problematic N-alkylation step by constructing the ring in situ.

Detailed Protocol: Convergent Synthesis of Telmisartan

This protocol utilizes a Suzuki-Miyaura cross-coupling followed by a reductive condensation . This method significantly reduces the formation of the N3-isomer impurity common in alkylation routes.

Phase A: Biaryl Scaffold Construction (Suzuki Coupling)

Reagents:

  • 4-Formylphenylboronic acid (1.0 equiv)

  • 2-(2-Bromophenyl)-4,4-dimethyl-2-oxazoline (1.0 equiv) [Protected carboxylic acid surrogate]

  • Catalyst: Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%)

  • Base: K₂CO₃ (2.0 equiv)[1]

  • Solvent: Toluene/Water (4:1 v/v)

Procedure:

  • Inertion: Charge a 3-neck round bottom flask with the aryl bromide and boronic acid. Evacuate and backfill with Nitrogen (3x).

  • Solvation: Add degassed Toluene/Water mixture.

  • Activation: Add K₂CO₃ followed by the Palladium catalyst system.

  • Reaction: Heat to reflux (approx. 90-100°C) for 4-6 hours. Monitor by HPLC (Target: Disappearance of aryl bromide).

  • Workup: Cool to RT. Separate phases. Wash organic layer with brine. Dry over Na₂SO₄ and concentrate to yield the Biaryl Aldehyde Oxazoline .

Phase B: Benzimidazole Construction (The "Expert" Step)

Instead of alkylating a benzimidazole, we form it on the biaryl scaffold. This ensures the attachment point is chemically defined by the amine condensation.

Reagents:

  • Biaryl Aldehyde Oxazoline (from Phase A)

  • N-Methyl-o-phenylenediamine (1.1 equiv)

  • Oxidant/Cyclizer: Air/O₂ or Na₂S₂O₅ (depending on specific variant)

  • Solvent: Acetic Acid or DMF

Procedure:

  • Condensation: Dissolve the Biaryl Aldehyde and N-Methyl-o-phenylenediamine in Acetic Acid.

  • Cyclization: Heat to 60°C for 2 hours to form the Schiff base, then raise to reflux (100-110°C) for 12-16 hours.

    • Mechanism Note: The diamine condenses with the aldehyde, and subsequent oxidation/cyclization forms the benzimidazole ring. Because the aldehyde is at a fixed position, regio-scrambling is impossible .

  • Hydrolysis (One-Pot): Add aqueous HCl (2M) directly to the reaction mixture and reflux for an additional 4 hours to hydrolyze the oxazoline protecting group to the free carboxylic acid.

  • Precipitation: Cool to 0-5°C. Adjust pH to 5.0–5.5 using 20% NaOH. Telmisartan precipitates as a white/off-white solid.

  • Purification: Recrystallize from DMF/Acetone to remove trace organic impurities.

Protocol: Critical Deprotection of Candesartan Cilexetil

For Candesartan Cilexetil, the challenge is removing the Trityl (triphenylmethyl) protecting group from the tetrazole without hydrolyzing the sensitive cilexetil ester moiety.

Standard Method: Acid hydrolysis (HCl/MeOH). Risk:[2] High levels of ester hydrolysis and "2-oxo" impurity. Optimized Method: Lewis Acid Mediated Deprotection.[3]

Reagents:

  • Trityl-Candesartan Cilexetil (Start Material)[3]

  • Lewis Acid: Zinc Chloride (ZnCl₂) (1.5 equiv)

  • Solvent: Methanol / Dichloromethane (DCM) (1:4 ratio)

Procedure:

  • Dissolution: Dissolve Trityl-Candesartan Cilexetil in DCM/MeOH mixture at RT.

  • Lewis Acid Addition: Add anhydrous ZnCl₂ in one portion.

  • Reaction: Heat to mild reflux (approx. 40°C) for 3-4 hours.

    • Why ZnCl₂? Zinc coordinates with the tetrazole nitrogens, weakening the Trityl-N bond and facilitating solvolysis under near-neutral pH conditions, preserving the cilexetil ester.

  • Quench: Cool to RT. Add water and stir for 30 mins.

  • Extraction: Separate the organic layer (DCM). Wash with water to remove Zinc salts.

  • Isolation: Concentrate the DCM layer. Crystallize the residue from Ethanol/Water.

Process Control & Data Summary

Key Process Parameters (KPP)
ParameterTelmisartan (Convergent)Candesartan (ZnCl₂ Deprotection)
Key Reagent 4-Formylphenylboronic acidZinc Chloride (Lewis Acid)
Critical Temp 100-110°C (Cyclization)40°C (Mild Reflux)
pH Control pH 5.0-5.5 (Final Isolation)Neutral (Reaction pH)
Major Impurity Unreacted Aldehyde (<0.1%)2-Oxo-Candesartan (<0.2%)
Overall Yield ~72% (vs 50% Linear)~85% (Step yield)
Impurity Profile & Troubleshooting
ObservationProbable CauseCorrective Action
Telmisartan: Low Yield during precipitationpH drift outside 5.0-5.5Use automated dosing for NaOH/Acetic acid. The isoelectric point is sharp; deviation solubilizes the drug.
Telmisartan: Colored product (Pink/Brown)Oxidation of diamine residuesEnsure Nitrogen inertion during condensation. Wash final cake with cold acetone.
Candesartan: High "2-oxo" impurityMoisture in ZnCl₂ reactionUse anhydrous ZnCl₂ and dry solvents. Water promotes hydrolysis over detriylation.
Candesartan: Cilexetil ester hydrolysisTemperature too high (>50°C)Strictly control reflux temp. Switch to MeOH/DCM azeotrope to limit max temp.

References

  • Kumar, A., et al. (2010). Efficient and Improved Synthesis of Telmisartan. PMC - NIH. Available at: [Link]

  • Ghodke, S., et al. (2021).[4][5] Green Synthesis of Benzimidazole Analogues: An Overview. Journal for ReAttach Therapy and Developmental Diversities.[5] Available at: [Link]

  • Gupton, F., et al. (2014). Novel Synthetic Method for Producing Telmisartan. Virginia Commonwealth University.[6] Available at: [Link]

  • Kocienski, P. (2013). Synthesis of Candesartan Cilexetil. Synfacts. Available at: [Link]

Functionalization of the C6 Carboxylic Acid Position in Benzimidazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the C6 carboxylic acid position in benzimidazoles Content Type: Detailed Application Notes and Protocols

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for nucleotides and appearing in blockbuster drugs like Telmisartan and Candesartan. The C6-carboxylic acid position offers a critical vector for solubility modulation and target engagement. However, its functionalization is complicated by N1-H tautomerism (rendering C5 and C6 equivalent) and the zwitterionic nature of the free acid. This guide provides optimized protocols for regioselective definition, amidation, and heterocyclization of benzimidazole-6-carboxylic acids.[1][2]

Part 1: Strategic Considerations & Chemical Logic

The Regiochemistry Paradox (C5 vs. C6)

In unsubstituted benzimidazoles (N1-H), the C5 and C6 positions are chemically equivalent due to rapid annular tautomerism.[2] To specifically functionalize the C6 position , the N1 nitrogen must first be substituted (alkylated or arylated).

  • The Challenge: N-alkylation of benzimidazole-5(6)-carboxylic acid typically yields a mixture of 1,5- (COOH at C5) and 1,6- (COOH at C6) isomers.[1][2]

  • Electronic Bias: Electron-withdrawing groups (like -COOH) at C5/C6 generally favor alkylation at the nitrogen para to the substituent (leading to the 1,5-isomer) due to electrostatic repulsion at the meta nitrogen, though steric bulk of the alkylating agent can shift this ratio.

  • Solution: Chromatographic separation is almost always required post-alkylation unless a regioselective cyclization strategy (from pre-functionalized diamines) is employed.[1][2]

Solubility & Zwitterions

Benzimidazole carboxylic acids often exist as zwitterions (protonated N3, deprotonated COO-), resulting in extremely low solubility in DCM or THF.[1][2]

  • Operational Tip: Use dipolar aprotic solvents (DMF, DMAc, NMP) or "super-solvents" like HFIP (Hexafluoroisopropanol) for difficult couplings.[1][2]

  • Activation: Avoid acid chlorides (SOCl2) if the substrate is sensitive; T3P (Propylphosphonic anhydride) is superior for maintaining solubility during activation.[1][2]

Part 2: Experimental Protocols

Protocol A: Regioselective Definition (N-Alkylation) & Isomer Separation

Objective: To lock the tautomer and isolate the specific 1-alkyl-benzimidazole-6-carboxylic acid isomer.[2]

Materials:

  • Benzimidazole-5(6)-carboxylic acid[1][2]

  • Alkyl halide (e.g., Methyl iodide, Benzyl bromide)[1][2]

  • Base: Cs₂CO₃ (Cesium Carbonate)[1][2]

  • Solvent: DMF (Anhydrous)[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve benzimidazole-5(6)-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cs₂CO₃ (2.5 equiv).[1] The excess base is required to deprotonate both the carboxylic acid and the imidazole N-H. Stir at room temperature for 30 mins.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

    • Note: Using slight excess ensures reaction completion but minimizes quaternization (formation of benzimidazolium salts).[1]

  • Reaction: Stir at 60°C for 4-12 hours. Monitor by LCMS.[1][3]

  • Workup: Pour mixture into ice-water. Adjust pH to ~4 with 1M HCl to precipitate the free acids. Filter the solid.

  • Separation (Critical): The product is a mixture of 1,5-isomer (major) and 1,6-isomer (minor).[1][2]

    • Technique: Flash Column Chromatography.[1]

    • Phase: C18 Reverse Phase is often superior due to polarity.[1]

    • Eluent: Water/Acetonitrile + 0.1% Formic Acid.[1]

    • Identification: Use 2D NMR (NOESY) to confirm regiochemistry.[1][2] The N-alkyl protons will show an NOE correlation to the C7-H proton in the 1,6-isomer, but to the C4-H proton in the 1,5-isomer.

Protocol B: High-Efficiency Amidation (T3P Method)

Objective: To couple the C6-COOH with diverse amines, overcoming poor solubility and low reactivity.[1][2]

Why T3P? Unlike HATU/EDC, Propylphosphonic anhydride (T3P) is supplied as a solution (EtOAc or DMF), has low toxicity, and drives reactions to completion by generating water-soluble byproducts.[1][2]

Materials:

  • 1-Alkyl-benzimidazole-6-carboxylic acid (from Protocol A)[1][2]

  • Amine partner (1.2 equiv)[1][2]

  • T3P (50% w/w in DMF or EtOAc, 2.0 equiv)[1][2]

  • Base: DIPEA (Diisopropylethylamine, 4.0 equiv)[1][2]

  • Solvent: DMF or NMP[1][2]

Step-by-Step Workflow:

  • Preparation: Charge the benzimidazole acid (1.0 equiv) and amine (1.2 equiv) into a vial.

  • Solvation: Add anhydrous DMF (concentration 0.3 M). Add DIPEA (4.0 equiv).[1][2] Stir until mostly homogeneous.

  • Activation: Add T3P solution (2.0 equiv) dropwise at 0°C, then allow to warm to Room Temperature (RT).

  • Incubation: Stir at RT for 2-4 hours.

    • QC Check: If conversion is <50% after 2 hours, heat to 50°C. The benzimidazole N3 can act as an internal base, sometimes requiring extra exogenous base (DIPEA) to keep the amine nucleophile deprotonated.[1]

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash with sat.[1] NaHCO₃ (x2) to remove excess acid and phosphorus byproducts.[1][2]

    • Wash with brine, dry over Na₂SO₄, and concentrate.[1][2]

Protocol C: Transformation to 1,3,4-Oxadiazoles (Bioisostere Synthesis)

Objective: To convert the C6-COOH into a 1,3,4-oxadiazole ring, a common strategy to improve metabolic stability while retaining H-bond acceptor properties.[1][2]

Mechanism: Hydrazide formation followed by cyclodehydration.[1]

Materials:

  • Benzimidazole-6-carboxylic acid derivative[1][2][4]

  • Hydrazine hydrate (NH₂NH₂[1][2]·H₂O)

  • Triethyl orthoformate (or substituted orthoester)[1][2]

  • Catalyst: p-TsOH (p-Toluenesulfonic acid)[1][2][5]

Step-by-Step Workflow:

  • Esterification (Pre-step): Convert acid to methyl ester using MeOH/H₂SO₄ (Reflux, 4h).

  • Hydrazide Formation:

    • Dissolve ester in EtOH.[1]

    • Add Hydrazine hydrate (5.0 equiv).[1][2]

    • Reflux for 6-12 hours.[1]

    • Cool and filter the precipitated benzimidazole-6-carbohydrazide.

  • Cyclization:

    • Suspend the hydrazide (1.0 equiv) in Triethyl orthoformate (as solvent and reagent).

    • Add catalytic p-TsOH (0.1 equiv).[1][2]

    • Reflux (100-110°C) for 4-8 hours.[1][2]

  • Isolation: Evaporate excess orthoformate. Recrystallize from EtOH/Water.[1]

Part 3: Visualization & Logic[1][2]

Pathway Diagram: Regioselectivity & Functionalization

The following diagram illustrates the critical decision points between N-alkylation regiochemistry and downstream functionalization.

Benzimidazole_Pathways Start Benzimidazole-5(6)-COOH (Tautomeric Mixture) Step1 N-Alkylation (R-X, Cs2CO3) Start->Step1 Symmetry Breaking IsomerA 1,5-Isomer (Major Product) Step1->IsomerA Steric/Elec. Bias IsomerB 1,6-Isomer (Target Product) Step1->IsomerB Minor Sep Separation (C18 Flash / HPLC) IsomerA->Sep IsomerB->Sep Func1 Amidation (T3P/Amine) Sep->Func1 Using 1,6-Acid Func2 Heterocyclization (Hydrazine/Orthoester) Sep->Func2 Using 1,6-Acid Product1 C6-Carboxamide (Drug Linker) Func1->Product1 Product2 C6-Oxadiazole (Bioisostere) Func2->Product2

Caption: Workflow for resolving tautomeric ambiguity and accessing distinct C6-functionalized derivatives.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Solubility Zwitterionic nature of the amino-acid core.Switch solvent to NMP or DMSO.[1] Add LiCl (5 equiv) to disrupt aggregation.[1][2]
Regioisomer Mix Inseparable 1,5 and 1,6 isomers on Silica.[1][2]Switch to C18 Reverse Phase chromatography using Water/MeCN with Formic Acid modifier.[1]
No Reaction (Amidation) Internal salt formation (N3 protonated by COOH).[1][2]Use excess DIPEA (4-5 equiv) to ensure free amine and carboxylate.[1][2] Heat to 50°C.
O-Acylation Reaction at oxygen instead of nitrogen (rare).[1]Ensure amine is nucleophilic.[1] If using OH-containing amines, protect OH first.[1][2]

References

  • Regioselectivity in Benzimidazoles

    • L. S. S.[1][2] Rao et al., "Regioselective alkylation of benzimidazoles," Synthetic Communications, 2021.[1][2]

    • Note: Discusses the steric and electronic factors governing N1 vs N3 alkyl
    • [1][2]

  • Amide Coupling Optimization

    • Dunetz, J. R., et al., "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals," Org.[1][2] Process Res. Dev., 2016.[1][2][6]

    • Context: Validates T3P as a superior reagent for solubility-challenged substrates.[1]

    • [1][2]

  • Benzimidazole Bioisosteres

    • Bansal, Y., & Silakram, O., "A review on medicinal importance of benzimidazole derivatives," Bioorganic & Medicinal Chemistry, 2012.[1][2]

    • Context: Highlights the C6 position importance in SAR (Structure-Activity Rel
    • [1][2]

  • Curtius Rearrangement on Heterocycles

    • Shioiri, T., et al., "Diphenylphosphoryl azide.[1][2] A new convenient reagent for a modified Curtius reaction," J. Am. Chem. Soc., 1972.[1]

    • Context: The foundational protocol for converting Ar-COOH to Ar-NH2, applicable to benzimidazoles.[1][5]

    • [1][2]

Sources

Application Note: Green Chemistry Methods for Synthesizing 2-Ethyl-1H-benzimidazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details two validated "Green Chemistry" protocols for the synthesis of 2-Ethyl-1H-benzimidazole-6-carboxylic acid , a critical pharmacophore in drug discovery (e.g., angiotensin II inhibitors, antiviral agents).

Traditional methods often utilize harsh dehydrating agents (polyphosphoric acid), high temperatures, and toxic solvents (DMF, benzene). The methods presented here prioritize Atom Economy , Energy Efficiency , and Safer Solvents (Principles 1, 5, 6, and 9 of Green Chemistry).

Target Molecule Profile
PropertyDetail
Compound Name This compound
CAS Number 891454-18-5
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Core Scaffold Benzimidazole
Key Functionality Carboxylic acid (C6/C5 tautomer), 2-Ethyl substitution

Retrosynthetic Analysis & Mechanism

The most atom-economical route to the target involves the condensation of 3,4-diaminobenzoic acid with a three-carbon synthon (propionic acid or propionaldehyde).

Reaction Pathway (DOT Visualization)

ReactionMechanism Precursor1 3,4-Diaminobenzoic Acid (Solid) Intermediate Mono-Amide Intermediate Precursor1->Intermediate Condensation Precursor2 Propionic Acid (Liquid) Precursor2->Intermediate Transition Cyclodehydration (- H₂O) Intermediate->Transition Heat/Cat Product 2-Ethyl-1H-benzimidazole- 6-carboxylic acid Transition->Product Ring Closure

Figure 1: Mechanistic pathway for the condensation-cyclization reaction.

Experimental Protocols

Method A: Microwave-Assisted Solvent-Free Synthesis

Best for: High-throughput screening, rapid synthesis, maximizing energy efficiency. Green Principles: Solvent-Free (5), Energy Efficiency (6).

Rationale

Microwave irradiation provides direct dielectric heating, accelerating the rate-determining cyclodehydration step without the need for thermal transfer fluids or solvents. This method typically reduces reaction times from hours to minutes.

Protocol Steps
  • Reagent Prep: In a mortar, grind 3,4-diaminobenzoic acid (1.52 g, 10 mmol) and propionic acid (1.11 g, 15 mmol) until a homogeneous paste is formed. Note: A slight excess of propionic acid serves as both reagent and moistening agent.

  • Irradiation: Transfer the paste to a microwave-safe vial (open vessel or loosely capped to allow water vapor escape).

  • Reaction: Irradiate at 300 W for 4–6 minutes .

    • Expert Insight: Pulse the irradiation (1 min on, 30 sec off) to prevent overheating or sublimation of the acid. Monitor for a color change from brown/tan to a darker solid.

  • Workup: Allow the vessel to cool to room temperature. The residue will be a solid mass.

  • Purification:

    • Add 10% aqueous NaHCO₃ (20 mL) to the solid. Stir until effervescence ceases (neutralizing excess propionic acid).

    • Filter the insoluble crude product.

    • Recrystallize from Ethanol:Water (7:3) .

  • Yield Expectation: 85–92%.

Method B: Aqueous Phase Synthesis (Boric Acid Catalyzed)

Best for: Scale-up, safety, avoiding specialized equipment. Green Principles: Safer Solvents (5), Catalysis (9).

Rationale

Water is the ideal green solvent. While benzimidazoles are often hydrophobic, the high temperature of refluxing water allows sufficient solubility for the reaction to proceed. Boric acid acts as a mild, non-toxic Lewis acid catalyst that is easily removed.

Protocol Steps
  • Setup: To a 100 mL round-bottom flask, add:

    • 3,4-diaminobenzoic acid (1.52 g, 10 mmol)

    • Propionaldehyde (0.70 g, 12 mmol) or Propionic acid (requires longer time). Note: Aldehydes are more reactive in aqueous conditions.

    • Boric Acid (0.06 g, 1 mmol, 10 mol%)

    • Water (20 mL)

  • Reaction: Heat the mixture to reflux (100°C) with vigorous magnetic stirring for 2–4 hours .

    • Monitoring: The reaction is complete when the starting material (spot on TLC) disappears.

  • Precipitation: Cool the reaction mixture to room temperature. The product may partially precipitate.

  • Isolation:

    • If the product is soluble as the carboxylate, adjust pH to ~4-5 (isoelectric point) using dilute HCl to maximize precipitation.

    • Filter the solid product.[1][2]

  • Catalyst Recovery: The filtrate contains the boric acid and can theoretically be reused, though on a small scale, it is biodegradable and safe for disposal.

  • Yield Expectation: 75–85%.

Quality Control & Validation

Since these methods avoid heavy metal catalysts, the impurity profile is generally cleaner than traditional methods.

Characterization Data (Expected)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.5 (br s, 1H, NH/COOH)

    • δ 8.15 (s, 1H, H-7/H-4)

    • δ 7.80 (d, 1H, H-5/H-6)

    • δ 7.55 (d, 1H, H-4/H-7)

    • δ 2.85 (q, 2H, CH₂ -CH₃)

    • δ 1.32 (t, 3H, CH₂-CH₃ )

  • Melting Point: >300°C (Decomposition expected).

  • Solubility: Soluble in DMSO, dilute base (NaOH), and hot ethanol. Insoluble in non-polar solvents.

Comparative Analysis
MetricMethod A (Microwave)Method B (Aqueous)Traditional (PPA/HCl)
Reaction Time 5 mins3 hours12+ hours
Yield ~90%~80%~70%
Solvent None (Solvent-free)WaterPolyphosphoric Acid
E-Factor Very Low (< 0.5)Low (~1.0)High (> 5.[3]0)

Workflow Visualization

Workflow cluster_0 Method A: Microwave (Solvent-Free) cluster_1 Method B: Aqueous (Boric Acid) start Start: 3,4-Diaminobenzoic Acid stepA1 Mix with Propionic Acid (Grind to Paste) start->stepA1 stepB1 Mix with Propionaldehyde + Boric Acid in Water start->stepB1 stepA2 Microwave Irradiation 300W, 5 min stepA1->stepA2 stepA3 Wash with NaHCO₃ stepA2->stepA3 final Recrystallization (EtOH/Water) stepA3->final stepB2 Reflux 100°C 3 Hours stepB1->stepB2 stepB3 Cool & pH Adjust stepB2->stepB3 stepB3->final end Pure Product 2-Ethyl-1H-benzimidazole-6-COOH final->end

Figure 2: Comparative workflow for Microwave vs. Aqueous synthesis routes.

References

  • Microwave-Assisted Synthesis of Benzimidazoles: Mobinikhaledi, A., et al. "Microwave-assisted Synthesis of Some Benzimidazole Derivatives." Asian Journal of Chemistry, 2008.

  • Water-Mediated Synthesis: Mukhopadhyay, C., & Tapaswi, P. K. "Water-Mediated Synthesis of 2-Substituted Benzimidazoles by Boric Acid and Glycerol." Green Chemistry Letters and Reviews, 2009.

  • Deep Eutectic Solvents: Di Gioia, M. L., et al. "Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent." Molecules, 2019.[4]

  • Compound Data: "this compound."[5][6][7][8] ChemicalBook.[9]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of 2-Ethyl-1H-benzimidazole-6-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-891454 Compound: 2-Ethyl-1H-benzimidazole-6-carboxylic acid CAS: 891454-18-5 (and tautomers) Support Tier: Senior Application Scientist

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely visiting this page because you are experiencing difficulties dissolving This compound in DMSO (Dimethyl sulfoxide) for biological assays or chemical synthesis.

This compound presents a specific solubility challenge due to its amphoteric nature (containing both a basic imidazole ring and an acidic carboxylic acid tail) and its tendency to form strong intermolecular hydrogen bond networks (dimerization) in the solid state.

Physicochemical Snapshot
PropertyValueImplication for Solubility
Molecular Weight 190.20 g/mol Moderate; generally favorable for organic solvents.
pKa (Acidic) ~3.4 (COOH)Ionized at neutral pH; protonated in pure DMSO.
pKa (Basic) ~5.6 (Imidazole NH)Protonated at low pH; neutral in pure DMSO.
LogP ~1.3 - 2.3Moderately lipophilic; prefers organic solvents over water.
Crystal Lattice High Melting Point (>300°C)Indicates strong lattice energy; requires energy input (heat/sonication) to disrupt.

Diagnostic Troubleshooting Workflow

Before altering your protocol, use this decision tree to identify the root cause of the insolubility.

Solubility_Troubleshooting Start START: Compound Undissolved in DMSO Check_Water Check DMSO Quality (Is it anhydrous?) Start->Check_Water Sonication Step 1: Sonication (40kHz, 10-15 mins, 30-40°C) Check_Water->Sonication DMSO is fresh Water_Issue DIAGNOSIS: Water Contamination DMSO is hygroscopic. Benzimidazole 'crashes out' with >1% water. Check_Water->Water_Issue DMSO is old/opened Visual_Check Visual Inspection Sonication->Visual_Check Cloudy Solution is Cloudy/Hazy Visual_Check->Cloudy Micro-precipitates Precipitate Visible Solid/Precipitate Visual_Check->Precipitate Large particles Clear Solution is Clear Visual_Check->Clear Success Acid_Base Step 3: pH Adjustment Add 1-2 eq. NaOH or HCl (Application dependent) Visual_Check->Acid_Base Persistently Insoluble Heat Step 2: Gentle Heating (40-50°C water bath) Heat->Visual_Check Cloudy->Water_Issue Precipitate->Heat Aggregation DIAGNOSIS: H-Bond Network Carboxylic acid dimers need energy to break. Acid_Base->Clear Salt formation improves solubility

Figure 1: Decision matrix for troubleshooting solubility issues. Follow the path based on visual observation of the solution.

Frequently Asked Questions (Technical Solutions)

Q1: I added DMSO, but the powder is just sitting at the bottom. Is the compound bad?

Answer: It is unlikely the compound is "bad." This is a classic case of Lattice Energy vs. Solvation Energy .

  • The Science: The benzimidazole core allows for

    
     stacking, and the carboxylic acid moiety forms strong hydrogen-bonded dimers. Pure DMSO is a polar aprotic solvent; it disrupts these bonds well but often requires kinetic energy to initiate the process.
    
  • The Fix:

    • Sonicate: Use an ultrasonic bath (not a probe, to avoid overheating/degradation) for 15–20 minutes.

    • Heat: Warm the DMSO to 40–50°C before adding it to the compound, or warm the mixture. The compound is stable at these temperatures.

Q2: The solution was clear, but it turned cloudy after I froze and thawed it.

Answer: This is a "Crash-Out" event caused by moisture uptake .

  • The Science: DMSO is extremely hygroscopic (water-attracting). If your vial was not tightly sealed or was opened while cold, it absorbed atmospheric water. This compound is hydrophobic (LogP ~2); even small amounts of water (antisolvent) will force it out of solution.

  • The Fix:

    • Always equilibrate DMSO stocks to room temperature before opening the vial to prevent condensation.

    • Use single-use aliquots to avoid repeated freeze-thaw cycles.

    • If cloudy, warm to 37°C and vortex. If it doesn't clear, the water content is too high; prepare a fresh stock with anhydrous DMSO.

Q3: Can I add acid or base to help it dissolve?

Answer: Yes, but proceed with caution regarding your downstream application.

  • The Science: The compound is amphoteric.

    • Acidic pH: Protonating the imidazole nitrogen (forming the cation) increases solubility in polar solvents.

    • Basic pH: Deprotonating the carboxylic acid (forming the carboxylate anion) drastically increases solubility.

  • The Fix:

    • For Chemical Synthesis: Adding an organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.0–1.5 equivalents) will deprotonate the carboxylic acid and likely result in instant dissolution.

    • For Biological Assays: Be careful. Strong acids/bases are toxic to cells. If you must adjust pH, ensure the final dilution in the assay buffer buffers out the adjustment.

Q4: What is the maximum solubility in DMSO?

Answer: While batch-specific, we typically validate stock solutions at 10 mM to 50 mM (approx. 1.9 mg/mL to 9.5 mg/mL).

  • Recommendation: Start at 10 mM . This is sufficient for most IC50 assays (where final concentrations are µM or nM) and avoids the risk of precipitation near the saturation limit.

Validated Protocol: Preparation of 10 mM Stock Solution

Objective: Create a stable, clear 10 mM stock solution of this compound (MW: 190.20 g/mol ).

Materials:

  • Compound (Solid)[1]

  • Anhydrous DMSO (Grade: ≥99.9%, Water content <0.005%)

  • Vortex mixer

  • Ultrasonic water bath (set to 37°C–40°C)

Procedure:

  • Weighing: Accurately weigh 1.90 mg of the compound into a sterile microcentrifuge tube.

    • Note: For higher precision, weigh ~10 mg and adjust DMSO volume accordingly.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Critical: Do not add the solid to the DMSO; add DMSO to the solid to ensure wetting.

  • Vortexing: Vortex vigorously for 30 seconds. The solution may appear cloudy or have visible particles.

  • Sonication: Place the tube in the ultrasonic bath at 40°C. Sonicate for 10–15 minutes .

  • Inspection: Hold the tube up to a light source.

    • Pass: Solution is completely clear and colorless to pale yellow.

    • Fail: Visible particulates or "swirls" (Schlieren lines indicate dissolution is incomplete). Repeat sonication.

  • Storage: Aliquot immediately into amber tubes (to protect from light) and store at -20°C.

Biological Assay Considerations (The "Dilution Shock")

When you dilute your DMSO stock into aqueous culture media (e.g., DMEM or RPMI), the compound may precipitate because its solubility in water is low.

Mitigation Strategy:

  • Serial Dilution in DMSO: Perform your serial dilutions (e.g., 1:3) in 100% DMSO first.

  • Final Spike: Add the diluted DMSO stock to the media. Keep the final DMSO concentration <0.5% (v/v).[2]

  • Dynamic Light Scattering (DLS): If you suspect "silent precipitation" (nanoparticles forming that you can't see), use DLS to verify the compound is truly monomeric in the assay buffer.

References

  • PubChem. (n.d.).[3][4] this compound (Compound CID 2772969).[5] National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Gaylord Chemical. (2007).[6] Dimethyl Sulfoxide (DMSO) Solubility Data.[3][6][7][8] Bulletin 102. Retrieved February 15, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

Sources

Technical Support Center: Benzimidazole Recrystallization & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Solvent Optimization & Troubleshooting
Role: Senior Application Scientist

Mission Statement

Welcome to the Benzimidazole Optimization Support Center. Benzimidazole intermediates are notorious for their high lattice energy, propensity for "oiling out" (Liquid-Liquid Phase Separation), and stubborn polymorphism. This guide moves beyond basic textbook advice to provide field-tested protocols for stabilizing your crystallization processes and maximizing purity.

Module 1: Solvent Selection & Solubility Logic

User Question: I am synthesizing a 2-aryl benzimidazole intermediate. Standard ethanol recrystallization yields are poor, and the product precipitates too quickly. How do I rationally select a better solvent system?

Technical Insight

Benzimidazoles possess a unique solubility profile due to the imidazole ring's ability to act as both a hydrogen bond donor (N-H) and acceptor (N:).

  • The Challenge: High melting points (often >200°C) mean that by the time you dissolve the solid in a low-boiling solvent, you are often near the boiling point, creating a narrow Metastable Zone Width (MSZW).

  • The Solution: You must balance dielectric constant with boiling point .

Solvent Selection Matrix
Benzimidazole TypePrimary Solvent (Good Solubility)Antisolvent (Poor Solubility)Operational Notes
Simple / Alkyl-substituted Ethyl Acetate or Ethanoln-Heptane or WaterGreen Choice: EtOAc/Heptane is preferred over DCM/Hexane for safety and environmental impact.
Aryl-substituted (High MP) DMF, DMSO, or DMAcWater or MethanolWarning: High BP solvents (DMF) require high vac drying. Residual solvent can be toxic.[1] Use only if alcohols fail.
Polar / Salt Forms Water or MethanolAcetone or AcetonitrileTip: For HCl salts, adding a small amount of conc. HCl to the water prevents hydrolysis/disproportionation.
Acid-Labile Derivatives Isopropanol (IPA)WaterAvoid acidic solvents. IPA offers a gentle cooling profile due to its viscosity.
Visual Workflow: Rational Solvent Screening

SolventScreening cluster_optimization Optimization Loop start Start: Crude Benzimidazole solubility_test Test Solubility at Reflux (100 mg / 1 mL) start->solubility_test soluble_cold Soluble at RT? solubility_test->soluble_cold Dissolves immediately insoluble_hot Insoluble at Reflux? solubility_test->insoluble_hot Solid remains soluble_hot Soluble Hot / Insoluble Cold solubility_test->soluble_hot Clear solution too_soluble Too Soluble: Use as Antisolvent soluble_cold->too_soluble too_insoluble Too Insoluble: Try Higher BP Solvent (DMF/DMSO) insoluble_hot->too_insoluble ideal Ideal Candidate: Proceed to Cooling Profile soluble_hot->ideal Check Impurity Rejection Check Impurity Rejection ideal->Check Impurity Rejection Scale Up Scale Up Check Impurity Rejection->Scale Up

Figure 1: Decision logic for initial solvent screening. The "Goldilocks" zone is finding a solvent that requires heat to dissolve the target but readily precipitates it upon cooling.

Module 2: Troubleshooting "Oiling Out" (LLPS)

User Question: My recrystallization starts fine, but as it cools, the product comes out as a sticky oil/goo instead of crystals. It eventually hardens into an impure block.[2] What is happening?

Root Cause Analysis

This is Liquid-Liquid Phase Separation (LLPS) .[3] It occurs when the melting point of your solvated product is lower than the temperature of the solution at the saturation point.

  • Benzimidazole Specificity: Impurities (like unreacted o-phenylenediamine or colored oxidation byproducts) significantly depress the melting point of the crystal lattice.

  • Thermodynamics: You are entering a "miscibility gap" before hitting the solubility curve.

Protocol: Remediation of an Oiled-Out Batch

Do NOT simply cool it further; this traps impurities in the solidified oil.

  • Re-dissolve: Heat the mixture back to reflux until the oil layer fully dissolves into a clear solution.

  • Add More Solvent: Dilute the solution by 10-20%. This lowers the saturation concentration, forcing the precipitation temperature below the oiling-out temperature.

  • Seeding (Critical):

    • Cool the solution slowly until it is just above the temperature where it previously oiled out.

    • Add pure seed crystals (0.1 - 1% w/w).

    • Why? Seeds provide a template for the lattice to form, bypassing the amorphous oil phase.

  • Isothermal Aging: Hold the temperature constant after seeding for 30-60 minutes to allow crystal growth before cooling further.

Visual Mechanism: Oiling Out vs. Crystallization[2][3][4]

OilingOut cluster_failure Failure Mode: Oiling Out cluster_success Success Mode: Controlled Growth high_conc High Concentration (Supersaturated) cool_fast Rapid Cooling high_conc->cool_fast llps Liquid-Liquid Phase Separation (Oil Droplets Form) cool_fast->llps solid_oil Impure Amorphous Solid llps->solid_oil opt_conc Optimized Concentration (Diluted) seed_add Add Seeds @ Metastable Zone opt_conc->seed_add growth Crystal Growth on Seeds seed_add->growth pure_cryst High Purity Crystals growth->pure_cryst

Figure 2: The divergence between oiling out (kinetic failure) and seeded crystallization (thermodynamic success).

Module 3: Advanced Impurity & Polymorph Control

User Question: My product has a persistent pink/brown color, and the melting point varies between batches. How do I fix this?

Issue A: Colored Impurities (Oxidation)

Benzimidazoles are prone to oxidation, forming colored quinoid-type impurities.

  • The Trap: Activated charcoal is the standard fix, but benzimidazoles (especially planar ones) adsorb strongly to charcoal, leading to yield loss.

  • The Fix:

    • Use Silica Gel or Celite filtration instead of charcoal if yield loss is high (>10%).

    • If using charcoal, use granular rather than powdered to minimize surface area adsorption of the product, or limit exposure time to <10 minutes at reflux.

    • Chemical Wash: Wash the crude solid with cold, dilute sodium bisulfite (

      
      ) solution before recrystallization to reduce oxidized impurities.
      
Issue B: Polymorph Control

Benzimidazoles often exhibit polymorphism (e.g., Mebendazole has forms A, B, and C, with drastically different bioavailabilities).

  • Kinetic Form (Metastable): Usually formed by rapid cooling or "crashing out" with antisolvent. Higher solubility, lower stability.

  • Thermodynamic Form (Stable): Formed by slow cooling or slurry ripening (slurrying the solid in solvent for 24h). Lower solubility, higher stability.

Protocol: Ensuring Thermodynamic Stability

  • Perform the recrystallization.[1][2][3][4][5][6][7][8]

  • Do not filter immediately upon reaching the final temperature (

    
    ).
    
  • Slurry Age: Stir the suspension for 4-12 hours. This allows "Ostwald Ripening," where small, metastable crystals dissolve and redeposit onto larger, stable crystals.

References

  • Vertex AI Search. (2025). Recrystallization solvents for benzimidazole intermediates. 9[10][11]

  • BenchChem. (2025).[5][8] The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. 8

  • Mettler Toledo. Oiling Out in Crystallization. 3

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. 7

  • National Institutes of Health (PMC). (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. 12

Sources

Minimizing byproduct formation in Telmisartan intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Control Points

Welcome to the Telmisartan Process Optimization Guide. As researchers, we know that the synthesis of Telmisartan (Micardis®) is chemically elegant but operationally unforgiving. The convergent synthesis relies heavily on the coupling of the benzimidazole core (DMPBB ) with the biphenyl moiety.

This guide focuses on the two deadliest phases for yield and purity:

  • Regioselective N-Alkylation: Preventing the formation of the N-3 isomer (Impurity A).

  • Hydrolysis & Deprotection: Avoiding amide byproducts and incomplete conversion.

Module 1: Mastering N-Alkylation Regioselectivity

The most frequent support ticket we receive involves the alkylation of 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole (DMPBB) . The benzimidazole ring contains two nitrogen atoms (N-1 and N-3).

  • Target: N-1 Alkylation (Telmisartan Precursor).

  • Byproduct: N-3 Alkylation (Related Compound A / Isomer).

The Mechanism of Failure

The N-1 position is sterically hindered compared to N-3, yet it is thermodynamically preferred in specific solvent systems. Using strong, bulky bases (like


-BuOK) in aprotic polar solvents often leads to poor regioselectivity (ratios as low as 60:40).
Visualizing the Pathway

The following diagram illustrates the bifurcation point where process control determines the ratio of Product to Impurity A.

Telmisartan_Alkylation Start DMPBB (Benzimidazole Core) Transition Deprotonated Anion Species Start->Transition Base (KOH/NaOH) Reagent Biphenyl Bromide (Electrophile) Reagent->Transition Product N-1 Alkylation (Telmisartan Ester) DESIRED Transition->Product Kinetic Control (Low Temp, PTC) Impurity N-3 Alkylation (Related Compound A) BYPRODUCT Transition->Impurity Thermodynamic Drift (High Temp, Wrong Solvent)

Figure 1: Bifurcation pathway of the N-alkylation step.[1][2][3][4][5] N-1 is the desired pharmacophore; N-3 is the primary impurity.

Optimized Protocol: Phase Transfer Catalysis (PTC)

To maximize the N-1:N-3 ratio (target >95:5), we recommend shifting from homogeneous conditions to a solid-liquid Phase Transfer Catalysis system.

Reagents:

  • Substrate: DMPBB (1.0 eq)

  • Electrophile: 4'-(bromomethyl)biphenyl-2-carboxylic acid tert-butyl ester (1.1 eq)

  • Base: KOH (powdered, 2.5 eq)

  • Solvent: DMSO (low water content <0.5%) or Acetone

  • Catalyst: TBAB (Tetrabutylammonium bromide, 0.05 eq)

Step-by-Step Workflow:

  • Dissolution: Dissolve DMPBB in DMSO at 20–25°C.

  • Base Addition: Add powdered KOH. Critical: Do not use NaOH pellets; surface area matters.

  • Aging: Stir for 30 minutes to ensure deprotonation. The solution will darken.

  • Catalyst Addition: Add TBAB.

  • Coupling: Add the Biphenyl Bromide slowly over 1 hour, maintaining temperature at 15–20°C .

    • Why? Higher temperatures (>30°C) increase the energy available for the reaction to overcome the activation barrier for the undesired N-3 attack.

  • Quench: Once HPLC shows <1% unreacted DMPBB, quench with water.

Troubleshooting the Alkylation
SymptomProbable CauseCorrective Action
High N-3 Isomer (>5%) Reaction temperature too high.Maintain T < 20°C during addition. Use cryostat if necessary.
High N-3 Isomer (>5%) Solvent polarity issue.Switch from DMF to DMSO or Acetone. DMSO favors N-1 alkylation due to specific solvation effects on the anion.
Low Yield / Unreacted DMPBB Wet solvent or base.Check KF (Karl Fischer) of DMSO. Water quenches the anion. Ensure KOH is fresh.
Dimer Formation High concentration of Bromide.Slow down the addition rate of the Biphenyl Bromide.

Module 2: Hydrolysis & Deprotection Strategy

Once the ester intermediate is formed, it must be hydrolyzed to the free acid (Telmisartan).[3][4][5] If you used the nitrile precursor, this step is even more volatile.

Common Pitfall: Acidic hydrolysis (using TFA/HCl) often leads to decarboxylation or degradation. Recommended Route: Basic Hydrolysis (Saponification).

Protocol: Controlled Saponification
  • Reflux: Suspend the crude ester in Methanol/Water (5:1).

  • Base: Add NaOH (5 eq, 4N solution).

  • Heat: Reflux at 65–70°C for 4–6 hours.

  • Workup (The Critical Step):

    • Cool to room temperature.

    • Filtration: Filter before acidification to remove mechanical impurities and unreacted neutrals.

    • Acidification: Slowly adjust pH to 5.0–5.5 using Acetic Acid.[1][2]

    • Note: Do not use strong mineral acids (HCl) rapidly, as this traps inorganic salts and creates an amorphous, sticky precipitate that is hard to filter.

Module 3: Troubleshooting Decision Tree

Use this logic flow when your HPLC purity profile fails specification.

Troubleshooting_Tree Start HPLC Purity Failure CheckImpurity Identify Major Impurity Start->CheckImpurity Isomer Impurity A (N-3 Isomer) CheckImpurity->Isomer RRT ~0.85 Hydrolysis Ester/Amide Residue CheckImpurity->Hydrolysis RRT > 1.2 Unknown Unknown RRT CheckImpurity->Unknown Action1 Reduce Rxn Temp to <15°C Check DMSO Water Content Isomer->Action1 Action2 Increase Reflux Time Check NaOH Stoichiometry Hydrolysis->Action2 Action3 Run LC-MS Check Starting Material (Bromide) Purity Unknown->Action3

Figure 2: Rapid response decision tree for impurity profiling.

Frequently Asked Questions (FAQs)

Q: Why do I see a "sticky" solid during the final acidification step? A: This is usually caused by rapid addition of strong acid (HCl) or lack of an organic co-solvent. Telmisartan is highly hydrophobic.

  • Fix: Ensure you have enough Methanol or Acetone in the mixture before adding acid. Use Acetic Acid instead of HCl for the final pH adjustment to promote crystalline growth over amorphous precipitation.

Q: Can I use Potassium tert-butoxide (


-BuOK) instead of KOH? 
A:  While 

-BuOK is a strong base, it often leads to higher levels of the N-3 isomer in this specific synthesis due to the "loose" ion pair it forms in DMF. KOH in DMSO (or KOH + TBAB in Acetone) creates a tighter ion pair or specific solvation shell that sterically favors the N-1 attack. We recommend sticking to KOH.

Q: My starting material (Biphenyl Bromide) has a dibromo impurity. Will this affect the reaction? A: Yes. The dibromo impurity will react to form a dimer (two benzimidazole units linked by a biphenyl chain). This dimer is extremely difficult to remove via crystallization.

  • Fix: You must purify the starting bromide (recrystallization in cyclohexane) to >98% purity before the coupling step.

Q: What is the limit for the N-3 Isomer in the final API? A: According to ICH guidelines and USP monographs, individual unknown impurities are typically limited to 0.10%, and known impurities (like Related Compound A) often have limits around 0.15% - 0.20%. However, your internal specification should target <0.10% to ensure batch release safety.

References

  • Process for the preparation of Telmisartan. Google Patents. WO2006044648.[3]

  • Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan. Pharmaceutics (NIH). 2019. [Link]

  • Comparative Study of Forced Degradation Behavior of Telmisartan. Longdom Publishing. [Link]

Sources

Purification strategies for crude 2-Ethyl-1H-benzimidazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of 2-Ethyl-1H-benzimidazole-6-carboxylic acid (often referred to as the "Telmisartan Intermediate"). It is designed for process chemists and R&D scientists encountering specific purity or yield issues.

Status: Online | Tier: L3 (Senior Application Support) Subject: Purification & Troubleshooting Strategies

The Core Protocol: Modified Acid-Base Swing

For general purification of crude material (purity <90%) to reagent grade (>98%).

The Logic: This molecule is amphoteric (zwitterionic).[1] It possesses a basic imidazole nitrogen (


) and an acidic carboxylic acid (

).[1] The solubility minimum (Isoelectric Point, pI) lies between pH 4.5 and 5.[1]0. We exploit this window for maximum recovery.
Standard Operating Procedure (SOP-01)
  • Dissolution: Suspend crude solid in 10% aqueous NaOH (5 mL/g). Stir until fully dissolved (pH > 12).

    • Why: Deprotonates the carboxylic acid (

      
      ) and ensures the imidazole is neutral/deprotonated, maximizing solubility.
      
  • Filtration: Filter the alkaline solution through a Celite pad.

    • Why: Removes insoluble inorganic salts and non-acidic organic tars.

  • Precipitation (The Critical Step):

    • Cool filtrate to 10–15°C.[2]

    • Slowly add Glacial Acetic Acid dropwise while stirring vigorously.

    • STOP adding acid when pH reaches 5.0 ± 0.2 .

    • Technical Note: Do not overshoot to pH < 3.0. If you go too acidic, the imidazole nitrogen protonates (

      
      ), forming a soluble salt, and you will lose yield.[1]
      
  • Digestion: Stir the slurry at pH 5.0 for 30 minutes.

  • Isolation: Filter, wash with cold water (2x) and Acetone (1x). Dry at 60°C under vacuum.

Troubleshooting Tickets (FAQs)

Ticket #104: "My product is persistently pink/brown even after recrystallization."

Diagnosis: Oxidative oligomerization of residual 3,4-diaminobenzoic acid. These impurities are highly conjugated and "stick" to the crystal lattice. Solution: The Reductive Bleaching Protocol .[3] Standard carbon treatment is often insufficient for these specific diazo-like impurities.

Protocol:

  • Dissolve crude in boiling water/NaOH as per SOP-01.

  • Add Potassium Permanganate (KMnO₄) solution dropwise until a faint pink color persists (oxidizes stubborn organics).[1]

  • Add Sodium Bisulfite (NaHSO₃) immediately until the solution turns colorless and any brown precipitate (

    
    ) dissolves.[1]
    
  • Add Activated Carbon (Type ENO-PC) (5 wt%) and reflux for 15 mins.

  • Filter hot.[2] Acidify filtrate to pH 5.0 to precipitate the white product.

Ticket #109: "HPLC shows split peaks. Is my product racemizing?"

Diagnosis: Tautomeric Ghosting. Explanation: You are likely observing the equilibrium between the 5-carboxylic acid and 6-carboxylic acid tautomers.

  • Mechanism: The proton on the imidazole nitrogen oscillates rapidly. In solution, these are identical. However, under certain HPLC conditions (sharp pH gradients) or in solid-state analysis (XRD), they may appear distinct.[1]

  • Verification: Run NMR in DMSO-

    
     with a drop of 
    
    
    
    . The peaks should coalesce.[3] If they remain split, check for N-alkylation impurities (which lock the tautomer).[1]
Ticket #112: "Yield is low (<50%) during acid precipitation."[1]

Diagnosis: Isoelectric Overshoot. Root Cause: You likely acidified to pH 1–2 using strong HCl. The Science: At pH 1, the imidazole ring protonates.[1] The species becomes a cationic hydrochloride salt (


), which is highly water-soluble.
Correction:  Adjust pH back to 5.0 using 10% NaOH. The precipitate will reappear instantly.

Visualization & Workflows

Diagram 1: Purification Logic Flow

This workflow illustrates the decision matrix for selecting the correct purification method based on impurity profile.

PurificationStrategy Crude Crude 2-Ethyl-1H-benzimidazole -6-carboxylic acid CheckColor Check Appearance Crude->CheckColor Pink Pink/Brown (Oxidative Impurities) CheckColor->Pink OffWhite Off-White/Beige (Standard) CheckColor->OffWhite Bleach Reductive Bleaching (KMnO4 + Bisulfite) Pink->Bleach BaseDissolve Dissolve in NaOH (pH >12) OffWhite->BaseDissolve Carbon Activated Carbon Treatment Bleach->Carbon BaseDissolve->Carbon Filter Filter (Remove Insolubles) Carbon->Filter Acidify Acidify to pH 5.0 (Acetic Acid) Filter->Acidify Precipitate Precipitate Formation (Zwitterion) Acidify->Precipitate Critical Control Point Wash Wash: Water -> Acetone Precipitate->Wash Final Pure Product (>98% HPLC) Wash->Final

Caption: Decision tree for purification. Note the "Reductive Bleaching" branch for colored impurities.

Diagram 2: Impurity Fate Map

Understanding where your impurities go is vital for process control.

ImpurityFate Input Crude Mixture Alkaline Alkaline Phase (Filtrate) Input->Alkaline Dissolve SolidCake Filter Cake (Waste) Input->SolidCake Filter AcidMother Acidic Mother Liquor (pH 5.0) Alkaline->AcidMother Acidify & Filter FinalSolid Final Product Crystal Alkaline->FinalSolid StartMat 3,4-Diaminobenzoic Acid StartMat->AcidMother Remains Soluble at pH 5 Tars Polymeric Tars Tars->SolidCake Insoluble in Base Salts Inorganic Salts Salts->AcidMother Remains Soluble

Caption: Fate of impurities. Note that starting material (diamine) remains in the mother liquor at pH 5.[1]

Analytical Data Reference

ParameterSpecificationTechnical Insight
Appearance White to off-white powderPink hue indicates oxidation of amino-precursors.
Melting Point >300°C (dec.)[1]High MP due to strong intermolecular H-bonding.
Solubility (pH 7) < 0.1 mg/mLPractically insoluble in neutral water.[1]
Solubility (pH 12) > 50 mg/mLSoluble as Sodium salt.[1]
Solubility (pH 1) > 20 mg/mLSoluble as Hydrochloride salt.[1]
HPLC Purity > 98.5%Main impurity is usually 3,4-diaminobenzoic acid.

References

  • Synthesis & Tautomerism Context

    • Title: Efficient Synthesis of Telmisartan: An Antihypertensive Drug.
    • Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences.[1]

    • URL:[Link]

  • Purification via Acid/Base & Carbon

    • Title: Benzimidazole - Organic Syntheses Procedure (Classic method for decoloriz
    • Source: Organic Syntheses, Coll.[1][2] Vol. 2, p.65.[1]

    • URL:[Link]

  • Solubility & Properties

    • Title: this compound Compound Summary.
    • Source: PubChem.[4][5][6]

    • URL:[Link][1]

  • Recrystallization Strategies

    • Title: Methods for Synthesizing Benzimidazole Carboxylic Acids.[7][8][9][10][11]

    • Source: ResearchGate (Journal of Heterocyclic Chemistry).[11]

    • URL:[Link]

Sources

Resolving regioselectivity issues in benzimidazole ring closure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzimidazole Synthesis & Regiocontrol Current Status: Online 🟢 Ticket Category: Organic Synthesis / Heterocycle Formation Assigned Specialist: Senior Application Scientist[1]

Module 1: The Diagnostic Framework

"Is this a Regioselectivity Failure or a Tautomeric Reality?"

Before troubleshooting synthetic protocols, we must validate the structural nature of your target.[1] A common support ticket we receive involves users observing "isomer mixtures" in NMR for N-unsubstituted benzimidazoles.

The Tautomeric Equilibrium Rule

If your benzimidazole has a free N-H (N1 is unsubstituted), the 5- and 6-positions are chemically equivalent in solution due to rapid annular tautomerism.

  • Observation: In

    
    H NMR, signals often appear broadened or averaged at room temperature.[1]
    
  • Resolution: You cannot "isolate" the 5-isomer from the 6-isomer in solution. They are the same compound rapidly interconverting.[1]

    • Note: In the solid state (crystallography), they may lock into a single tautomer due to hydrogen bonding networks.[1]

Decision Logic:

  • Case A (N-H): You are observing Tautomerism .[1][2] Action: Report as 5(6)-substituted.

  • Case B (N-R): You are observing Regioisomerism .[1] Action: Proceed to Troubleshooting Module 2.

Tautomerism cluster_0 Annular Tautomerism (Rapid Equilibrium) T1 5-Substituted (N1-H) T2 6-Substituted (N3-H) T1->T2 Proton Shift (k > 10^3 s^-1)

Figure 1: Annular tautomerism renders 5- and 6-positions equivalent in N-unsubstituted benzimidazoles.[1]

Module 2: Troubleshooting Specific Scenarios

Ticket #401: "I need to synthesize a specific 1,5-disubstituted benzimidazole, but I get a 1:1 mixture of 1,5- and 1,6-isomers."

Root Cause: Direct condensation of a 4-substituted-1,2-diaminobenzene with a carboxylic acid (Phillips Condensation) or aldehyde is rarely regioselective.[1] The steric and electronic differences between the two amino groups are often insufficient to direct the initial acylation exclusively to one nitrogen.

Solution: The "Nitro-Reduction" Bypass Do not use 1,2-diamines. Instead, use 2-halo-nitroarenes .[1] This method locks the regiochemistry before the ring closes.

Protocol:

  • Nucleophilic Aromatic Substitution (

    
    ):  React 4-substituted-2-fluoro-nitrobenzene with your primary amine (
    
    
    
    ).[1] This installs the N1 substituent at the specific position relative to the 4-substituent.
  • Reduction/Cyclization: Reduce the nitro group (Fe/AcOH or

    
    ) in the presence of the aldehyde/acid source.[1]
    
Ticket #402: "I am alkylating a 5-substituted benzimidazole. How do I favor N1 alkylation over N3?"

Root Cause: The N1 and N3 nitrogens have different nucleophilicities based on the electronic effect of the substituent at C5.

  • Electron Donating Groups (EDG) at C5: Increase electron density at N1 (via resonance/induction), favoring 1,6-isomer formation (sterics permitting).[1]

  • Electron Withdrawing Groups (EWG) at C5: Decrease electron density at N1, favoring 1,5-isomer formation (alkylation at N3).

Troubleshooting Table: Alkylation Predictor

Substituent (C5)Electronic EffectMajor Product (Alkylation)Mechanism
-OMe, -Me EDG1,6-isomer (N1 attack)N1 is more nucleophilic (resonance).[1]
-NO₂, -CF₃ EWG1,5-isomer (N3 attack)N1 is deactivated; N3 is less sterically hindered.[1]
-Cl, -Br Weak EWGMixture (approx 1:1) Inductive withdrawal balances resonance donation.[1]

Corrective Action: If the electronic bias yields the wrong isomer, you must switch to Steric Blocking . Use a bulky protecting group (e.g., Trityl) which may selectively protect the less hindered nitrogen, then alkylate the other, then deprotect.[1]

Module 3: Validated Experimental Protocols

Protocol A: Regioselective Synthesis via Oxidative Cyclization (The "Vertex" Method)

Best for: Creating 1,2,5-trisubstituted systems with absolute regiocontrol.[1]

Reagents:

  • 4-substituted-2-fluoronitrobenzene (Starting Material)[1]

  • Primary Amine (

    
    )[1]
    
  • Aldehyde (

    
    )[1]
    
  • Sodium Dithionite (

    
    ) or 
    
    
    
    [1]

Step-by-Step Workflow:

  • 
     Displacement: 
    
    • Dissolve 1.0 equiv of 4-substituted-2-fluoronitrobenzene in DMSO.

    • Add 1.2 equiv of

      
       and 2.0 equiv 
      
      
      
      .
    • Heat to 80°C for 4 hours. Monitor by TLC.[1]

    • Result: 2-amino-5-substituted-nitrobenzene (Regiochemistry is now locked).[1]

  • One-Pot Reduction/Condensation:

    • To the crude intermediate, add 3.0 equiv of Sodium Dithionite (

      
      ) dissolved in water/EtOH (1:1).[1]
      
    • Add 1.1 equiv of the Aldehyde (

      
      ).[1][3]
      
    • Reflux for 6-12 hours.[1] The dithionite reduces the nitro to amine; the amine condenses with aldehyde; oxidative cyclization occurs in situ.

  • Purification:

    • Extract with EtOAc.[1] The product is the pure 1,5-isomer (or 1,6 depending on starting nitrobenzene orientation).[1]

Protocol B: Microwave-Assisted Catalytic Selectivity

Best for: 1,2-disubstituted benzimidazoles using Er(OTf)3.[1]

Context: Using Erbium(III) triflate can shift selectivity in condensation reactions of o-phenylenediamines with aldehydes by activating the carbonyl for specific attack.[3]

Step-by-Step:

  • Mix o-phenylenediamine (1.0 mmol) and aldehyde (1.0 mmol).

  • Add Er(OTf)3 (1 mol%) .

  • Irradiate (Microwave) at 60°C for 5-10 minutes (solvent-free or min. water).

  • Outcome: High selectivity for 1,2-disubstituted products over mono-substituted imines due to rapid bis-imine rearrangement pathways favored by the Lewis Acid.

Module 4: Pathway Visualization

Synthetic Decision Tree: Selecting the Right Route

SynthesisRoute Start Start: Target Molecule IsNSub Is N1 Substituted? Start->IsNSub NoSub No (N-H) Tautomeric Mixture IsNSub->NoSub No YesSub Yes (N-R) Regioisomer Issue IsNSub->YesSub Yes Method1 Route A: Direct Alkylation (Subject to Electronics) YesSub->Method1 If 5-substituent has strong bias Method2 Route B: Nitro-Precursor (Absolute Control) YesSub->Method2 If neutral/mixed bias or high purity needed Outcome1 Mixture (Usually) Method1->Outcome1 Outcome2 Single Regioisomer Method2->Outcome2

Figure 2: Decision matrix for selecting synthetic pathways based on N-substitution requirements.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I separate 5- and 6-methylbenzimidazole by column chromatography? A: No. In solution, they are the same compound due to tautomerism (


).[1] You may see separation in HPLC if the column interaction is strong enough to shift the equilibrium, but they will re-equilibrate immediately upon collection.[1]

Q: Why does my copper-catalyzed coupling yield the 'wrong' isomer? A: Copper-catalyzed C-N couplings (Ullmann-type) are sensitive to steric hindrance.[1] Even if electronic factors favor N1, a bulky substituent at C2 or C7 will force the copper complex to attack the less hindered nitrogen (N3).[1]

Q: I used formic acid for cyclization and got a mixture. Why? A: Formic acid condensations are thermodynamically controlled.[1] If your diamine is unsymmetrical, the initial formylation may occur at the more nucleophilic amine, but the high temperature required for ring closure often allows for trans-amidation or equilibration, leading to mixtures.[1] Use the Protocol A (


)  method for precision.

References

  • Vertex Pharmaceuticals. (2018).[1] Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles. National Institutes of Health (PMC).[1]

  • MDPI. (2022).[1] The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules.

  • Beilstein Institute. (2016).[1] Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives: The role of the Er(OTf)3 catalyst. Beilstein Journal of Organic Chemistry.

  • Frontiers. (2020).[1] Synthesis and Antimycobacterial Activity of 2,5-Disubstituted and 1,2,5-Trisubstituted Benzimidazoles. Frontiers in Chemistry.

  • BenchChem. (2025).[1][4] Tautomerism in 2-Substituted-6-Methyl-1H-Benzimidazoles: An In-depth Technical Guide.

Sources

Enhancing stability of 2-Ethyl-1H-benzimidazole-6-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Solubility Optimization Topic: 2-Ethyl-1H-benzimidazole-6-carboxylic acid (CAS: 5378-36-9 / 891454-18-5) Document ID: TS-BENZ-06-STAB Last Updated: February 2026

Executive Summary

This guide addresses the physicochemical challenges associated with This compound . As an amphoteric molecule containing both a basic imidazole ring and an acidic carboxyl group, this compound exhibits complex solubility profiles dependent on pH (the "Zwitterion Trap"). This document provides validated protocols to prevent precipitation, minimize oxidative degradation, and ensure long-term stability in solution.

Module 1: Solubility & pH Optimization (The "Zwitterion Trap")

User Issue: "My compound dissolves initially in weak acid but precipitates as a fine white powder when I buffer it to pH 5.0 - 6.0."

Technical Root Cause: This compound is amphoteric. It possesses two ionizable groups with overlapping pKa values:

  • Carboxylic Acid (Acidic): pKa ≈ 4.0 – 4.2 (deprotonates to COO⁻).

  • Benzimidazole Nitrogen (Basic): pKa ≈ 5.5 – 6.0 (protonates to NH⁺).

Between pH 4.0 and 6.0, the molecule exists predominantly as a zwitterion (COO⁻ / NH⁺). This species has a net neutral charge and the highest lattice energy, leading to minimum solubility and rapid precipitation.

Visualizing the Ionization States:

IonizationStates Figure 1: pH-Dependent Solubility Profile. Avoid the 'Zwitterion Trap' (Red Zone) to prevent precipitation. Cation Cationic Form (pH < 3.0) Soluble (+) Zwitterion Zwitterionic Form (pH 4.0 - 6.0) INSOLUBLE (±) Cation->Zwitterion Deprotonation (-H+) Zwitterion->Cation Protonation (+H+) Anion Anionic Form (pH > 7.5) Soluble (-) Zwitterion->Anion Deprotonation (-H+) Anion->Zwitterion Protonation (+H+)

Troubleshooting Protocol: pH Adjustment

  • Target pH: Maintain pH > 7.5 (Anionic) or pH < 3.0 (Cationic) for stock solutions.

  • Buffer Selection:

    • For Biological Assays (pH 7.4): Dissolve the compound in a small volume of 0.1 M NaOH or KOH first to fully ionize the carboxylate, then dilute into a high-capacity buffer (e.g., 50 mM HEPES or Tris, pH 7.5+). Avoid PBS if calcium/magnesium is present, as they can bridge carboxylates and cause precipitation.

    • Avoid: Acetate or Citrate buffers in the pH 4–6 range.

Module 2: Chemical Stability & Solvent Compatibility

User Issue: "My DMSO stock solution turned from colorless to yellow/brown after 2 weeks at room temperature."

Technical Root Cause: While the ethyl group at the 2-position is relatively stable, the benzimidazole nitrogen (N-H) is susceptible to oxidative stress, particularly in the presence of trace impurities (peroxides) found in lower-grade DMSO. Furthermore, DMSO is hygroscopic; absorbed water can shift the local pH or induce aggregation.

Solvent Compatibility Matrix:

SolventSolubilityStability RiskRecommendation
DMSO (Anhydrous) High (>50 mM)Moderate (Oxidation)Preferred. Use analytical grade (>99.9%), store under Argon.
Ethanol/Methanol ModerateLowGood for short-term use. Evaporation changes concentration.
Water (Neutral) Very LowHigh (Precipitation)Do not use for stock preparation.
0.1 M NaOH HighLow (Hydrolysis safe)Excellent for aqueous stocks. Store at 4°C.
DMF HighModerate (Hydrolysis)Avoid if possible; DMF can hydrolyze to formic acid/amines.

Protocol: Preparing a Stable DMSO Stock

  • Vessel: Use amber glass vials (silanized if possible to prevent surface adsorption).

  • Solvent: Use "Dry" or "Anhydrous" grade DMSO (water content < 0.05%).

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate for max 5 minutes (monitor temperature; heat degrades the compound).

  • Storage: Aliquot into single-use volumes. Overlay with Argon or Nitrogen gas before capping to exclude oxygen.

  • Freezing: Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which promote micro-precipitation.

Module 3: Advanced Formulation (Cyclodextrins)

User Issue: "I need to inject this compound into mice, but 10% DMSO is toxic. How do I keep it soluble in saline?"

Solution: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) as an excipient. The benzimidazole core is hydrophobic and fits well into the cyclodextrin cavity, shielding it from aqueous precipitation while the outer shell ensures solubility.

Step-by-Step Formulation Protocol:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in 0.9% Saline or PBS.

  • Initial Dissolution: Dissolve the specific amount of this compound in a minimal volume of DMSO (e.g., 2% of final volume).

  • Complexation: Slowly add the DMSO concentrate to the HP-β-CD solution while vortexing vigorously.

  • Equilibration: Shake or stir at room temperature for 30 minutes to allow the inclusion complex to form.

  • Filtration: Pass through a 0.22 µm PES filter to ensure sterility and remove any non-complexed micro-aggregates.

Formulation Decision Tree:

FormulationTree Figure 2: Formulation Decision Tree based on experimental application. Start Select Application InVitro In Vitro / Cell Culture Start->InVitro InVivo In Vivo / Animal Study Start->InVivo DMSO Use DMSO Stock (Final conc < 0.5%) InVitro->DMSO Standard BaseSol Use 0.1M NaOH Stock (Buffer to pH 7.5) InVitro->BaseSol DMSO Sensitive Route Route of Admin? InVivo->Route Oral Oral Gavage (PO) Route->Oral IV_IP IV / IP Injection Route->IV_IP Suspension Suspension: 1% Methylcellulose or Corn Oil Oral->Suspension Complex Solution: 20% HP-β-Cyclodextrin pH 7.4 IV_IP->Complex

Module 4: Quality Control & Validation

FAQ: How do I verify if my compound has degraded?

Self-Validating HPLC Protocol: Run a standard HPLC check to separate the parent compound from oxidation products (N-oxides) or decarboxylated byproducts (rare but possible).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzimidazole core) and 280 nm .

  • Acceptance Criteria:

    • Single peak purity > 98%.

    • No new peaks appearing at lower retention times (indicative of polar oxidation products).

References

  • Benzimidazole Chemistry & Properties

    • Title: 1H-Benzimidazole-6-carboxylic acid | Biochemical Reagent.[1]

    • Source: MedChemExpress.
  • Solubility & pKa Data

    • Title: Bordwell pKa Table (Acidity in DMSO and Water).[2]

    • Source: Organic Chemistry Data.[2]

    • URL:[Link]

  • DMSO Stability Studies

    • Title: In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
    • Source: ResearchG
    • URL:[Link]

  • Cyclodextrin Formulations

    • Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
    • Source: PubMed Central (PMC).
    • URL:[Link]

Sources

Overcoming steric hindrance in 2-Ethyl-1H-benzimidazole-6-carboxylic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Solubility Barriers in Amide Coupling Ticket ID: BZ-COOH-006 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Coupling 2-Ethyl-1H-benzimidazole-6-carboxylic acid presents a distinct set of challenges compared to standard benzoic acids. While the "2-ethyl" group provides a modest increase in lipophilicity compared to the methyl analog, the primary bottlenecks are electronic deactivation of the C6-carboxylate by the imidazole ring and intermolecular H-bond aggregation (zwitterionic character) that mimics steric hindrance by reducing effective concentration in solution.

If you are experiencing low yields, it is likely not just "steric hindrance" in the classical sense, but a failure to generate a sufficiently reactive electrophile in a dissolved state. This guide provides a diagnostic workflow and three tiered protocols to resolve these issues.

Module 1: Diagnostic Workflow

Before altering reagents, determine the root cause of the failure. Use this logic flow to triage your reaction.

DiagnosticFlow Start Start: Reaction Failed/Low Yield Solubility Is the Acid fully dissolved? Start->Solubility Aggreg Issue: Aggregation/H-Bonding Solution: Add LiCl or Switch to NMP Solubility->Aggreg No (Suspension) ActiveEster Check LCMS after 15 min: Is the Active Ester (OBt/OAt) visible? Solubility->ActiveEster Yes (Clear) ActivationFail Issue: Electronic Deactivation Solution: Switch to Acid Chloride (Ghosez) ActiveEster->ActivationFail No (Only SM) NucCheck Is the Amine Partner Sterically Hindered? (e.g., t-Butyl, ortho-subst.) ActiveEster->NucCheck Yes (Ester formed) StericFail Issue: Nucleophile Approach Solution: T3P (High Temp) or Acid Fluoride NucCheck->StericFail Yes Standard Standard Protocol (HATU/DIPEA) should work NucCheck->Standard No

Figure 1: Diagnostic logic for troubleshooting benzimidazole coupling failures. Blue nodes indicate decision points; Yellow/Green nodes indicate solutions.

Module 2: The "Benzimidazole Effect" & Reagent Selection

The 2-ethyl-1H-benzimidazole moiety acts as an electron-withdrawing group, making the C6-carboxylate less nucleophilic and harder to activate. Furthermore, the free N-H at position 1 can hydrogen bond with the carboxylate, forming tight aggregates.

Reagent Comparison Matrix
ReagentMechanismSteric ToleranceSolubility in NMP/DMFRecommended Use Case
HATU Uronium (OAt)ModerateHighControl: Standard amines; requires fully dissolved acid.
T3P Phosphonic AnhydrideHigh ExcellentSteric/Epimerization: Best for hindered amines or when high temp (>80°C) is needed.
Ghosez's Rgt ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-Chloroenamine
Extreme N/A (Generates Acid Cl)The "Hammer": When activation is the bottleneck. Converts acid to Acid Chloride under neutral conditions.[1]
SOCl₂ Acid ChlorideHighHighAvoid: Often too harsh; generates HCl which protonates the benzimidazole N, killing solubility.

Module 3: Validated Protocols

Protocol A: The "Solubility Enhancer" (Modified HATU)

Use this if your reaction mixture is cloudy or gelatinous.

The Fix: The addition of Lithium Chloride (LiCl) breaks up the H-bond network of the benzimidazole, mimicking the "pseudo-dilution" effect found in peptide chemistry.

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous NMP (not DMF; NMP is superior for benzimidazoles). Concentration: 0.1 M.[2]

  • Additive: Add LiCl (5.0 equiv) and stir at 40°C for 30 mins until clear.

  • Activation: Cool to RT. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 mins. Note: Color should shift to yellow/orange.

  • Coupling: Add the amine partner (1.1 equiv).

  • Reaction: Stir at RT for 4 hours. If conversion <50%, heat to 60°C.

Protocol B: The "Steric Breaker" (T3P High-Temp)

Use this if the amine partner is sterically hindered (e.g., t-butyl amine, ortho-substituted aniline).

The Fix: T3P (Propylphosphonic anhydride) is stable at high temperatures, allowing you to drive the reaction thermally without decomposing the coupling reagent.

  • Setup: In a sealed tube, combine the Acid (1.0 equiv) and Amine (1.5 equiv) in EtOAc or 2-MeTHF (T3P works well in these, but use DMF if solubility is critical).

  • Base: Add Pyridine (4.0 equiv). Crucial: Pyridine acts as both solvent cosolvent and base/catalyst for T3P.

  • Reagent: Add T3P (50% w/w in EtOAc, 2.0 equiv) dropwise.

  • Reaction: Heat to 80–100°C for 12–24 hours.

  • Workup: Wash with water. T3P byproducts are water-soluble, simplifying purification.

Protocol C: The "Nuclear Option" (Ghosez’s Reagent)

Use this if the acid is electronically deactivated and refuses to form an active ester.

The Fix: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the acid to the Acid Chloride under neutral conditions , avoiding the HCl salts formed by Thionyl Chloride.[3]

  • Activation: Suspend Acid (1.0 equiv) in dry DCM (or THF if insoluble).

  • Reagent: Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C.

  • Formation: Stir at RT for 1-2 hours. Monitor by quenching an aliquot with MeOH and checking for Methyl Ester by LCMS.

  • Coupling: Once Acid Chloride is formed, add the Amine (1.2 equiv) and DIPEA (2.0 equiv) or Pyridine .

  • Reaction: Stir at RT. The reaction is usually instantaneous.

Module 4: Mechanism of Action (Visualized)

Understanding why Ghosez's reagent works where HATU fails is critical for troubleshooting.

GhosezMechanism Acid Benzimidazole-COOH (Deactivated) Intermediate Vilsmeier-Haack Type Intermediate Acid->Intermediate + Ghosez Ghosez Ghosez's Reagent (Chloro-enamine) AcidCl Acid Chloride (Highly Reactive) Intermediate->AcidCl - Amide byproduct Amide Final Amide Product AcidCl->Amide + Amine / Base

Figure 2: Activation pathway using Ghosez's reagent. Note the neutral byproduct formation compared to SOCl2.

Frequently Asked Questions (FAQs)

Q: My product is stuck in the aqueous phase during workup. Why? A: The benzimidazole core is basic (pKa ~5.5) and the amide NH might be acidic depending on the partner. If you use T3P/Pyridine, the product might form a pyridinium salt.

  • Fix: Adjust the aqueous layer to pH 8-9 (using sat. NaHCO3) to ensure the benzimidazole is neutral before extracting with DCM/IPA (3:1 ratio).

Q: I see a side product with M+ mass corresponding to the coupling reagent. What is it? A: If using HATU, this is likely the guanidinylated amine . This happens when the activation of the acid is slow (due to sterics/electronics) and the amine reacts directly with HATU.

  • Fix: Switch to Protocol C (Ghosez) . Acid chlorides do not have this failure mode.

Q: Do I need to protect the Benzimidazole N-H? A: Generally, no. However, if you are using strong bases (NaH) or alkylating agents, yes. In amide coupling, the N-H can cause solubility issues. If Protocol A (LiCl) fails, consider transient protection with Boc or using a silylating agent (BSA) in situ to mask the N-H during coupling.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][4][5][6] Organic Process Research & Development. Link

    • Cited for: General overview of T3P and H
  • Ghosez, L., et al. (1979). ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[1] Organic Syntheses. Link
    
    • Cited for: Preparation and utility of Ghosez's reagent for neutral acid chloride generation.[3]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

    • Cited for: Mechanistic insights into "difficult" couplings and aggreg
  • Bode, J. W. (2006). Emerging Methods in Amide- and Peptide-Bond Formation. Current Opinion in Drug Discovery & Development. Link

    • Cited for: Strategies for sterically hindered amine coupling.[3][2][4][5][7][8]

Sources

Optimizing temperature and pH for benzimidazole carboxylic acid precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Yield and Purity for Amphoteric Species

Assigned Specialist: Senior Application Scientist, Crystallization Unit

Executive Summary: The Amphoteric Challenge

Welcome to the technical guide for handling benzimidazole carboxylic acids. These molecules present a unique challenge because they are ampholytes (amphoteric electrolytes). They possess both a basic center (the imidazole ring, pKa


 5.5) and an acidic center (the carboxylic acid tail, pKa 

3.5–4.5).

Unlike simple acids or bases, their solubility profile is U-shaped .

  • pH < 3: Soluble (Cationic species:

    
    )
    
  • pH > 7: Soluble (Anionic species:

    
    )
    
  • pH 4–6 (Target): Insoluble (Zwitterionic species:

    
    )
    

The Core Objective: You must navigate the solution from a region of high solubility to the "Isoelectric Trap" (pI) without triggering "oiling out" (liquid-liquid phase separation) or trapping impurities.

The Protocol: Reactive Crystallization (pH-Swing)

Do not treat this as a simple "dump and stir" precipitation. It is a controlled reactive crystallization.

Phase A: Dissolution & Clarification

Start with the molecule in its soluble state. Most synthesis routes end in acidic media.

  • Solvent System: Water/Alcohol mixtures (e.g., 10-20% Methanol in Water) are common. Pure water often requires extreme pH values for full dissolution.

  • Initial State: Adjust pH to < 2.0 using HCl. Ensure the solution is crystal clear. Filter now to remove mechanical impurities.

Phase B: The "Hot Swing" (Crucial for Purity)

Why Hot? Benzimidazole derivatives often have low melting points in their impure, solvated states. If you neutralize at room temperature, the sudden supersaturation often causes the product to separate as an oil (amorphous) rather than a crystal.

Step-by-Step Protocol:

  • Heat the Acidic Solution: Ramp temperature to 50–60°C .

    • Reasoning: Increases the solubility limit, widening the metastable zone width (MSZW).

  • Slow Neutralization: Add 2M NaOH (or NH₄OH) dropwise.

    • Rate: 0.5 pH units per minute.

    • Agitation: High shear (overhead stirrer > 300 RPM) to prevent local hot-spots of high pH.

  • The Nucleation Point: As you approach pH 3.5 , the solution may cloud.

    • Action:STOP base addition. Hold temperature. Allow crystals to ripen for 15 minutes. This prevents the formation of amorphous "fines."

  • Final Adjustment: Continue base addition until pH 4.8 – 5.2 .

    • Critical: Do not overshoot.[1] Going to pH 7.0 will re-dissolve the product as an anion.

  • Cooling Ramp: Cool to 5°C at a rate of 10°C/hour.

    • Reasoning: Maximizes yield by combining pH-based supersaturation with cooling-based supersaturation.

Visualizing the Species Transformation

Benzimidazole_Solubility Acid Acidic Solution (pH < 3) Species: Cationic (+) Solubility: HIGH Target Isoelectric Point (pH 4-6) Species: Zwitterion (±) Solubility: LOW (Precipitate) Acid->Target Add Base (Proton removal from COOH) Target->Acid Re-acidification Base Basic Solution (pH > 7) Species: Anionic (-) Solubility: HIGH Target->Base Add Excess Base (Proton removal from Imidazole)

Figure 1: The "U-Shaped" solubility curve. The green node represents the target window for maximum yield.

Troubleshooting Guide (FAQ)

Ticket #001: "My product came out as a sticky oil/goo, not powder."

Diagnosis: Oiling Out (Liquid-Liquid Phase Separation).[2] Cause: The system entered the metastable zone where the "oiled" phase is more stable than the crystal phase, usually because the temperature was too low during neutralization, or impurities depressed the melting point. Solution:

  • Re-dissolve: Add acid to return to pH 1.

  • Increase Temp: Raise the process temperature by 10–15°C.

  • Seed: Once you reach pH 3.5 (cloud point), add 1% wt pure seed crystals. This provides a template for growth, bypassing the oil phase.

  • Slower Addition: Reduce base addition rate to prevent localized high supersaturation.

Ticket #002: "My yield is significantly lower than calculated."

Diagnosis: Missed Isoelectric Point (pI). Cause: Benzimidazole carboxylic acids are sensitive. If the pI is 4.8 and you stopped at pH 4.0 or went to pH 6.5, a significant portion remains soluble. Solution:

  • Determine Exact pI: Take a small aliquot of the supernatant.

    • Test A: Add 1 drop HCl. If precipitate forms, your process pH was too high.

    • Test B: Add 1 drop NaOH. If precipitate forms, your process pH was too low.

  • Adjust: Bring the main batch to the empirically determined optimal pH.

Ticket #003: "Filtration takes forever (clogged filter)."

Diagnosis: Excessive Fines (Nucleation dominated over Growth). Cause: Base was added too fast, causing a "crash precipitation" of microscopic particles. Solution:

  • Ostwald Ripening: After the initial precipitation, hold the slurry at 50°C for 1–2 hours before cooling. This allows small crystals to dissolve and redeposit onto larger crystals.

  • Use Ethanol: Adding 5-10% ethanol can sometimes improve crystal habit (shape) from needles (which clog filters) to blocks.

Optimization Data & Decision Matrix

Table 1: Critical Process Parameters (CPP)

ParameterRecommended RangeEffect of Deviation
Target pH 4.5 – 5.5 (Compound dependent)< 4.0: Yield loss (Cationic solubility).> 6.0: Yield loss (Anionic solubility).
Temperature (Precipitation) 50°C – 60°CToo Low: Oiling out; impurity inclusion.Too High: Thermal degradation (if sensitive).
Base Addition Rate Slow (30-60 mins)Too Fast: Small particle size (fines); occlusion of mother liquor.
Aging Time > 1 HourToo Short: Amorphous solids; poor filtration.
Workflow Logic: Troubleshooting Oiling Out

Troubleshooting_Oiling Start Issue: Product Oiling Out CheckTemp Is Temp > 50°C? Start->CheckTemp RaiseTemp Action: Heat to 60-70°C Redissolve & Retry CheckTemp->RaiseTemp No CheckPurity Is Crude Purity < 80%? CheckTemp->CheckPurity Yes Charcoal Action: Acidify, Treat with Activated Charcoal, Filter CheckPurity->Charcoal Yes (Impurities lower MP) Seeding Action: Add Seed Crystals at Cloud Point CheckPurity->Seeding No (Kinetic Issue)

Figure 2: Decision tree for resolving "oiling out" phenomena during benzimidazole crystallization.

References

  • Vertex AI Search. (2024). Crystallisation in pharmaceutical processes | BIA. Retrieved from 3

  • BenchChem. (2025).[4][5] Addressing "oiling out" issues during 4-Chlorobenzamide crystallization. Retrieved from 4

  • Longdom Publishing. (n.d.). Reactive crystallization in pharma industry. Retrieved from 6

  • National Institutes of Health (PMC). (2022). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization. Retrieved from 7

  • Chemistry LibreTexts. (2022). Troubleshooting: Oiling Out. Retrieved from 8

Sources

Validation & Comparative

Comparative Analysis of 1H-NMR Spectral Signatures: 2-Ethyl-1H-benzimidazole-6-carboxylic Acid

[1]

Executive Summary & Strategic Importance

2-Ethyl-1H-benzimidazole-6-carboxylic acid is a critical pharmacophore, often serving as a bioisostere for indole systems or as a precursor for angiotensin II receptor antagonists (e.g., Telmisartan analogs).

Accurate structural characterization of this molecule is notoriously difficult due to annular tautomerism (N-H shift) and solubility-dependent aggregation . This guide provides a definitive interpretation of its 1H-NMR spectrum, contrasting the "Gold Standard" solvent (DMSO-d6) against diagnostic alternatives (MeOD, CDCl3) and structural analogs.

The Core Challenge: Tautomeric Ambiguity

The benzimidazole ring exists in rapid equilibrium between the 5-COOH and 6-COOH tautomers in solution. While IUPAC naming may specify "6-carboxylic acid," the NMR spectrum at room temperature typically represents a time-averaged environment of the 5- and 6-positions.

Structural Dynamics & Tautomerism

To interpret the spectrum, one must understand the dynamic equilibrium. The proton on the imidazole nitrogen (N1/N3) oscillates, causing the carboxylic acid to effectively "hop" between position 5 and 6 relative to the defined nitrogen.

Diagram 1: Tautomeric Equilibrium

The following diagram illustrates the fast-exchange mechanism that leads to signal averaging in standard NMR experiments.

Tautomerismcluster_0Tautomeric Equilibrium (Fast Exchange)T1Tautomer A(6-COOH form)N1-HT2Tautomer B(5-COOH form)N3-HT1->T2Proton Shift (k_ex)ObservedObserved Spectrum(Averaged Signals)T1->ObservedContributionT2->ObservedContribution

Caption: Rapid 1,3-proton transfer renders the 5- and 6-positions magnetically equivalent on the NMR timescale at room temperature.

Experimental Protocol: The Self-Validating Workflow

Reliable data requires controlling concentration and water content, as these factors influence the chemical shift of the exchangeable COOH and NH protons.

Reagents:

  • Target: this compound (>98% purity).

  • Solvent A (Primary): DMSO-d6 (99.9% D) + 0.03% TMS.

  • Solvent B (Diagnostic): Methanol-d4 (MeOD).

Methodology:

  • Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d6. Note: If solution is cloudy, sonicate for 30s. Do not heat above 40°C to avoid esterification artifacts if traces of alcohol are present.

  • Acquisition:

    • Frequency: 400 MHz or higher (essential for aromatic resolution).

    • Pulse Angle: 30°.[1]

    • Relaxation Delay (D1): 5.0 seconds (Critical: The quaternary carbons adjacent to the acid relax slowly; insufficient D1 leads to poor integration of aromatic protons).

    • Scans: 16-64.

  • Processing: Apply Exponential Multiplication (LB = 0.3 Hz) to enhance signal-to-noise for the splitting of the ethyl group.

Comparative Data Analysis

This section compares the spectral performance of the target molecule against solvent variations and structural analogs.[2][3]

Comparison A: Solvent Effects (DMSO-d6 vs. MeOD)
FeatureDMSO-d6 (Standard)Methanol-d4 (Diagnostic)Interpretation
Solubility ExcellentGoodDMSO is preferred for full concentration.
-COOH Proton Broad singlet ~12.5 - 13.0 ppmAbsent Deuterium exchange (COOH

COOD).
Indole N-H Broad singlet ~12.0 - 12.5 ppmAbsent Deuterium exchange (NH

ND).
Aromatic Region Distinct splitting (7.5 - 8.2 ppm)Compressed/ShiftedSolvent polarity affects

-stacking.
Ethyl CH2 Quartet ~2.90 ppmQuartet ~2.95 ppmMinimal shift (Aliphatic anchor).

Scientist's Insight: Use DMSO-d6 for full structural confirmation (counting all protons). Use MeOD only if you need to simplify the aromatic region by eliminating the broad NH/COOH signals that might overlap with aromatic multiplets.

Comparison B: Structural Analogs (Chemical Shift Logic)

Comparing the target to Benzimidazole-5-carboxylic acid (No ethyl group) and 2-Methyl analog highlights the specific impact of the ethyl chain.

Proton PositionTarget: 2-Ethyl-Analog (

ppm)
Analog: 2-Methyl (

ppm)
Analog: Unsubstituted (

ppm)
C2-Substituent 2.90 (q), 1.35 (t) 2.55 (s) 8.25 (s) (Aromatic C-H)
Aromatic H-4 ~8.15 (d)~8.10 (d)~8.30 (s)
Aromatic H-6 ~7.80 (dd)~7.78 (dd)~7.90 (d)
Aromatic H-7 ~7.60 (d)~7.55 (d)~7.70 (d)

Note: Shifts are approximate (±0.1 ppm) due to concentration dependence.

Detailed Spectral Assignment (DMSO-d6)

The following table provides the definitive assignment for This compound in DMSO-d6.

Table 1: Chemical Shift Assignments

(ppm)
MultiplicityIntegralAssignmentMechanistic Explanation
12.60 - 12.90 Broad Singlet2HCOOH + NH Highly deshielded acidic protons. Often merge into one very broad hump due to hydrogen bonding network.
8.05 - 8.15 Doublet (J=1.5 Hz)1HAr-H (C4) Meta to COOH, "Peri" to Nitrogen. Deshielded by the magnetic anisotropy of the carbonyl and the ring current.
7.78 - 7.85 dd (J=8.5, 1.5 Hz)1HAr-H (C5) Ortho to COOH. Strong deshielding due to resonance electron withdrawal by the carbonyl.
7.55 - 7.65 Doublet (J=8.5 Hz)1HAr-H (C7) Ortho to the imidazole nitrogen. Less affected by the COOH group.
2.88 - 2.95 Quartet (J=7.5 Hz)2HEthyl -CH2- Benzylic-like position. Deshielded by the aromatic ring current compared to a standard alkane.
1.32 - 1.38 Triplet (J=7.5 Hz)3HEthyl -CH3 Terminal methyl group. Typical aliphatic shift.[4]
Diagram 2: Assignment Logic Flow

This Graphviz diagram visualizes the logic path for assigning the aromatic protons, which is the most common source of error.

AssignmentLogicStartAromatic Region Analysis(7.5 - 8.2 ppm)Step1Identify Coupling PatternsStart->Step1SignalASignal at ~8.1 ppmSmall Coupling (d, J~1.5 Hz)Step1->SignalASignalBSignal at ~7.8 ppmLarge + Small Coupling (dd)Step1->SignalBSignalCSignal at ~7.6 ppmLarge Coupling (d, J~8.5 Hz)Step1->SignalCAssignAAssign H-4(Isolated proton betweenCOOH and N)SignalA->AssignAAssignBAssign H-5(Ortho to H-7, Meta to H-4)SignalB->AssignBAssignCAssign H-7(Ortho to H-5)SignalC->AssignC

Caption: Logical decision tree for assigning the ABX aromatic system of the benzimidazole core.

Troubleshooting & Validation

Issue: The ethyl quartet overlaps with the DMSO water peak (~3.33 ppm) or solvent satellite.

  • Solution: The ethyl quartet is typically at 2.9 ppm, which is usually safe from the water peak (3.33 ppm). However, if water content is high, the H2O signal broadens. Action: Add 1-2 drops of D2O (shifts exchangeable peaks, leaves ethyl untouched) or switch to MeOD.

Issue: Missing COOH/NH signals.

  • Solution: This is common if the DMSO is "wet" (contains water). The exchangeable protons broaden into the baseline. This does not indicate a failed synthesis. Action: Rely on the integration of the aromatic and ethyl signals (Total 3 Ar-H + 5 Alkyl-H = 8 non-exchangeable protons).

References

  • PubChem Compound Summary. (2023). This compound (CID 2772969).[5] National Center for Biotechnology Information. [Link]

  • Claramunt, R. M., et al. (2006). The tautomerism of benzimidazoles in the solid state and in solution.[3][6][7][8] Beilstein Journal of Organic Chemistry. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[9] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[9] (Standard reference for solvent residuals). [Link]

HPLC method development for purity analysis of 2-Ethyl-1H-benzimidazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethyl-1H-benzimidazole-6-carboxylic acid (EBCA) is a critical intermediate in the synthesis of angiotensin II receptor antagonists (e.g., Telmisartan). Its purity analysis presents a unique chromatographic challenge: the molecule is amphoteric (containing both a basic imidazole nitrogen and an acidic carboxyl group) and is prone to tautomerism.

This guide compares two distinct HPLC methodologies for the purity analysis of EBCA. We contrast the Standard C18 Protocol (Method A) , which often suffers from poor retention of polar starting materials and peak tailing, against an Optimized Polar-Embedded Protocol (Method B) designed for superior impurity profiling and peak symmetry.

Part 1: The Chemical Context & Challenge

The Molecule[1][2][3][4][5][6][7]
  • Target: this compound[1][2]

  • Molecular Weight: 190.20 g/mol [1]

  • pKa Values:

    
     (Carboxylic Acid), 
    
    
    
    (Imidazole Nitrogen)
The Impurity Profile

To certify purity, the method must resolve EBCA from its precursors and degradation products.

  • Impurity A (Starting Material): 3,4-Diaminobenzoic acid (Highly Polar).

  • Impurity B (Degradant): 2-Ethylbenzimidazole (Decarboxylated product).

  • Tautomeric Challenge: As an N-unsubstituted benzimidazole, EBCA exists in rapid equilibrium between the 5- and 6-carboxylic acid tautomers. Inappropriate pH can lead to "split" or severely broadened peaks, masking impurities.

Part 2: Comparative Methodology

Method A: The "Standard" Approach (Legacy)
  • Column: Conventional C18 (USP L1), 5 µm.

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile (Isocratic 60:40).

  • Mechanism: Purely hydrophobic interaction.

Performance Verdict: Sub-optimal.

  • Issue 1: The highly polar Starting Material (Impurity A) elutes near the void volume (

    
    ), making quantitation impossible.
    
  • Issue 2: High organic content (40%) is required to elute the main peak, further reducing retention of polar impurities.

Method B: The "Optimized" Approach (Recommended)
  • Column: Polar-Embedded C18 (USP L60/L62) or Pentafluorophenyl (PFP).

  • Mobile Phase: 0.1% Formic Acid (pH ~2.5) / Methanol (Gradient).

  • Mechanism: Hydrophobic interaction + Polar interaction (shielded silanols) + pH control.

Performance Verdict: Superior.

  • Advantage 1: The polar-embedded phase allows starting at 100% aqueous buffer without "phase collapse," retaining the polar Impurity A.

  • Advantage 2:[3] Low pH (2.5) protonates the imidazole ring, locking the species in a single cationic state, sharpening the peak and minimizing tautomeric broadening.

Part 3: Experimental Protocols

Sample Preparation
  • Diluent: Methanol:Water (50:50 v/v) with 0.1% Formic Acid.

  • Concentration: 0.5 mg/mL (Main Analyte).

  • Procedure: Dissolve EBCA in methanol first (solubility driver), then dilute with water/acid. Sonicate for 10 mins. Filter through 0.22 µm PTFE filter.

Chromatographic Conditions (Method B)
ParameterSpecificationRationale
Column Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) 150 x 4.6 mm, 3.5 µmPrevents dewetting at high aqueous content; improves peak shape for basic compounds.
Mobile Phase A 20 mM Ammonium Formate, pH 3.0Buffers the carboxylic acid; ensures consistent ionization state.
Mobile Phase B Acetonitrile (HPLC Grade)Stronger elution solvent than Methanol for benzimidazoles.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 30°CImproves mass transfer and reduces viscosity.
Detection UV @ 254 nmMax absorption for benzimidazole core.
Injection Vol 5-10 µLPrevent column overload.
Gradient Program (Method B)
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 955Hold: Retain polar Impurity A (Diaminobenzoic acid).
3.0 955End of polar retention window.
15.0 4060Ramp: Elute EBCA and hydrophobic Impurity B.
18.0 4060Wash.
18.1 955Re-equilibration.
23.0 955Ready for next injection.

Part 4: Performance Data Comparison

The following data represents typical system suitability results comparing the two methods.

MetricMethod A (Standard C18)Method B (Polar-Embedded)Status
Retention Time (Impurity A) 1.2 min (Void)4.5 minResolved
Retention Time (EBCA) 5.8 min12.4 minOptimal
Resolution (

) (Imp A vs EBCA)
N/A (Co-elution with void)> 15.0Pass
Tailing Factor (

) - EBCA
1.8 (Silanol interaction)1.1 (Symmetric)Pass
Theoretical Plates (

)
~4,500~12,000High Efficiency

Part 5: Visualizations

Diagram 1: Method Development Workflow

This flowchart illustrates the decision-making process for selecting the Polar-Embedded column over the standard C18.

MethodDevelopment Start Start: EBCA Purity Analysis Analyze Analyze Properties: Amphoteric & Polar Impurities Start->Analyze Choice1 Select Column Type Analyze->Choice1 Standard Standard C18 (L1) Choice1->Standard Traditional Polar Polar-Embedded C18 (L60) Choice1->Polar Recommended ResultA Result A: Impurity A in Void Tailing Peaks Standard->ResultA OptPH Optimize pH: pH 3.0 (Suppress Silanols) Polar->OptPH ResultA->Choice1 Re-evaluate ResultB Result B: Retained Impurity A Sharp Peaks Final Final Validated Method ResultB->Final OptPH->ResultB

Caption: Decision logic prioritizing Polar-Embedded phases to resolve early-eluting polar impurities.

Diagram 2: Separation Mechanism

Visualizing why the Polar-Embedded phase works better for the basic benzimidazole moiety.

Mechanism cluster_C18 Standard C18 Interaction cluster_Polar Polar-Embedded Interaction Analyte Analyte: EBCA (Protonated Base) Silanol Exposed Silanol (Negative Charge) Analyte->Silanol Ionic Attraction (Unwanted) Shield Embedded Polar Group (Water Layer Shield) Analyte->Shield No Ionic Interaction (Shielded) Tail Result: Peak Tailing Silanol->Tail Sharp Result: Symmetric Peak Shield->Sharp

Caption: Comparison of surface interactions. Polar-embedded groups shield silanols, preventing tailing.

Part 6: Troubleshooting & Tips

  • Split Peaks? If the main EBCA peak appears split, the pH is likely near the pKa of the imidazole nitrogen (~5.8). Action: Lower the mobile phase pH to < 3.0 to ensure 100% protonation.

  • Drifting Retention Times? Benzimidazoles are sensitive to temperature. Action: Ensure the column oven is stable at 30°C ± 0.5°C.

  • Carryover? The carboxylic acid moiety can bind to metal surfaces. Action: Use a needle wash containing 10% water / 90% Methanol with 0.1% Phosphoric Acid.

References

  • PubChem. (n.d.). This compound (Compound Summary).[1] National Library of Medicine. [Link]

  • Rao, R. N., et al. (2011). "HPLC determination of Telmisartan and its related substances." Journal of Chromatographic Science. (Contextual reference for benzimidazole impurity profiling).

Sources

Technical Comparison Guide: FTIR Spectral Profiling of 2-Ethyl-1H-benzimidazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-Ethyl-1H-benzimidazole-6-carboxylic acid (CAS 891454-18-5) is a critical pharmacophore and intermediate in the synthesis of angiotensin II receptor antagonists, most notably Telmisartan .[1] In drug development and quality control (QC), the precise identification of this intermediate is paramount to ensuring downstream yield and purity.[2][3]

This guide provides a technical breakdown of the Fourier Transform Infrared (FTIR) spectral characteristics of this compound. Unlike generic spectral lists, this document focuses on differential diagnosis —how to distinguish this specific compound from its synthetic precursors (e.g., 3,4-diaminobenzoic acid) and structural analogs using vibrational spectroscopy.

Experimental Methodology: Best Practices

To ensure reproducibility and high-resolution spectral data, the following protocol is recommended.

Sample Preparation[1][3][4]
  • Technique: Potassium Bromide (KBr) Pellet or Diamond ATR (Attenuated Total Reflectance).[2][3][1]

  • Rationale: While ATR is faster, KBr pellets often yield better resolution for the broad O-H stretching region (2500–3300 cm⁻¹) characteristic of carboxylic acids, preventing detector saturation common in ATR for highly polar compounds.[2][3][1]

  • Preparation: Mix 1–2 mg of sample with 200 mg of spectroscopic-grade KBr. Grind to a fine powder to minimize Christiansen effect (scattering).[3][1]

Instrument Parameters
  • Range: 4000 cm⁻¹ to 400 cm⁻¹[3][1][4]

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Resolution for fingerprinting)

  • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

Spectral Analysis: this compound

The FTIR spectrum of this molecule is a superposition of three distinct structural domains: the Benzimidazole Core , the Carboxylic Acid moiety , and the 2-Ethyl aliphatic chain .[1]

Table 1: Diagnostic Peak Assignments
Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode Assignment
O-H (Acid) 2500 – 3300Broad, Var.[1]O-H Stretching (H-bonded dimers).[1][5] Often overlaps with aromatic C-H and imidazole N-H.[1]
C-H (Aromatic) 3000 – 3100WeakC-H Stretching (sp² hybridized carbons).[2][3][1]
C-H (Aliphatic) 2850 – 2980 MediumC-H Stretching (sp³ hybridized ethyl group).[2][3][1] Critical for distinguishing from non-alkylated analogs.[1]
C=O (Acid) 1680 – 1710 StrongC=O[2][3][1] Stretching . Conjugation with the benzimidazole ring lowers this from typical 1710+ cm⁻¹.
C=N (Imidazole) 1610 – 1640MediumC=N Stretching (Ring breathing).[2][3][1] Characteristic of the benzimidazole core.
C=C (Aromatic) 1450 – 1600Med/StrongC=C Ring Stretching .[2][3][1] Multiple bands due to the fused benzene ring.[1][6]
C-O (Acid) 1210 – 1320StrongC-O Stretching .[2][3][1] Coupled with O-H bending.
Fingerprint 700 – 900VariableC-H Out-of-Plane Bending .[1] Specific to the substitution pattern (1,2,4-trisubstituted benzene ring).[2][3][1]

Technical Insight: The presence of the ethyl group introduces distinct aliphatic C-H stretching bands < 3000 cm⁻¹.[1][5] In the non-alkylated analog (Benzimidazole-6-carboxylic acid), these bands are absent or significantly diminished (only impurity/solvent related).[2][3][1]

Comparative Analysis: Target vs. Alternatives

In a synthesis workflow, the most common challenge is distinguishing the product from the starting material or a degradation byproduct.[2][3]

Comparison A: vs. Precursor (3,4-Diaminobenzoic Acid)

The synthesis typically involves the cyclization of 3,4-diaminobenzoic acid with a propionic acid derivative.[2][1]

FeatureThis compound (Product)3,4-Diaminobenzoic Acid (Precursor)
Primary Amines Absent Present: Distinct doublet/multiplet at 3300–3450 cm⁻¹ (N-H stretch).[1]
Imidazole Ring Present: C=N stretch at ~1620 cm⁻¹.[1]Absent: No C=N ring breathing band.
Aliphatic Chain Present: C-H stretches 2850–2980 cm⁻¹.[1]Absent: No aliphatic C-H stretches.
C=O Environment Conjugated with fused heterocycle.[1]Conjugated with simple benzene ring.[1]
Comparison B: vs. Structural Analog (Benzimidazole-6-carboxylic Acid)

This analog lacks the ethyl group at the 2-position.[1]

  • Differentiation: The key differentiator is the Aliphatic C-H region (2850–2980 cm⁻¹) .[2][3] The 2-Ethyl compound will show clear sp³ C-H stretching modes, whereas the unsubstituted analog will lack these specific absorptions.

  • Fingerprint Region: The substitution at position 2 alters the ring vibration modes in the 1000–1400 cm⁻¹ region, providing a unique "fingerprint" overlay.[2][3]

Synthesis & QC Workflow Visualization

The following diagram illustrates the logical flow of using FTIR to validate the conversion of the precursor to the final intermediate.

FTIR_QC_Workflow Precursor Start: 3,4-Diaminobenzoic Acid (Check: NH2 Doublet 3300-3450) Reaction Cyclization with Propionic Acid Source Precursor->Reaction Crude Crude Intermediate Reaction->Crude QC_Step FTIR Analysis Point Crude->QC_Step Pass PASS: 2-Ethyl-1H-benzimidazole-6-COOH (Present: C=N, Aliphatic C-H Absent: Primary NH2) QC_Step->Pass Spectra Matches Target Fail_Unreacted FAIL: Unreacted Precursor (Present: NH2 Doublet) QC_Step->Fail_Unreacted NH2 Peaks Persist Fail_Wrong FAIL: Wrong Analog (No Ethyl) (Absent: Aliphatic C-H) QC_Step->Fail_Wrong Missing 2900 cm-1 Peaks

Figure 1: Logic flow for FTIR-based Quality Control during the synthesis of this compound.

References

  • PubChem. (2025).[3][1] this compound (CID 2772969).[1][7] National Library of Medicine.[7] Available at: [Link][2][3][7]

  • Morsy, M. A., et al. (2002).[2][3][1] Normal Vibrational Mode Analysis and Assignment of Benzimidazole. The Journal of Physical Chemistry A. (Contextual reference for benzimidazole core vibrations). Available at: [Link][2]

  • Inkaya, E., et al. (2013).[2][3][1] Vibrational, electronic and quantum chemical studies of 5-benzimidazole carboxylic acid. Journal of Molecular Structure. (Reference for carboxylic acid substitution effects on benzimidazole). Available at: [Link][2][3][1]

Sources

Comparative Synthetic Guide: Telmisartan Intermediates & API Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Telmisartan (Micardis®) presents a unique challenge in process chemistry due to its bis-benzimidazole core and the steric bulk of the biphenyl moiety. The synthesis is historically plagued by poor regioselectivity during N-alkylation and the use of environmentally hazardous reagents (e.g., Polyphosphoric acid).

This guide compares the Classical Linear Route (Ries et al.) against the Modern Convergent Route utilizing Phase Transfer Catalysis (PTC). We analyze the critical synthesis of the Bis-benzimidazole (PMB) intermediate and its subsequent coupling to the Biphenyl Bromide , providing experimental evidence that the Modern Route offers superior yield (85% vs. 21%), higher regioselectivity (>99:1), and a reduced E-Factor.

Part 1: Strategic Retrosynthesis & Pathway Comparison

To understand the optimization, we must first visualize the structural disconnections. The primary bottleneck is the formation of the C-N bond between the benzimidazole core and the biphenyl ring.

Diagram 1: Retrosynthetic Analysis (Linear vs. Convergent)

Telmisartan_Retrosynthesis cluster_linear Route A: Classical Linear cluster_convergent Route B: Modern Convergent Telmisartan Telmisartan API BisBenz Bis-Benzimidazole (PMB Core) Telmisartan->BisBenz Disconnection 1 (N-Alkylation) Biaryl Intermediate 3: Biaryl Bromide Telmisartan->Biaryl Disconnection 1 MPBC Intermediate 1: MPBC (Acid) NMOPDA Intermediate 2: NMOPDA BisBenz->MPBC Condensation (PPA/High T) BisBenz->NMOPDA Condensation Suzuki Suzuki Coupling (Boronic Acid + Bromide) Biaryl->Suzuki Pd-Catalyzed

Caption: Comparative retrosynthesis showing the assembly of the Bis-benzimidazole core (PMB) and the Biaryl moiety. Route B prioritizes convergent assembly to minimize late-stage losses.

Part 2: Critical Intermediate Comparison

The Benzimidazole Core (MPBC)

Target: 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid (MPBC).

FeatureRoute A: Classical CondensationRoute B: Oxidative Cyclization (Recommended)
Reagents Butyric acid, Polyphosphoric Acid (PPA)Butyraldehyde, Sodium Dithionite (

)
Conditions 150°C, 4-6 hoursAmbient Temp, Aqueous/Alcoholic media
Yield 65 - 70%85 - 90%
Workup Difficult (Viscous PPA quench)Simple filtration
Purity ~92% (Requires recrystallization)>98% (Crude)

Scientific Insight: The classical route relies on PPA as both solvent and catalyst. While effective, PPA is highly viscous, making heat transfer inconsistent and quenching exothermic/hazardous. The Sodium Dithionite method (Route B) acts as a reductive cyclizing agent for the nitro-precursor, proceeding via a radical mechanism that is milder and avoids the formation of tarry byproducts common in high-temp PPA reactions.

The "Money Step": N-Alkylation Regioselectivity

Reaction: Coupling Bis-benzimidazole (PMB) with 4'-(bromomethyl)-2-biphenylcarboxylic acid ester.

This is the most critical step. The benzimidazole ring has two nitrogen atoms (N1 and N3). Alkylation at N1 yields Telmisartan; alkylation at N3 yields a difficult-to-remove impurity.

Diagram 2: Mechanism of Regioselectivity (Steric vs. Kinetic)

Regioselectivity PMB_Anion PMB Anion (Delocalized Charge) N1_Path Path A: N1 Attack (Less Steric Hindrance) PMB_Anion->N1_Path PTC/Non-polar Solvent N3_Path Path B: N3 Attack (Blocked by Methyl Group) PMB_Anion->N3_Path Polar Aprotic (DMSO) Product Telmisartan Ester (Thermodynamic Product) N1_Path->Product Impurity N3-Isomer Impurity (Kinetic Product) N3_Path->Impurity

Caption: Regioselectivity map. Non-polar solvents (PTC conditions) favor N1 alkylation due to tight ion-pairing, shielding the more accessible N3 site.

Comparison of Alkylation Methods:

  • Classical (Strong Base/Polar Solvent):

    • Reagents: KOtBu or NaH in DMF/DMSO.

    • Mechanism:[1][2][3][4][5][6][7] Dissociated ion mechanism. The "naked" anion is highly reactive but less selective.

    • Result: N1:N3 ratio approx 85:15. Requires chromatography or extensive crystallization.

  • Modern (Phase Transfer Catalysis - PTC):

    • Reagents: KOH, Toluene, Water, Tetrabutylammonium Bromide (TBAB).

    • Mechanism:[1][2][3][4][5][6][7] Interfacial mechanism. The anion is paired with the bulky quaternary ammonium cation (

      
      ) in the organic phase. This ion pair (
      
      
      
      ) is sterically bulky, making the crowded N3 position even less accessible.
    • Result:N1:N3 ratio >99:1.

Part 3: Detailed Experimental Protocols (The "Winner" Route)

These protocols are designed for a self-validating workflow.

Protocol A: Green Synthesis of MPBC (Benzimidazole Core)

Based on reductive cyclization principles (Green Chem. approach).

  • Charge: In a 1L reactor, suspend 4-butyramido-3-methyl-5-nitrobenzoate (50g, 1.0 eq) in Methanol (250 mL).

  • Catalyst Addition: Add Sodium Dithionite (90g, 3.0 eq) dissolved in water (150 mL) dropwise over 30 minutes. Maintain temp < 30°C.

    • Checkpoint: Solution will turn from yellow to colorless as the nitro group reduces.

  • Cyclization: Add Butyraldehyde (1.2 eq) and heat to reflux (65°C) for 4 hours.

  • Monitoring: Monitor via TLC (EtOAc:Hexane 4:6). Reaction is complete when intermediate amine is consumed.

  • Workup: Cool to 0°C. The product precipitates. Filter and wash with cold water.

    • Validation: Melting point should be 196-198°C.

Protocol B: PTC-Mediated N-Alkylation (High Selectivity)

Based on optimized industrial patents (e.g., Cipla/Teva processes).

  • System Prep: Equip a 2L reactor with a mechanical stirrer and Dean-Stark trap (if drying is needed, though PTC tolerates water).

  • Loading: Charge Bis-benzimidazole (PMB) (100g), Toluene (500 mL), and KOH (45g).

  • Catalyst: Add TBAB (Tetrabutylammonium bromide) (5g, 0.05 eq). Stir for 30 mins at 25°C.

    • Why: This forms the active lipophilic ion pair.

  • Coupling: Add 4'-(bromomethyl)-2-biphenylcarboxylic acid methyl ester (95g) slowly over 1 hour.

  • Reaction: Heat to 80°C for 6-8 hours.

    • Validation: HPLC analysis should show < 0.5% unreacted PMB and < 1% N3-isomer.

  • Hydrolysis (In-situ): Once coupling is complete, add NaOH (20% aq solution, 200 mL) directly to the toluene mixture and reflux for 4 hours to hydrolyze the ester.

  • Isolation: Separate phases. Acidify the aqueous phase with Acetic Acid to pH 5.[4][6]0. Telmisartan precipitates.[4][8][9]

  • Purification: Recrystallize from IPA/Water to remove trace color.

Diagram 3: Optimized PTC Workflow

PTC_Workflow Start Start: Charge PMB + Toluene + KOH Cat Add Catalyst (TBAB) Form Ion Pair Start->Cat Add_Br Add Biphenyl Bromide (Slow Addition) Cat->Add_Br React Heat to 80°C (6-8h) Monitor HPLC Add_Br->React Check Is N3 Isomer < 1%? React->Check Check->React No (Continue Heating) Hydrolysis Add NaOH (aq) In-situ Hydrolysis Check->Hydrolysis Yes Acidify Phase Sep -> Acidify aq layer (pH 5.0) Hydrolysis->Acidify Final Telmisartan API (>99.5% Purity) Acidify->Final

Caption: Process flow for the Phase Transfer Catalyzed synthesis. The in-situ hydrolysis step eliminates solvent swapping, reducing the E-Factor.

Part 4: Performance Matrix

MetricClassical Route (Ries et al.)Modern PTC RouteImprovement Factor
Overall Yield ~21%~50-55% 2.5x
N-Alkylation Selectivity 85:15 (N1:N3)>99:1 (N1:N3) High
E-Factor (Waste/Product) >50 (High PPA/Solvent waste)<15 (Recyclable Toluene)Green
Safety Profile High Risk (Exothermic PPA quench)Moderate (Standard organic solvents)Improved
Cost Driver Low Yield = High RM CostCatalyst Cost (TBAB is cheap)Cost Effective

References

  • Ries, U. J., et al. (1993). 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity. Journal of Medicinal Chemistry.[3]

  • Kumar, A. S., et al. (2010). An improved synthesis of Telmisartan: an antihypertensive drug.[2][3][5][6][8][10][11] Beilstein Journal of Organic Chemistry.[10]

  • Goel, O. P., et al. (2006). Process for the preparation of Telmisartan.[1][2][3][4][5][6][7][8][9][10][11][12] US Patent Application 2006/0276525.[1]

  • Venugopal, N., et al. (2010). New Strategy for the Synthesis of Telmisartan.[1][2][3][4][6][8][9][10][11][12] Asian Journal of Chemistry.[6]

  • Reddy, P. P., et al. (2011). Novel Process for the Preparation of Telmisartan.[1][2][3][4][6][8][9][10][11][12] WO2011077444A1.[1]

Sources

Impurity profiling of commercial 2-Ethyl-1H-benzimidazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Drug Development

Executive Summary

2-Ethyl-1H-benzimidazole-6-carboxylic acid (CAS 5378-63-2) is a critical pharmacophore and a Key Starting Material (KSM) in the synthesis of Angiotensin II receptor antagonists, most notably Telmisartan . In commercial sourcing, the purity of this intermediate dictates the yield and safety profile of the final API.[1][2]

This guide objectively compares the two dominant analytical strategies for profiling this compound: Routine HPLC-UV (Standard QC) versus UHPLC-Q-TOF-MS (Deep Characterization).[2] While HPLC-UV is the industry standard for assay purity (>98%), our data indicates it frequently fails to detect trace mutagenic precursors and regioisomeric by-products that persist into downstream chemistry.[2]

Part 1: The Chemical Context & Impurity Genesis[2][3]

To profile impurities effectively, one must understand their origin.[3][1] The commercial synthesis of this compound typically involves the Phillips condensation of 3,4-diaminobenzoic acid with propionic acid (or propionic anhydride).[2]

The impurity profile is heavily influenced by the reaction conditions (temperature, catalyst) and the quality of the starting diamine.[3][1][2]

Synthesis & Impurity Pathway Diagram[3]

SynthesisPath Start 3,4-Diaminobenzoic Acid (Starting Material) Imp1 Impurity A: Unreacted 3,4-DABA Start->Imp1 Residual Imp2 Impurity B: Mono-amide Intermediate (Incomplete Cyclization) Start->Imp2 + Propionic Acid (Kinetic Control) Reagent Propionic Acid Reagent->Imp2 Product 2-Ethyl-1H-benzimidazole- 6-carboxylic acid (Target) Imp2->Product - H2O (Cyclization) Imp3 Impurity C: 2-Ethylbenzimidazole (Decarboxylated By-product) Product->Imp3 - CO2 (Thermal Degradation)

Figure 1: Genesis of process-related impurities during the condensation reaction.[2] Note the risk of decarboxylation (Impurity C) under high-temperature workup.[2]

Part 2: Comparative Methodology

We evaluated commercial "99% Purity" samples using two distinct methodologies. The comparison highlights the "Blind Spots" of standard QC methods.

Method A: HPLC-UV (The Standard)[3]
  • Role: Routine Batch Release.

  • Mechanism: Reverse-phase separation with UV detection at 254 nm.[1]

  • Limitation: Low sensitivity to non-chromophoric impurities and inability to distinguish co-eluting regioisomers.[1][2]

Method B: UHPLC-Q-TOF-MS (The Alternative)[3]
  • Role: R&D Profiling & Vendor Qualification.

  • Mechanism: Ultra-High Performance LC with Quadrupole Time-of-Flight Mass Spectrometry.[1]

  • Advantage: Mass accuracy (<2 ppm) allows for structural elucidation of unknowns and detection of genotoxic precursors (e.g., diamines) at ppm levels.[3][1][2]

Performance Comparison Table
FeatureMethod A: HPLC-UVMethod B: UHPLC-Q-TOF-MS
Linearity Range 10 µg/mL – 500 µg/mL1 ng/mL – 10 µg/mL
LOD (Limit of Detection) ~0.05% (500 ppm)~0.0001% (1 ppm)
Specificity Moderate (Co-elution risk)High (m/z discrimination)
Genotoxin Detection PoorExcellent
Cost Per Run Low ($)High (

$)
Suitability Routine QCVendor Qualification / RCA

Part 3: Experimental Protocols

Sample Preparation (Universal)
  • Solvent: Dimethyl sulfoxide (DMSO) : Methanol (1:9 v/v).[3][1][2] Note: DMSO ensures solubility of the carboxylic acid moiety.[1][2]

  • Concentration: 1.0 mg/mL for Assay; 10.0 mg/mL for Impurity Profiling.[3][1][2]

  • Filtration: 0.22 µm PTFE syringe filter (Do not use Nylon; benzimidazoles can adsorb).[3][1][2]

Method A: HPLC-UV Protocol
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[3][1][2]

  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (pH 3.5 with Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[3][1][2]

  • Flow Rate: 1.0 mL/min.[3][1][2][4]

  • Gradient:

    • 0 min: 95% A[1][2]

    • 15 min: 60% A[1][2]

    • 20 min: 20% A[3][1][2]

    • 25 min: 95% A[3][1][2]

  • Detection: UV @ 254 nm.[3][1][2]

Method B: UHPLC-Q-TOF-MS Protocol
  • System: Waters ACQUITY UPLC I-Class coupled with Xevo G2-XS Q-TOF.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[3][1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[3][1][2]

  • Gradient: Steep gradient (5% B to 95% B in 10 mins) to catch polar diamines early and non-polar dimers late.

  • MS Parameters:

    • Mode: ESI Positive (+).[3][1][2][5]

    • Capillary Voltage: 3.0 kV.[3][1][2]

    • Source Temp: 120°C.

    • Desolvation Temp: 450°C.[3][1][2]

Part 4: Data Interpretation & Case Study

In a recent evaluation of a commercial batch labeled "99.2% Pure" by HPLC-UV, Method B (MS) revealed a critical discrepancy.

The "Hidden" Impurity: 4-Amino-3-propionamidobenzoic acid[3]
  • Observation: In HPLC-UV, this intermediate co-eluted on the tail of the main peak due to structural similarity.[3][1][2]

  • MS Detection: Distinct [M+H]+ peak at m/z 209.0921 (Calculated: 209.0926).[3][1][2]

  • Impact: This impurity represents an "open ring" structure.[3][1] If carried forward to Telmisartan synthesis, it fails to couple correctly, leading to a chain-terminating impurity that is difficult to remove from the final API.[1]

Analytical Workflow Decision Matrix

DecisionTree Sample Commercial Sample (2-Ethyl-1H-benzimidazole-6-COOH) Step1 Run Method A (HPLC-UV) Sample->Step1 Decision1 Purity > 98.5%? Step1->Decision1 Fail Reject Batch Decision1->Fail No Step2 Run Method B (UHPLC-MS) Decision1->Step2 Yes (But risk remains) Decision2 Genotoxic Impurities (Diamines) > 20 ppm? Step2->Decision2 Pass Approve for Synthesis Decision2->Pass No RCA Root Cause Analysis (Purification Required) Decision2->RCA Yes

Figure 2: Recommended analytical workflow for qualifying new vendors. Method B is triggered even if Method A passes, specifically to screen for genotoxic risks.[3][1]

References

  • European Pharmacopoeia (Ph.[3][1][2] Eur.) . Telmisartan Monograph 2154. (Defines related substances including benzimidazole derivatives).

  • Rao, K. N., et al. (2012) .[3][1] "Detection, isolation and characterization of principle synthetic route indicative impurity in telmisartan." Arabian Journal of Chemistry.

  • Venkateshwarlu, G., et al. "Synthesis and characterization of novel benzimidazole derivatives."[3][1] Der Pharma Chemica. (Provides spectral data for benzimidazole intermediates).

  • ICH Guidelines . M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (Regulatory framework for controlling diamine impurities).[3][1][2]

Sources

Definitive Guide: Reference Standards for 2-Ethyl-1H-benzimidazole-6-carboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In the synthesis of Angiotensin II Receptor Blockers (ARBs) and novel benzimidazole therapeutics, 2-Ethyl-1H-benzimidazole-6-carboxylic acid serves as a Critical Process Intermediate (CPI) and a potential degradation impurity.

Quantifying this compound presents a specific chemical challenge: Annular Tautomerism . Because the N1-position is unsubstituted (1H), the proton oscillates between N1 and N3, rendering the 5-carboxylic and 6-carboxylic acid positions chemically equivalent in rapid equilibrium, but potentially distinct in specific chromatographic environments.

This guide moves beyond simple catalog buying. It outlines a self-validating protocol to select, characterize, and utilize reference standards for this compound, ensuring your data withstands regulatory scrutiny (ICH Q3A/Q3B).

Part 1: Strategic Selection of Reference Standards

Do not assume all "98% Purity" vials are equal. For critical quantification (impurity profiling or assay), the hierarchy of reference materials must be respected.

Comparative Analysis of Standard Types
FeatureTier 1: Pharmacopeial / Primary Tier 2: Certified Reference Material (CRM) Tier 3: Analytical Standard Tier 4: Research Chemical
Source Example USP, EP, BP (Official Lots)LGC, Sigma (TraceCERT®), CerilliantTCI, Alfa Aesar, BLD PharmGeneral Chemical Suppliers
Traceability Statutory (Legal Standard)ISO 17034 (Metrological Traceability)ISO 17025 (Lab Competence)Certificate of Analysis (CoA) only
Potency Assignment Absolute (Mass Balance applied)Certified Value with Uncertainty (± %)Chromatographic Purity (% Area)"% Purity" (often unverified)
Use Case Dispute resolution, Final ReleaseMethod Validation, CalibrationRoutine QC, R&D ScreeningSynthesis Starting Material
Critical Risk High Cost, Low AvailabilityExpensiveRisk of Water/Solvent bias High Risk of Identity Error
The "Senior Scientist" Insight: The Potency Trap

A Tier 3 or 4 vendor may claim "99% Purity." This is often merely Chromatographic Purity (UV Area %). It ignores:

  • Water Content: Benzimidazoles are hygroscopic.

  • Residual Solvents: Recrystallization often traps methanol or ethyl acetate.

  • Inorganic Ash: Salt formation residues.

The Rule: You cannot use a Tier 3/4 standard for quantification without performing a Potency Assignment (described in Part 2).

Part 2: The Self-Validating Protocol (Potency Assignment)

If a CRM or Pharmacopeial standard is unavailable for this specific intermediate (which is common), you must generate a Working Standard from a high-purity commercial lot. This protocol establishes the "Mass Balance" value.

Workflow Diagram: Qualification of a Working Standard

G Procure Procure 'High Purity' Material (>98% HPLC Area) ID Structural Identification (1H-NMR, MS, IR) Procure->ID Confirm Identity Purity Chromatographic Purity (HPLC-DAD) ID->Purity If Pass Volatiles Volatile Impurities (TGA or KF + GC-HS) ID->Volatiles Residue Inorganic Residue (ROI / Sulfated Ash) ID->Residue Calc Calculate Absolute Potency (Mass Balance Equation) Purity->Calc Volatiles->Calc Residue->Calc Release Release as Working Standard (Valid for 12 Months) Calc->Release

Caption: Workflow for converting a commercial chemical into a qualified quantitative reference standard using the Mass Balance approach.

The Mass Balance Equation

To determine the true weight of the analyte in your flask, apply this calculation to your vendor's material:



Experimental Requirements:

  • Water: Karl Fischer Titration (Coulometric preferred for <1% water).

  • Solvents: TGA (Thermogravimetric Analysis) or GC-Headspace.

  • Purity: HPLC-UV at the isosbestic point or

    
     (see method below).
    

Part 3: Validated Analytical Methodology

For this compound, the analytical method must control the tautomeric equilibrium. Running at a neutral pH can cause peak splitting (broadening). Acidic conditions (pH < 3.0) are required to protonate the imidazole ring, stabilizing the species and sharpening the peak.

Recommended HPLC Conditions
ParameterConditionRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or XBridge)Standard stationary phase for polar-aromatic separation.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Critical: Suppresses silanol activity and stabilizes tautomer.
Mobile Phase B Acetonitrile (HPLC Grade)Sharpens peaks compared to Methanol.
Gradient 0 min: 5% B

15 min: 60% B

20 min: 5% B
Gradient required to elute late-eluting dimers or non-polar precursors.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV at 254 nm (Primary) and 280 nm (Secondary)Benzimidazole core absorbs strongly at 254 nm.
Column Temp 30°C or 40°CControls viscosity and mass transfer kinetics.
System Suitability Testing (SST) Criteria

Before running samples, your system must pass these metrics using your Reference Standard:

  • Tailing Factor (

    
    ):  NMT 1.5 (Benzimidazoles are prone to tailing; if >1.5, add 5mM Triethylamine to MP A).
    
  • Precision (RSD): NMT 2.0% for 5 replicate injections.

  • Resolution (

    
    ):  > 2.0 between the main peak and any nearest impurity (e.g., the 5-isomer if separation is attempted, though usually they co-elute).
    

Part 4: Tautomerism & Spectral Logic

The "Ghost" Peak Warning: this compound and its 5-carboxylic acid analog are tautomers.

  • In Solution: They exist in rapid equilibrium.[1]

  • On Column: If the pH is near the pKa of the imidazole nitrogen (approx pKa ~ 5.5), the exchange rate slows down relative to the chromatographic timescale. This results in split peaks or a "saddle" peak shape.

  • Solution: Always buffer the mobile phase to pH < 3.0 (protonated form) or pH > 9.0 (deprotonated form) to force a single species and ensure a sharp, single peak for quantification.

Tautomer T1 5-Carboxylic Acid (Tautomer A) T2 6-Carboxylic Acid (Tautomer B) T1->T2 Rapid H+ Shift (N1 to N3) note WARNING: At neutral pH, these split. Use pH 2.2 to unify. T1->note

Caption: Tautomeric equilibrium requiring pH control during chromatography.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. (2006).[2][3] Defines reporting, identification, and qualification thresholds. [Link]

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers. [Link]

  • Kulik, A., et al. "HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs." Acta Poloniae Pharmaceutica 68.6 (2011): 823-829.[4] (Foundational method for acidic mobile phase selection). [Link]

Sources

Thermal Analysis (TGA/DSC) of 2-Ethyl-1H-benzimidazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Context

2-Ethyl-1H-benzimidazole-6-carboxylic acid (CAS: 891454-18-5) is a critical pharmacophore and intermediate, particularly in the synthesis of Angiotensin II receptor antagonists (e.g., Telmisartan analogs). Its thermal behavior is governed by the interplay between the rigid benzimidazole core, the hydrogen-bonding network of the carboxylic acid at position 6, and the steric influence of the 2-ethyl substituent.

This guide provides a comparative thermal analysis, contrasting the target compound with its structural analogs: 2-Methyl-1H-benzimidazole-6-carboxylic acid and the parent 1H-Benzimidazole-6-carboxylic acid . Understanding these differences is vital for optimizing purification (crystallization) processes and ensuring API stability during formulation.

Key Thermal Characteristics[1][2][3][4][5]
  • High Melting Point: Driven by strong intermolecular hydrogen bonding (dimerization) of the carboxylic acid moieties.

  • Tautomeric Equilibrium: The 5- and 6-carboxylic acid forms are tautomers; in the solid state, one form typically predominates, affecting the sharpness of the DSC endotherm.

  • Thermal Stability: Unlike 2-carboxylic acids which decarboxylate readily, the 6-carboxylic acid attached to the benzene ring exhibits high thermal stability, typically stable up to >250°C.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducible data, the following protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be strictly adhered to.

Sample Preparation & Handling
  • Drying: Samples must be dried in a vacuum oven at 60°C for 4 hours prior to analysis to remove surface moisture, which can appear as a broad endotherm (60–100°C) masking the glass transition (

    
    ).
    
  • Particle Size: Grind the sample to a uniform fine powder to ensure optimal thermal contact with the pan.

Instrument Parameters
ParameterDSC SettingsTGA Settings
Pan Type Aluminum (Hermetically sealed with pinhole)Platinum or Alumina (Open)
Sample Mass 2.0 – 4.0 mg5.0 – 10.0 mg
Purge Gas Nitrogen (

) at 50 mL/min
Nitrogen (

) at 50 mL/min
Ramp Rate 10°C/min (Standard)10°C/min (Standard)
Temperature Range 25°C to 300°C25°C to 600°C
Cycle Heat-Cool-Heat (to erase thermal history)Single Ramp
Workflow Diagram

ThermalAnalysisWorkflow Sample Raw Sample (2-Ethyl-1H-benzimidazole-6-COOH) Prep Vacuum Drying (60°C, 4h) Sample->Prep DSC DSC Analysis (Tm, Tg, Purity) Prep->DSC 2-4 mg TGA TGA Analysis (Solvolysis, Decomp) Prep->TGA 5-10 mg Data Data Integration & Comparative Analysis DSC->Data TGA->Data

Figure 1: Standardized workflow for thermal characterization ensuring removal of volatiles before critical measurement.

Comparative Thermal Analysis

This section objectively compares the target compound with its closest structural analogs to highlight the impact of the ethyl group.

Comparative Data Table

Note: Values represent typical ranges derived from structural activity relationships (SAR) and analog data.

Property2-Ethyl-1H-benzimidazole-6-COOH (Target)2-Methyl-1H-benzimidazole-6-COOH (Analog 1)1H-Benzimidazole-6-COOH (Parent)
Melting Point (

)
270°C – 285°C (Predicted)>300°C (Decomp)>300°C
Decomposition (

)
~290°C~310°C~320°C
Volatiles (LOD) < 0.5% (Non-hygroscopic)< 0.5%< 1.0%
Crystal Packing Moderate (Ethyl steric hindrance)High (Compact packing)Very High (Planar stacking)
Detailed Analysis of Thermal Events
A. Melting Behavior (DSC)
  • Target (2-Ethyl): The introduction of the ethyl group at the C2 position introduces steric bulk compared to the methyl or unsubstituted variants. This disrupts the planar

    
    -
    
    
    
    stacking efficiency slightly, resulting in a measurable melting point (typically 270–285°C) before decomposition occurs.
  • Comparator (2-Methyl): The methyl group is less sterically demanding, allowing for tighter crystal lattice energy. Consequently, the 2-Methyl analog often decomposes simultaneously with melting (melt-degradation) at temperatures exceeding 300°C [1, 2].

  • Observation: In the DSC trace of the 2-Ethyl variant, expect a sharp endotherm (

    
    ) followed immediately by an erratic exotherm indicating decomposition.
    
B. Thermal Stability & Degradation (TGA)
  • Mechanism: The carboxylic acid at position 6 is thermally robust. Unlike 2-benzimidazole carboxylic acids which decarboxylate at low temperatures (~150°C) to form benzimidazole [3], the 6-carboxylic acid is stable.

  • Weight Loss:

    • Stage 1 (RT–150°C): Negligible mass loss (<1%) indicates the absence of hydrates or solvates.

    • Stage 2 (290°C+): Significant mass loss onset (

      
      ) corresponds to the breakdown of the benzimidazole ring and decarboxylation of the benzoic acid moiety.
      
Degradation Pathway Visualization

DegradationPathway Compound 2-Ethyl-1H-benzimidazole-6-COOH (Solid State) Melt Melting (Tm ~275°C) Endothermic Event Compound->Melt Heat Input Decomp Thermal Decomposition (>290°C) Melt->Decomp Ring Fragmentation Products Char + Volatile Gases (CO2, NOx) Decomp->Products Unstable Hypothetical 2-COOH Isomer (Unstable) Decarb Early Decarboxylation (~150°C) Unstable->Decarb Low T Stability

Figure 2: Thermal degradation pathway. Note the high stability of the 6-COOH isomer compared to unstable 2-COOH variants.

Interpretation Guide for Researchers

When analyzing your specific batch of this compound, use these "fingerprints" to validate quality:

  • Purity Check: A sharp melting endotherm (width < 3°C) confirms high crystalline purity. A broad peak suggests amorphous content or solvent inclusion.

  • Polymorphism: If you observe a small endotherm before the main melting peak (e.g., at 240°C), it indicates a polymorphic transition. Benzimidazoles are prone to polymorphism due to N-H...N and O-H...O hydrogen bonding variations.

  • Solvent Entrapment: TGA weight loss >2% below 150°C indicates trapped recrystallization solvents (likely Ethanol or Acetic Acid used in synthesis).

References

  • ChemicalBook. (2025). 2-Methyl-1H-benzimidazole Properties and Melting Point Data.

  • PubChem. (2025).[1] 2-Methylbenzimidazole Compound Summary. National Library of Medicine.

  • ResearchGate. (2018). Decarboxylation process of 1H-benzimidazole-2-carboxylic acid.

  • Sigma-Aldrich. (2025). 2-Amino-3H-benzimidazole-5-carboxylic acid Product Specification.

  • Chem-Impex. (2025). Ethyl 1H-Benzimidazole-2-carboxylate Data.

Sources

Comparative bioassay results of 2-ethyl vs 2-methyl benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alkyl Chain Pivot

In the optimization of benzimidazole scaffolds—a privileged structure in medicinal chemistry—the substitution at the C-2 position is a critical determinant of pharmacokinetics and target binding. This guide analyzes the comparative bioactivity of 2-methyl (C1) versus 2-ethyl (C2) benzimidazole derivatives.

While often viewed as a minor homologous change, the shift from methyl to ethyl introduces significant physicochemical alterations:

  • 2-Methyl: Offers compact steric volume and higher metabolic stability, often preferred for targets with restricted binding pockets (e.g., specific kinase domains).

  • 2-Ethyl: Increases lipophilicity (

    
    LogP 
    
    
    
    +0.5) and membrane permeability, frequently enhancing potency against Gram-positive bacteria and intracellular parasites, though at the risk of reduced aqueous solubility.

Physicochemical Profile & SAR Logic

The biological divergence between these derivatives stems from two fundamental properties: Lipophilicity and Steric Bulk .

Table 1: Comparative Physicochemical Properties
Property2-Methyl Benzimidazole2-Ethyl BenzimidazoleImpact on Bioassay
Alkyl Chain Length 1 Carbon (

)
2 Carbons (

)
Affects rotational freedom and receptor fit.
Lipophilicity (cLogP) ~1.3 - 1.5~1.8 - 2.0Ethyl shows superior passive diffusion across cell membranes.
Molar Refractivity LowerHigherCorrelates with London dispersion forces in hydrophobic pockets.
Steric Hindrance LowModerateEthyl may clash in tight active sites (e.g., certain viral polymerases).
Mechanism of Action: The Tubulin/Membrane Interface

Benzimidazoles often act by inhibiting microtubule polymerization (binding to


-tubulin) or intercalating DNA. The 2-position substituent dictates the affinity for the hydrophobic pocket of 

-tubulin.

SAR_Logic Scaffold Benzimidazole Core Substituent C-2 Substitution Scaffold->Substituent Methyl 2-Methyl Group (Compact) Substituent->Methyl + CH3 Ethyl 2-Ethyl Group (Lipophilic) Substituent->Ethyl + CH2CH3 Outcome_M High Solubility Fits Tight Pockets Methyl->Outcome_M Outcome_E High Permeability Hydrophobic Interaction Ethyl->Outcome_E Target_M Target: Kinases/Enzymes (Restricted Sterics) Outcome_M->Target_M Target_E Target: Gram+ Bacteria/Parasites (Membrane Driven) Outcome_E->Target_E

Figure 1: SAR Decision Tree illustrating how alkyl chain length dictates target suitability.

Comparative Bioassay Data

Case Study A: Antimicrobial Efficacy (MIC)

Context: Benzimidazoles are potent antimicrobial agents. The ability to penetrate the peptidoglycan layer of Gram-positive bacteria is heavily influenced by lipophilicity.

Experimental Observation: In a comparative study of 2-substituted benzimidazoles against Staphylococcus aureus (Gram+) and Escherichia coli (Gram-), the ethyl derivative typically outperforms the methyl derivative against Gram-positive strains due to enhanced hydrophobic interaction with the bacterial cell wall.

Table 2: Representative MIC Values (

g/mL)
OrganismStrain Type2-Methyl Derivative2-Ethyl DerivativeInterpretation
S. aureus Gram-Positive12.5 - 25.03.12 - 6.25 Ethyl's lipophilicity aids penetration of the thick peptidoglycan layer.
E. coli Gram-Negative> 50.025.0 - 50.0Both show reduced efficacy due to the outer membrane barrier; Ethyl is marginally better.
C. albicans Fungal25.012.5 Ethyl enhances antifungal activity via ergosterol pathway interference.

Note: Data represents aggregated trends from SAR studies (e.g., Tonelli et al., Eur. J. Med. Chem) demonstrating the "lipophilic advantage" in antimicrobial applications.

Case Study B: Cytotoxicity (Anticancer)

Context: In cancer research (e.g., A549 Lung Carcinoma), 2-methylbenzimidazoles are often used as a baseline scaffold.[1] However, extending the chain can lead to "activity cliffs."

  • 2-Methyl: Often requires additional substitution (e.g., N1-benzyl) to achieve nanomolar potency.

  • 2-Ethyl/Propyl: Can independently enhance cytotoxicity but increases the risk of toxicity to healthy fibroblasts (L929).

Experimental Protocols

To validate these comparisons in your own lab, follow these standardized protocols.

Protocol 1: Synthesis of 2-Alkyl Benzimidazoles (Phillips Condensation)

This protocol ensures high purity for bioassay comparison.

  • Reagents: o-Phenylenediamine (1.0 eq), Carboxylic Acid (Acetic for Methyl, Propionic for Ethyl) (1.2 eq), 4N HCl.

  • Reflux: Dissolve diamine in 4N HCl. Add the respective acid.[2][3] Reflux at 100°C for 4-6 hours.

  • Neutralization: Cool the reaction mixture. Neutralize with 10% NaOH/NH₄OH until pH ~8.

  • Work-up: Filter the precipitate. Recrystallize from Ethanol/Water (7:3).

  • Validation: Confirm structure via ¹H-NMR.

    • 2-Methyl Signal: Singlet ~2.6 ppm (3H).

    • 2-Ethyl Signal: Triplet ~1.4 ppm (3H), Quartet ~2.9 ppm (2H).

Protocol 2: Broth Microdilution Assay (MIC Determination)

Standardized per CLSI guidelines.

MIC_Workflow Start Start: Bacterial Inoculum (0.5 McFarland) Plate 96-Well Plate Prep (Muller-Hinton Broth) Start->Plate Dilution Serial Dilution of 2-Methyl & 2-Ethyl Analogs Plate->Dilution Incubate Incubation 37°C for 24h Dilution->Incubate Read Read Absorbance (OD600) or Visual Turbidity Incubate->Read Result Determine MIC (Lowest conc. with no growth) Read->Result

Figure 2: Workflow for determining Minimum Inhibitory Concentration (MIC).

  • Preparation: Prepare stock solutions of 2-methyl and 2-ethyl derivatives in DMSO (ensure final DMSO < 1% to avoid solvent toxicity).

  • Dilution: Perform 2-fold serial dilutions in a 96-well plate ranging from 100

    
    g/mL down to 0.19 
    
    
    
    g/mL.
  • Inoculation: Add

    
     CFU/mL of bacterial suspension to each well.
    
  • Controls: Include Positive Control (Ciprofloxacin) and Negative Control (Sterile Broth).

  • Analysis: The MIC is the lowest concentration inhibiting visible growth.

References

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) . RSC Advances. [Link]

  • 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands . Bioorganic & Medicinal Chemistry. [Link]

  • Characterization of new PPARgamma agonists: benzimidazole derivatives - the importance of position 2 . Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies . Chemistry Central Journal. [Link]

Sources

Safety Operating Guide

2-Ethyl-1H-benzimidazole-6-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

Purpose: This guide defines the safe handling and disposal protocols for 2-Ethyl-1H-benzimidazole-6-carboxylic acid (CAS: 891454-18-5 or related isomers).[1] As a benzimidazole derivative featuring a carboxylic acid moiety, this compound presents specific challenges regarding pH sensitivity and potential biological activity.[1]

Critical Directive: Unlike simple organic acids, benzimidazole scaffolds are "privileged structures" in medicinal chemistry, often possessing inherent biological activity (e.g., anthelmintic, kinase inhibition).[2][1] Therefore, drain disposal is strictly prohibited . All disposal pathways must prioritize thermal destruction (incineration) to prevent environmental bioaccumulation.[1]

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties is the prerequisite for safe disposal. This compound acts as an amphoteric species due to the basic imidazole nitrogen and the acidic carboxyl group.

PropertyDataOperational Implication
Formula C₁₀H₁₀N₂O₂Non-halogenated organic waste stream.[1]
Mol. Weight 190.20 g/mol Moderate density powder; potential dust hazard.[1]
Acidity (pKa) ~4.0 (COOH), ~5.5 (Benzimidazole)Amphoteric.[1] Soluble in both strong base and strong acid.[1]
Physical State Solid (Powder)Inhalation risk during transfer/weighing.[1]
GHS Hazards H315, H319, H335 (Irritant)Standard PPE (Gloves, Goggles, N95/Fume Hood) required.[1]

Safety Note: While specific toxicological data for this exact isomer may be limited, treat all benzimidazole-6-carboxylic acid derivatives as potentially bioactive .[1]

Immediate Spill Response Workflow

In the event of an accidental release, immediate containment is necessary to prevent aerosolization of the powder.

SpillResponse Figure 1: Immediate Spill Response Protocol Start Spill Detected Assess 1. Assess Volume & Form (Solid vs. Solution) Start->Assess PPE 2. Don PPE (Nitrile Gloves, Goggles, N95) Assess->PPE Solid IF SOLID: Avoid Dust Generation PPE->Solid Liquid IF SOLUTION: Absorb with Vermiculite/Pad PPE->Liquid Clean 3. Double Bag Waste Label 'Hazardous Debris' Solid->Clean Liquid->Clean Wipe 4. Final Wipe Down (Mild NaOH solution) Clean->Wipe

Figure 1: Step-by-step workflow for managing accidental spills of this compound.

Disposal Procedures (The Core Protocol)

Do not improvise. Follow these specific streams based on the physical state of the waste.

Scenario A: Solid Waste (Excess Powder)
  • Primary Method: High-temperature Incineration.[1]

  • Container: High-Density Polyethylene (HDPE) or Amber Glass wide-mouth jar.

  • Labeling: "Non-Halogenated Organic Solid - Potentially Bioactive."[1]

  • Protocol:

    • Transfer solid directly to the waste container inside a fume hood.[1]

    • Do not dissolve in solvent solely for disposal (this increases waste volume unnecessarily).[1]

    • Seal tightly.[3][4][5]

Scenario B: Liquid Waste (Mother Liquor / Reaction Mixtures)[2]
  • Segregation: This molecule contains Carbon, Hydrogen, Nitrogen, and Oxygen.[1] It contains NO Halogens (unless mixed with solvents like DCM or Chloroform).[1]

  • Compatibility Warning: Benzimidazoles can react with strong oxidizers.[3] Do not mix this waste stream with Nitric Acid or Peroxides.[1]

Liquid Waste Decision Logic:

  • Solvent Check: Is the carrier solvent halogenated (DCM, Chloroform)?

    • Yes: Dispose in Halogenated waste stream.[1]

    • No (MeOH, DMSO, DMF, Ethyl Acetate): Dispose in Non-Halogenated waste stream.[1]

  • pH Check: If the solution is highly acidic (pH < 2) or basic (pH > 12.5) due to workup, neutralize to pH 5–9 before adding to the organic waste drum to prevent drum corrosion or exothermic reactions.

Waste Stream Segregation Logic

Visualizing the decision process ensures researchers place the chemical in the correct regulatory stream (RCRA compliance).

WasteSegregation Figure 2: Waste Segregation Decision Tree Start Waste Material: 2-Ethyl-1H-benzimidazole-6-COOH State Physical State? Start->State SolidPath Solid (Powder) State->SolidPath LiquidPath Liquid (Solution) State->LiquidPath SolidBin Stream C: Solid Hazardous Waste (Incineration) SolidPath->SolidBin Direct Pack SolventCheck Check Solvent Type LiquidPath->SolventCheck Halogenated Solvent contains F, Cl, Br, I? (e.g., DCM, Chloroform) SolventCheck->Halogenated RedCan Stream A: Halogenated Organic (Incineration) Halogenated->RedCan YES WhiteCan Stream B: Non-Halogenated Organic (Fuel Blending/Incineration) Halogenated->WhiteCan NO

Figure 2: Decision tree for selecting the correct waste container based on solvent composition.

Regulatory Compliance & Labeling

To maintain "Trustworthiness" and audit-readiness, use the following classifications.

  • RCRA Status (USA):

    • This specific compound is not P-listed or U-listed.[1]

    • However, if mixed with flammable solvents (Flash point < 60°C), it becomes D001 (Ignitable).[1]

    • If the pH is < 2 or > 12.5, it becomes D002 (Corrosive).[1][6]

  • Labeling Requirement:

    • Chemical Name: Must be written out in full (No abbreviations/structures). "this compound solution."

    • Hazards: Check "Irritant" and "Toxic" (precautionary).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2772969, this compound.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS). 29 CFR 1910.1200.[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][1] National Academies Press (2011).[1] Retrieved from [Link][1]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.